1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQBVNDAVKXWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the non-proteinogenic amino acid, 1-amino-3-hydroxycyclobutane-1-carboxylic acid. Particular emphasis is placed on the distinct characteristics of its cis and trans isomers, which are of significant interest in medicinal chemistry and drug discovery.
Introduction: The Significance of Constrained Amino Acids in Drug Design
In the landscape of modern drug discovery, the use of conformationally constrained amino acids has emerged as a powerful strategy for the design of novel therapeutics. By incorporating rigid scaffolds, such as the cyclobutane ring, into amino acid structures, researchers can pre-organize the molecule into a specific bioactive conformation. This can lead to enhanced binding affinity, improved selectivity for the biological target, and increased metabolic stability compared to more flexible, linear analogues. This compound, with its stereochemically defined amino, hydroxyl, and carboxylic acid functionalities, represents a versatile building block for the synthesis of peptidomimetics, small molecule inhibitors, and, more recently, as a component in targeted protein degradation (TPD) technologies like proteolysis-targeting chimeras (PROTACs).
Molecular Structure and Physicochemical Properties
This compound exists as two diastereomers: cis and trans, which exhibit distinct spatial arrangements of their functional groups and, consequently, different chemical and biological properties.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| LogP (Partition Coefficient) | -3.8 (for cis-isomer) | [2] |
| Polar Surface Area | 84 Ų (for cis-isomer) | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |
The low LogP value of the cis-isomer highlights its high hydrophilicity, a key factor influencing its pharmacokinetic profile.[2]
Stereoisomerism: cis vs. trans
The relative orientation of the amino and hydroxyl groups on the cyclobutane ring defines the cis and trans isomers. This stereochemical difference is critical as it dictates the three-dimensional shape of the molecule and its ability to interact with biological targets. The cis-(1s,3s) configuration places the amino and hydroxyl groups on the same face of the cyclobutane ring.[2] This arrangement can lead to intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. The trans isomer, with these groups on opposite faces, adopts a more extended conformation.
Synthesis of cis- and trans-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
The synthesis of these constrained amino acids often involves multi-step sequences that require careful control of stereochemistry.
Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
A patented synthetic route for the cis-isomer has been developed as it is a key intermediate in the production of the PET imaging agent, 18F-FACBC.[2] The general strategy involves the use of protecting groups to manage the reactivity of the functional groups during the synthesis.
Experimental Protocol: Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid (Illustrative)
This protocol is based on a general strategy involving protected intermediates.[2]
Step 1: Benzyl Protection of the Hydroxyl Group
Starting from an appropriately substituted cyclobutane precursor, such as 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester, the hydroxyl group is protected as a benzyl ether. This is typically achieved by reacting the alcohol with benzyl bromide in the presence of a base like sodium hydride.
Step 2: Catalytic Debenzylation
The benzyl protecting group is removed via catalytic hydrogenolysis.
-
Reagents: 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester, Palladium on carbon (10-12% Pd-C), Ethanol, Acetic Acid.
-
Procedure:
-
Dissolve the benzyl-protected intermediate in ethanol.
-
Acidify the solution to a pH of approximately 3 with acetic acid.
-
Add 10-12% (by weight of substrate) of palladium on carbon catalyst.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.
-
The reaction is monitored by a suitable method (e.g., TLC or LC-MS) and can take 2-4 days for completion.
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure to yield the debenzylated product.
-
Step 3: Deprotection of Amino and Carboxylic Acid Groups
The final deprotection steps involve the hydrolysis of the ethyl ester and the removal of the Boc protecting group.
-
Ethyl Ester Hydrolysis: The ethyl ester is cleaved under basic conditions, for example, by stirring with sodium hydroxide in a mixture of water and a co-solvent like methanol or THF.
-
Boc Deprotection: The N-Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or by treatment with hydrochloric acid.
Purification: The final product is typically purified by ion-exchange chromatography or crystallization.
Caption: Synthetic pathway for cis-isomer.
Synthesis of trans-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
Conceptual Workflow: Synthesis of trans-Isomer
Caption: Conceptual workflow for trans-isomer synthesis.
This approach would start with a cis-configured protected cyclobutanol derivative. A Mitsunobu reaction with a carboxylic acid, followed by hydrolysis of the resulting ester, would yield the trans-alcohol. Subsequent deprotection of the amino and carboxylic acid functionalities would provide the final trans product.
Spectroscopic and Physicochemical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure and stereochemistry of the isomers. The coupling constants between the protons on the cyclobutane ring can provide information about their relative stereochemistry. While specific spectral data for the title compound is not widely published, data for related compounds can provide expected chemical shift ranges.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) |
| O-H (alcohol and carboxylic acid) | 3500-2500 (broad) |
| N-H (amine) | 3400-3250 |
| C=O (carboxylic acid) | 1725-1700 |
| C-O | 1320-1210 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Acidity Constants (pKa)
The pKa values of the amino and carboxylic acid groups are important for understanding the ionization state of the molecule at physiological pH. For the closely related cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, the pKa of the carboxylic acid was found to be 2.80 for both isomers, while the pKa of the amino group was 8.46 for one isomer and 8.77 for the other, suggesting that the stereochemistry can influence the basicity of the amine.[3]
Chemical Reactivity and Synthetic Applications
The three functional groups of this compound—the amino group, the hydroxyl group, and the carboxylic acid—provide multiple handles for chemical modification.
-
Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and sulfonylation. It is a key site for peptide bond formation.
-
Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides, allowing for a wide range of derivatization.
-
Hydroxyl Group: The secondary alcohol can be oxidized, esterified, or used as a nucleophile in various reactions.
The cyclobutane ring itself is relatively stable but possesses some ring strain, which can influence the reactivity of the appended functional groups compared to acyclic analogues.[4]
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive building block in medicinal chemistry.
Peptidomimetics
Incorporation of this constrained amino acid into peptides can induce specific secondary structures, such as β-turns, and can improve resistance to enzymatic degradation.
Small Molecule Inhibitors
The rigid cyclobutane scaffold can be used to position pharmacophoric groups in a precise orientation for optimal interaction with a target protein's binding site.
Targeted Protein Degradation (TPD)
There is growing interest in using small, rigid molecules as components of PROTACs. This compound, with its multiple points for chemical modification, is a potential candidate for use as a linker component in PROTAC design, connecting the target protein binder to the E3 ligase ligand. While direct use of this specific molecule in published PROTACs is not yet widely reported, the general class of amino acids is being explored for this purpose.
Conclusion
This compound is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. The distinct stereochemical and conformational properties of its cis and trans isomers offer a means to fine-tune the pharmacological profile of drug candidates. Further exploration of the synthesis and biological activity of derivatives of this constrained amino acid is warranted and holds promise for the development of new medicines.
References
The Architectural Nuances of a Constrained Scaffold: A Technical Guide to the Stereoisomers of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the structure, stereochemistry, and potential applications of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. As a constrained amino acid analogue, this molecule offers a unique three-dimensional scaffold that is of increasing interest in medicinal chemistry for the development of novel therapeutics.
Introduction: The Significance of Conformational Constraint in Drug Design
The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure, which governs its interaction with biological targets. Unnatural amino acids that introduce conformational rigidity into peptides or small molecules are valuable tools in drug discovery.[1] By reducing the entropic penalty upon binding, such constraints can lead to enhanced potency and selectivity. The cyclobutane ring, a four-membered carbocycle, serves as a bioisostere for various functionalities and provides a rigid scaffold that can improve metabolic stability and fine-tune the spatial presentation of pharmacophoric elements. This guide focuses on this compound, a molecule that combines the rigidity of the cyclobutane core with the chemical functionality of an amino acid and a hydroxyl group, making it a versatile building block for novel drug candidates.
Molecular Architecture: Understanding the Four Stereoisomers
This compound possesses two stereocenters at the C1 and C3 positions of the cyclobutane ring. This gives rise to four possible stereoisomers: two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups defines them as either cis (on the same face of the ring) or trans (on opposite faces).
The stereochemical designations are as follows:
-
cis-isomers:
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(1S, 3S)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid
-
(1R, 3R)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid
-
-
trans-isomers:
-
(1S, 3R)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid
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(1R, 3S)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid
-
The precise spatial arrangement of the functional groups in each stereoisomer is critical, as it dictates their interaction with chiral biological environments such as enzyme active sites and receptors. For instance, the cis-isomer, specifically the (1s,3s) configuration, is a key precursor in the synthesis of the positron emission tomography (PET) imaging agent ¹⁸F-FACBC, used for detecting prostate cancer metastases.[1] This highlights the profound impact of stereochemistry on biological function.
Stereoselective Synthesis: Navigating the Synthetic Landscape
General Synthetic Strategy for the cis-Isomer
A plausible synthetic route to the cis-isomer, a precursor for ¹⁸F-FACBC, involves a multi-step sequence. The rationale behind this approach is to establish the relative stereochemistry early and carry it through the synthesis.
Experimental Protocol: Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic acid (Illustrative)
-
Protection: The synthesis commences with a suitably protected cyclobutane precursor, for example, 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester. The Boc and benzyl groups serve to protect the amine and hydroxyl functionalities, respectively, preventing unwanted side reactions. The ethyl ester protects the carboxylic acid.
-
Debenzylation: The benzyl protecting group is removed via catalytic hydrogenolysis. This is a critical step to liberate the hydroxyl group.
-
Reagents: Palladium on carbon (Pd/C), Hydrogen gas (H₂), Ethanol (solvent), Acetic acid.
-
Procedure: The protected cyclobutane is dissolved in ethanol, and a catalytic amount of Pd/C is added. The reaction mixture is subjected to a hydrogen atmosphere. A small amount of acetic acid can be used to maintain an acidic pH, which can influence the reaction rate. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Causality: The palladium catalyst facilitates the cleavage of the carbon-oxygen bond of the benzyl ether through the addition of hydrogen. This method is favored for its clean conversion and the ease of removing the catalyst by filtration.
-
-
Deprotection of the Amine and Carboxylic Acid: The final steps involve the removal of the Boc and ethyl ester protecting groups.
-
Ester Hydrolysis: The ethyl ester is typically hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the carboxylate salt, which is then protonated to the carboxylic acid.
-
Boc Removal: The Boc group is removed under acidic conditions (e.g., using hydrochloric acid or trifluoroacetic acid).
-
Purification: The final product is purified using techniques such as ion-exchange chromatography to yield the desired cis-1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
-
This generalized protocol highlights the key transformations required. The synthesis of the trans-isomers would necessitate a different stereochemical approach, potentially involving an inversion of stereochemistry at either the C1 or C3 position during the synthesis.
Structural Elucidation and Characterization
The unambiguous determination of the absolute and relative stereochemistry of each isomer is paramount. This is achieved through a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of the substituents on the cyclobutane ring. The coupling constants (J-values) between protons on the ring can provide information about their dihedral angles and thus their cis or trans relationship. Nuclear Overhauser Effect (NOE) experiments can also be used to establish through-space proximity between protons on the same face of the ring.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including the absolute stereochemistry if a suitable crystal can be obtained. This technique allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. For chiral molecules, the use of anomalous dispersion can allow for the assignment of the absolute configuration (R/S).
Biological Significance and Applications in Drug Discovery
The constrained nature of the this compound scaffold makes it an attractive component for designing peptidomimetics and small molecule drugs. The defined orientation of the amino, hydroxyl, and carboxyl groups can be exploited to target specific binding pockets in proteins.
Peptidomimetics
Incorporation of these constrained amino acids into peptide sequences can induce specific secondary structures, such as turns or helices, which may be crucial for biological activity. This can also enhance resistance to proteolytic degradation, a common challenge in the development of peptide-based therapeutics.
Small Molecule Therapeutics
The cyclobutane core can serve as a rigid scaffold to present key pharmacophoric groups in a precise orientation for optimal target engagement. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the amino and carboxyl groups provide opportunities for further chemical modification and salt formation to improve physicochemical properties.
PET Imaging Agents
As previously mentioned, the cis-isomer is a vital precursor to ¹⁸F-FACBC. The stereochemistry of the molecule is critical for its recognition and transport by amino acid transporters, which are often upregulated in cancer cells. This specific uptake mechanism allows for the visualization of tumors using PET imaging. The differential biological activity of the stereoisomers of related fluorinated aminocyclopentane carboxylic acids as PET imaging agents further underscores the importance of stereochemistry in molecular recognition by transporters.[1]
Future Perspectives
The exploration of the chemical space occupied by the four stereoisomers of this compound is still in its early stages. A comprehensive understanding of the synthetic routes to each isomer and a systematic evaluation of their individual biological activities will be crucial for unlocking their full potential in drug discovery. Future research should focus on:
-
The development of robust and scalable stereoselective syntheses for all four stereoisomers.
-
Detailed characterization of each isomer using advanced spectroscopic and crystallographic techniques.
-
Comparative biological evaluation of the isomers in various disease models to identify stereospecific structure-activity relationships.
-
Incorporation of these building blocks into larger molecules to explore their potential in modulating protein-protein interactions and other challenging biological targets.
This systematic approach will undoubtedly pave the way for the development of novel and effective therapeutics based on this unique and promising molecular scaffold.
References
A Technical Guide to the Stereoisomers and IUPAC Nomenclature of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and systematic IUPAC nomenclature of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. As a conformationally constrained non-proteinogenic amino acid, this molecule and its stereoisomers are of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the principles of functional group priority, ring numbering, and stereochemical assignment (cis/trans, R/S) that govern its formal naming. We will systematically deconstruct the nomenclature for all four possible stereoisomers, providing clear structural diagrams and detailed explanations of the Cahn-Ingold-Prelog priority rules as they apply to this specific scaffold. Furthermore, this guide briefly discusses the significance of such constrained amino acids in modern drug discovery, particularly their role as peptide surrogates and building blocks for novel therapeutics, including radiopharmaceuticals for PET imaging.
Introduction: The Significance of Constrained Amino Acids
In the field of drug discovery, the use of unnatural, conformationally constrained amino acids has become a powerful strategy for designing novel therapeutics with enhanced properties.[1][2] By restricting the rotational freedom of the molecule's backbone and side chains, these unique building blocks can lock a peptide or small molecule into a specific bioactive conformation. This pre-organization can lead to increased receptor affinity, enhanced selectivity, and improved metabolic stability compared to more flexible, natural counterparts.[3][4]
This compound is a prime example of such a scaffold. Its rigid cyclobutane core introduces a defined spatial arrangement of its functional groups—an amino group, a carboxylic acid, and a hydroxyl group. This defined geometry makes it an attractive component for peptidomimetics and other small molecule inhibitors.[4] A notable application is in the synthesis of PET imaging agents, such as the fluorine-18 labeled analog, Fluciclovine (¹⁸F-FACBC), which is used for imaging in oncology.[5][6][7] An accurate and unambiguous naming system is paramount for distinguishing between its stereoisomers, as each may possess distinct biological activities and pharmacological profiles.
Foundational IUPAC Nomenclature Principles
The systematic IUPAC name for a substituted cycloalkane is derived from a clear set of rules that prioritize functional groups and ensure the lowest possible locants for all substituents. For this compound, the following principles are applied:
-
Parent Structure Identification : The core structure is a four-membered ring, so the parent name is based on "cyclobutane."
-
Principal Functional Group : According to IUPAC priority rules, the carboxylic acid (-COOH) group is the highest-priority functional group present.[8] Therefore, the molecule is named as a "carboxylic acid," with the suffix "-carboxylic acid" appended to the parent cycloalkane name.
-
Numbering the Ring : The carbon atom to which the principal functional group (the carboxylic acid) is attached is designated as locant 1 (C1). The remaining carbons are numbered around the ring to give the other substituents the lowest possible numbers. In this case, numbering in either direction results in the hydroxyl group being on carbon 3 (C3).
-
Naming Substituents : The remaining functional groups, the amino (-NH₂) and hydroxyl (-OH) groups, are treated as substituents and named using prefixes. These are "amino-" and "hydroxy-", respectively. They are placed in alphabetical order in the final name.
Applying these rules, the base name of the molecule is established as This compound .
Stereoisomerism and Absolute Configuration
The molecule possesses two chiral centers: C1 and C3. This gives rise to 2² = 4 possible stereoisomers. These isomers exist as two diastereomeric pairs (cis and trans), with each pair consisting of two enantiomers (R/S combinations).
Relative Stereochemistry: Cis and Trans Isomers
The relative orientation of the substituents on C1 and C3 determines the cis/trans designation.
-
Cis Isomer : The amino and hydroxyl groups are on the same face of the cyclobutane ring.
-
Trans Isomer : The amino and hydroxyl groups are on opposite faces of the cyclobutane ring.
Due to the puckered, or "butterfly," conformation of the cyclobutane ring, substituents can occupy quasi-axial or quasi-equatorial positions. For 1,3-disubstituted cyclobutanes, the cis isomer is generally the more stable conformation as it can adopt a puckered state where both bulky substituents occupy equatorial positions, minimizing steric strain.[9][10] In the trans isomer, one substituent must be axial while the other is equatorial, leading to greater transannular strain.[9]
Absolute Stereochemistry: The Cahn-Ingold-Prelog (R/S) System
To provide a complete and unambiguous name for each stereoisomer, the absolute configuration at each chiral center (C1 and C3) must be determined using the Cahn-Ingold-Prelog (CIP) priority rules.[11][12]
-
At C1 (the quaternary carbon):
-
-NH₂ (Nitrogen, Z=7) - Priority 1
-
-COOH (Carbon bonded to two oxygens) - Priority 2
-
-C3 (Carbon bonded to Oxygen, Carbon, and Hydrogen) - Priority 3
-
-C2/C4 (Carbons bonded to Carbon and two Hydrogens) - Priority 4 (The path via C3 takes precedence over the path via C2/C4).
-
-
At C3 (the tertiary carbon):
-
-OH (Oxygen, Z=8) - Priority 1
-
-C1 (Carbon bonded to Nitrogen, Carbon, and Carbon) - Priority 2
-
-C2/C4 (Carbons bonded to Carbon and two Hydrogens) - Priority 3
-
-H (Hydrogen, Z=1) - Priority 4
-
The Four Stereoisomers: Structures and IUPAC Names
Below is a systematic breakdown of the four stereoisomers, including their full IUPAC names and structural diagrams generated using Graphviz.
Pair 1: The cis-Diastereomers
In the cis configuration, the -NH₂ and -OH groups are on the same side of the ring.
1. (1S, 3s)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid
-
Description: This is the enantiomer where at C1, the priority order (NH₂ → COOH → C3) proceeds in a counter-clockwise (S) direction. At C3, the priority order (OH → C1 → C2/C4) also proceeds in a counter-clockwise (s) direction. Note the use of a lowercase 's' for the pseudoasymmetric C3 center in the cis isomer.
2. (1R, 3r)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid
-
Description: This is the enantiomer of the above structure. At C1, the priority order (NH₂ → COOH → C3) is clockwise (R). At C3, the priority order (OH → C1 → C2/C4) is also clockwise (r).
Pair 2: The trans-Diastereomers
In the trans configuration, the -NH₂ and -OH groups are on opposite sides of the ring. The C3 center is now a true chiral center, and its descriptor is capitalized (R/S).
3. (1S, 3R)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid
-
Description: At C1, the priority order (NH₂ → COOH → C3) is counter-clockwise (S). At C3, the priority order (OH → C1 → C2/C4) is clockwise (R).
4. (1R, 3S)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid
-
Description: This is the enantiomer of the above structure. At C1, the priority order (NH₂ → COOH → C3) is clockwise (R). At C3, the priority order (OH → C1 → C2/C4) is counter-clockwise (S). The radiopharmaceutical Fluciclovine (¹⁸F-FACBC) is the fluorine-18 substituted version of this specific stereoisomer.[6][7]
Synthesis and Application Insights
Synthetic Considerations
The stereocontrolled synthesis of substituted cyclobutanes is a non-trivial challenge in organic chemistry. Methods often start from commercially available cyclobutanone derivatives, followed by stereoselective additions and functional group manipulations. For example, the synthesis of the precursor for anti-[¹⁸F]FACBC (the trans isomer) has been optimized to achieve high stereoselectivity, which is crucial for its biological function.[6] The major non-radioactive species present in doses of anti-[¹⁸F]FACBC has been identified as anti-1-amino-3-hydroxycyclobutane-1-carboxylic acid, highlighting the direct relevance of the parent compound discussed herein.[6]
Applications in Drug Discovery and Imaging
As previously mentioned, the most prominent application of this scaffold is in the development of the PET imaging agent Fluciclovine (¹⁸F-FACBC). This synthetic amino acid analog is taken up by cancer cells via amino acid transporters (primarily LAT1 and ASCT2), which are often upregulated in tumors.[13] Its utility has been particularly noted in imaging recurrent prostate cancer.[7]
More broadly, cyclobutane-constrained amino acids are valuable tools for probing ligand-receptor interactions. By incorporating these rigid structures into peptides, medicinal chemists can study the conformational requirements for biological activity, leading to the design of more potent and selective drugs.[3][14]
Conclusion
The systematic IUPAC nomenclature provides an essential framework for the unambiguous identification of the four stereoisomers of this compound. A thorough understanding of the rules governing priority, numbering, and stereochemical descriptors (cis/trans and R/S) is critical for researchers working with this and related conformationally constrained scaffolds. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the precise synthesis and characterization of such unique building blocks will remain a cornerstone of modern medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluciclovine (18F) - Wikipedia [en.wikipedia.org]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 12. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 13. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Conformationally Constrained Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced potency, selectivity, and metabolic stability is relentless. Non-natural, conformationally restricted amino acids have emerged as a pivotal class of building blocks in this endeavor. Their rigid structures allow for the precise orientation of pharmacophoric elements, leading to improved binding affinity and reduced off-target effects. Among these, cyclobutane-containing amino acids have garnered significant attention due to their unique three-dimensional architectures. This guide provides a comprehensive technical overview of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (CAS Number: 1246809-40-4) , a versatile building block with significant potential in the development of next-generation therapeutics, particularly in the realm of targeted protein degradation.
Physicochemical Properties and Structural Elucidation
CAS Number: 1246809-40-4[1][2][3] Molecular Formula: C₅H₉NO₃[1][2][3] Molecular Weight: 131.13 g/mol [1][2][3]
The structure of this compound, featuring a strained four-membered ring, imparts significant conformational rigidity. This rigidity is a key attribute for its use in drug design, as it reduces the entropic penalty upon binding to a biological target. The presence of three key functional groups—an amino group, a hydroxyl group, and a carboxylic acid—provides multiple points for chemical modification and interaction with biological systems.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1246809-40-4 | [1][2][3] |
| Molecular Formula | C₅H₉NO₃ | [1][2][3] |
| Molecular Weight | 131.13 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Purity | ≥97% | [2] |
| Storage | Room temperature | [2] |
Stereochemistry: A Critical Consideration
The stereochemical configuration of this compound is a critical determinant of its biological activity. The cyclobutane ring can exist as cis and trans diastereomers with respect to the amino and hydroxyl groups. While the CAS number 1246809-40-4 is assigned to the general structure, specific stereoisomers are often synthesized and utilized in drug discovery programs. For instance, the cis-(1s,3s) configuration has been noted in related structures.[5] The precise stereochemistry of the material being used must be confirmed through appropriate analytical techniques to ensure reproducibility and unambiguous structure-activity relationship (SAR) studies.
Synthesis and Manufacturing: Navigating the Synthetic Landscape
The synthesis of this compound and its stereoisomers presents a significant challenge due to the inherent ring strain of the cyclobutane core. Several synthetic strategies have been developed, often involving multi-step sequences with careful control of stereochemistry.
General Synthetic Approach: A Multi-step Strategy
A common approach to the synthesis of this class of compounds involves the use of protected intermediates to ensure regioselectivity and stereocontrol. A representative, though not exhaustive, synthetic workflow is outlined below. This conceptual pathway highlights the key transformations typically employed.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Protected Precursor (Illustrative)
The following protocol is an illustrative example for the synthesis of a protected precursor, which can then be further elaborated to yield the final compound. This protocol is based on general principles of organic synthesis and should be adapted and optimized based on laboratory conditions and desired stereoisomer.
Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutane-1-carboxylate
-
Reaction Setup: To a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added ammonium carbonate (3.0 eq) and sodium cyanide (1.2 eq).
-
Reaction: The mixture is stirred at room temperature for 24 hours.
-
Boc Protection: The reaction mixture is cooled to 0°C, and di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and triethylamine (2.0 eq) are added. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutane-1-carboxylate.
Step 2: Stereoselective Reduction of the Ketone
-
Reaction Setup: The ketone from Step 1 (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol and cooled to -78°C.
-
Reduction: A reducing agent such as sodium borohydride (1.5 eq) is added portion-wise. The choice of reducing agent and conditions can influence the stereochemical outcome (cis vs. trans).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired protected cis/trans-1-Amino-3-hydroxycyclobutane-1-carboxylic acid ethyl ester.
Step 3: Deprotection
-
Ester Hydrolysis: The ethyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in dioxane.
-
Isolation: The final product is isolated after removal of the solvent and purification, which may involve ion-exchange chromatography or recrystallization.
Characterization and Analytical Techniques
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Spectroscopic Data (Expected)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the CH protons of the cyclobutane ring, the CH proton attached to the hydroxyl group, and broad signals for the amine and hydroxyl protons. The coupling constants between the cyclobutane protons can provide valuable information about the relative stereochemistry (cis or trans).
-
¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon attached to the amino and carboxyl groups, the carbon bearing the hydroxyl group, and the other two methylene carbons of the cyclobutane ring, in addition to the carbonyl carbon of the carboxylic acid.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band from the carboxylic acid is expected around 2500-3300 cm⁻¹.[6] The C=O stretching of the carboxylic acid will appear as a strong absorption between 1710 and 1760 cm⁻¹.[6] The O-H stretching of the alcohol and the N-H stretching of the amine will also be present, typically in the 3200-3600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule and would be expected to show a protonated molecular ion [M+H]⁺ at m/z 132.06.
-
Applications in Drug Development: A Key Building Block for Targeted Protein Degradation
This compound is designated as a "Protein Degrader Building Block," highlighting its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]
PROTACs: A New Therapeutic Modality
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[7] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Caption: The role of this compound as a linker component in a PROTAC.
The conformationally rigid cyclobutane scaffold of this compound makes it an excellent component for the linker region of PROTACs. The defined geometry of the linker is crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a key determinant of degradation efficiency. The amino and carboxyl groups provide convenient handles for attaching the target-binding and E3 ligase-recruiting moieties, while the hydroxyl group can be used to fine-tune solubility and other pharmacokinetic properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion: A Versatile Tool for Advancing Drug Discovery
This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its rigid cyclobutane core, coupled with its trifunctional nature, provides a unique platform for the design of novel therapeutics with improved pharmacological profiles. Its emerging role in the rapidly advancing field of targeted protein degradation underscores its potential to contribute to the development of innovative medicines for a wide range of diseases. As research in this area continues to expand, the demand for well-characterized, stereochemically pure cyclobutane amino acids is expected to grow, further solidifying the importance of this unique chemical entity.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-AMino-3-hydroxycyclobutanecarboxylic acid | 1246809-40-4 [amp.chemicalbook.com]
- 4. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (1246809-40-4) for sale [vulcanchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
The Unseen Architecture: A Technical Guide to the Conformational Analysis of Cyclobutane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutane amino acids (CBAAs) represent a pivotal class of non-natural, conformationally constrained residues that offer medicinal chemists a powerful tool to sculpt the three-dimensional space of peptides and small molecules.[1][2] Their inherent rigidity, stemming from the strained four-membered ring, allows for the precise control of molecular topology, profoundly influencing biological activity, metabolic stability, and pharmacokinetic profiles.[3][4] This guide provides a comprehensive exploration of the principles and techniques governing the conformational analysis of CBAAs. We will delve into the nuanced world of cyclobutane puckering, the synergistic application of experimental methods—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and the predictive power of computational chemistry. By understanding the causal relationships between substitution patterns, conformational preferences, and resulting molecular properties, researchers can unlock the full potential of these unique building blocks in modern drug discovery.
Introduction: The Rationale for Rigidity in Drug Design
The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor binding affinity and susceptibility to enzymatic degradation.[5][6] Introducing conformational constraints is a well-established strategy to overcome these limitations.[5][6][7] Cyclobutane amino acids have emerged as particularly valuable tools in this endeavor.[1][2] The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, is significantly more rigid than larger cycloalkanes like cyclopentane and cyclohexane.[3] This rigidity can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially enhancing potency.[6]
Furthermore, the defined three-dimensional structure of CBAAs can be exploited to:
-
Improve Metabolic Stability: The strained ring can shield adjacent peptide bonds from proteolytic cleavage.[3]
-
Enhance Selectivity: By presenting pharmacophoric groups in a precise orientation, CBAAs can improve selectivity for a specific receptor subtype.[3]
-
Serve as Aryl Isosteres: The cyclobutane scaffold can mimic the spatial arrangement of a phenyl ring while offering improved physicochemical properties.[8]
-
Modulate Cell Permeability: The conformational constraint can influence the overall shape and polarity of a peptide, impacting its ability to cross cell membranes.[9]
Given these advantages, a thorough understanding of the factors that dictate the conformation of the cyclobutane ring is paramount for its rational application in drug design.
The Heart of the Matter: Cyclobutane Puckering
Unlike a planar square, which would suffer from severe eclipsing strain, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation to relieve this strain.[10][11] This puckering is the defining conformational feature of the cyclobutane ring. The ring exists in a dynamic equilibrium between two equivalent puckered conformations, rapidly interconverting through a planar transition state.
The degree of puckering is described by the puckering angle (θ), which is the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. For unsubstituted cyclobutane, this angle is approximately 29-35 degrees, with an inversion barrier of around 1.45 kcal/mol (508-518 cm⁻¹).[12][13][14]
Caption: Dynamic equilibrium between the two puckered conformations of the cyclobutane ring.
The introduction of substituents, particularly the amino and carboxyl groups of an amino acid, breaks the symmetry of the ring. This leads to non-equivalent puckered conformations, where substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is dictated by a delicate balance of steric and electronic interactions, making their analysis a central challenge.[15][16]
A Synergistic Approach: Experimental and Computational Analysis
A robust conformational analysis of cyclobutane amino acids relies on the integration of experimental data and theoretical calculations.[15][16][17] No single technique can provide a complete picture; instead, they offer complementary insights into the solid-state, solution-phase, and gas-phase behavior of these molecules.
Caption: Integrated workflow for the conformational analysis of cyclobutane amino acids.
Experimental Techniques: Capturing Molecular Reality
Principle: X-ray crystallography provides a precise, static snapshot of the molecule's conformation in the solid state.[18][19] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, revealing bond lengths, bond angles, and dihedral angles with high accuracy.
Why it's crucial: It offers unambiguous determination of the solid-state conformation, including the puckering amplitude and the relative orientation of all substituents.[15][20] This information is invaluable for validating computational models and serves as a definitive structural proof.[15][17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the cyclobutane amino acid derivative are grown, typically by slow evaporation of a suitable solvent system. This is often the most challenging step.
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.
Principle: NMR spectroscopy probes the local electronic environment of atomic nuclei (primarily ¹H and ¹³C) in solution.[21] Key parameters like chemical shifts (δ), coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs) are exquisitely sensitive to molecular conformation.
Why it's crucial: Unlike X-ray crystallography, NMR provides information about the average conformation and dynamics in solution, which is more relevant to biological systems.[22] For cyclobutanes, the analysis of proton-proton (¹H-¹H) coupling constants is particularly powerful for determining the puckering equilibrium.[22]
Key NMR Parameters for Cyclobutane Conformation:
| NMR Parameter | Information Provided | Rationale |
| Chemical Shifts (δ) | Provides information on the electronic environment of protons. Axial and equatorial protons have distinct chemical shifts.[23] | The puckered ring creates different shielding/deshielding environments for protons on opposite faces of the ring. |
| Vicinal Coupling Constants (³JHH) | Relates to the dihedral angle between two adjacent C-H bonds via the Karplus equation. | The magnitude of ³Jcis and ³Jtrans can be used to estimate the ring puckering angle and the preference for axial/equatorial substituent positions. |
| Long-Range Coupling (⁴JHH) | Four-bond couplings, especially ⁴Jeq-eq and ⁴Jax-ax, are highly dependent on the puckering and conformation.[22] | These couplings are transmitted through the sigma framework and are sensitive to the spatial relationship of the protons. |
| Nuclear Overhauser Effect (NOE) | Provides information on through-space proximity (< 5 Å) between protons. | Can be used to determine the relative stereochemistry and identify which protons are on the same face of the ring. |
Experimental Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation: The cyclobutane amino acid derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of ~5-10 mg/mL.
-
1D ¹H NMR: A standard 1D proton spectrum is acquired to identify all proton resonances.
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (protons separated by 2-4 bonds), allowing for the assignment of protons within the cyclobutane ring.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information about the relative orientation of substituents.
-
Data Analysis: Coupling constants are extracted from high-resolution 1D or 2D spectra. The observed J-values are then used, often in conjunction with computational models, to determine the population-weighted average conformation in solution.
Computational Methods: The Power of Prediction
Computational chemistry provides the theoretical framework to understand the energy landscape of cyclobutane conformations and to interpret experimental data.
Principle: DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[12] It can accurately predict molecular geometries, relative energies of different conformers, and the barrier to ring inversion.[12][13]
Why it's crucial: DFT allows for a systematic exploration of the potential energy surface.[24] Researchers can model different puckered conformations, calculate their relative stabilities (ΔG), and predict the puckering angle and inversion barrier.[12][25] This is essential for understanding why a particular conformation is preferred.[15][16]
Workflow: DFT Conformational Search
-
Input Structure Generation: Build an initial 3D model of the cyclobutane amino acid derivative.
-
Conformational Search: Systematically rotate key dihedral angles to generate a library of possible starting conformations.
-
Geometry Optimization: Each starting conformation is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger) to find the nearest local energy minimum.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy) for calculating Gibbs free energy.
-
Analysis: The relative energies of the stable conformers are compared to identify the global minimum and determine the equilibrium population of each conformer using the Boltzmann distribution.
Principle: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic view of conformational behavior in a simulated environment (e.g., in a box of water molecules).
Why it's crucial: While DFT provides static energy minima, MD simulations reveal the dynamic interplay between conformers, the time scales of their interconversion, and the influence of the solvent on conformational preferences.[26] This is particularly important when studying how a CBAA-containing peptide might behave in a physiological environment.
Application in Drug Design: From Conformation to Function
Understanding the conformational preferences of a cyclobutane amino acid is not merely an academic exercise; it directly informs molecular design. By strategically placing substituents, chemists can favor a specific puckered state that optimally presents key pharmacophoric elements to a biological target.
For instance, a study on 2-substituted cyclobutane-α-amino acid derivatives found that an equatorial substituent at the C2 position significantly influences the ring's puckering preference.[15][16][17] This knowledge allows for the rational design of peptidomimetics where the side chain of the cyclobutane residue is locked into a desired spatial orientation.[9][27]
Conclusion
The conformational analysis of cyclobutane amino acids is a multifaceted discipline that requires a synergistic combination of high-resolution experimental techniques and sophisticated computational modeling. X-ray crystallography provides the ground truth in the solid state, while NMR spectroscopy offers invaluable insights into the dynamic equilibrium in solution. DFT and MD simulations provide the theoretical underpinning, allowing for the prediction of conformational preferences and the interpretation of experimental results. By mastering these techniques, researchers can harness the unique structural properties of the cyclobutane ring to design next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.
References
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties | MDPI [mdpi.com]
- 6. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 7. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. researchgate.net [researchgate.net]
- 12. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
- 27. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
discovery and history of cyclobutane containing amino acids
An In-depth Technical Guide to the Discovery, Synthesis, and Application of Cyclobutane-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutane-containing amino acids (CBAAs) represent a fascinating and increasingly important class of unnatural amino acids. Their inherent structural rigidity, stemming from the strained four-membered ring, offers a powerful tool for medicinal chemists and peptide scientists to enforce specific molecular conformations. This guide provides a comprehensive overview of the historical discovery, core synthetic strategies, detailed characterization methods, and modern applications of CBAAs in drug development and chemical biology. We delve into the causality behind key experimental choices, present detailed protocols for cornerstone synthetic transformations, and explore how the unique three-dimensional structure of the cyclobutane ring is leveraged to create novel therapeutics and research tools.
A Historical Perspective: From Natural Products to Designed Molecules
While the cyclobutane motif is found in a variety of natural products, the deliberate synthesis and study of amino acids incorporating this ring system is a more recent development.[1][2] An early example of a synthetic cyclobutane amino acid is detailed in a 1962 patent, which describes the preparation of 3-amino-2,2-dimethyl-cyclobutaneacetic acid from pinonic acid, a derivative of α-pinene.[3] However, the use of these strained carbocycles as synthetic intermediates and building blocks for bioactive molecules only began to flourish in the last four decades.[1][2] The initial impetus for their study was rooted in the desire to create conformationally constrained peptide mimics. Researchers hypothesized that by restricting the rotational freedom of the amino acid backbone or side chain, they could lock a peptide into its bioactive conformation, thereby increasing potency, selectivity, and metabolic stability.[4][5] This concept has proven to be exceptionally fruitful, establishing CBAAs as a cornerstone in the field of peptidomimetics and drug design.[6]
The Structural Uniqueness of the Cyclobutane Ring
The defining feature of a cyclobutane ring is its inherent strain and unique three-dimensional structure. Unlike the flat, highly strained cyclopropane or the flexible, low-strain cyclopentane, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms.[7] This puckering creates distinct axial and equatorial positions for substituents, providing a rigid scaffold that can precisely orient pharmacophoric groups in three-dimensional space.[5]
This conformational rigidity is the primary reason for the utility of CBAAs in drug design. Incorporating a cyclobutane ring into a molecule reduces its conformational freedom, which can decrease the entropic penalty of binding to a biological target and lead to enhanced binding affinity.[5]
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3031499A - Amino acids containing a cyclobutane ring - Google Patents [patents.google.com]
- 4. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Determining the Aqueous Solubility of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid for Drug Development
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (ACBC) is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Understanding its solubility characteristics is a prerequisite for its effective application in drug development. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the aqueous solubility of ACBC. It is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, execution, and data interpretation.
Introduction: The Critical Role of Solubility in Preformulation
Preformulation studies are the foundational phase of drug development, bridging the gap between drug discovery and formulation.[1][2][3][4] Within this phase, the determination of aqueous solubility is paramount. Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of failure in clinical trials.[5][6] For a novel amino acid analogue like this compound (ACBC), a thorough understanding of its solubility profile is essential before its incorporation into more complex molecular scaffolds or its development as a standalone therapeutic agent.
This guide will delineate the key factors influencing the solubility of ACBC and provide detailed protocols for its empirical determination. We will explore both kinetic and thermodynamic solubility, emphasizing the importance of each in different stages of the drug development pipeline.[7]
Physicochemical Properties of this compound:
-
Structure: A cyclobutane ring functionalized with an amino group, a carboxylic acid group, and a hydroxyl group. This structure suggests a high degree of polarity and the potential for significant hydrogen bonding, which are key influencers of aqueous solubility.[11]
Theoretical Framework: Factors Governing ACBC Solubility
The solubility of an amino acid like ACBC is not a single value but a function of its environment. The key factors influencing its solubility include pH, temperature, and the solid-state form of the compound (polymorphism).
The Profound Impact of pH
Amino acids are amphoteric molecules, containing both an acidic carboxylic acid group and a basic amino group.[12] The ionization state of these groups is pH-dependent, which in turn dictates the molecule's overall charge and its interaction with water.[13][14][15]
-
At Low pH (Acidic): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is in its neutral form (-COOH). The molecule carries a net positive charge.
-
At Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The net charge is zero. Amino acids typically exhibit their minimum solubility at the isoelectric point.[12][16]
-
At High pH (Basic): The amino group is in its neutral form (-NH₂), and the carboxylate group is deprotonated (-COO⁻). The molecule carries a net negative charge.
The solubility of ACBC is expected to be lowest at its pI and increase significantly as the pH moves away from this point in either the acidic or basic direction.[16] Therefore, determining the pKa values of the amino and carboxylic acid groups is a critical first step.
Thermodynamic vs. Kinetic Solubility
In drug discovery, it is crucial to distinguish between thermodynamic and kinetic solubility.[17][18]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[6][18] This measurement is typically performed using a crystalline solid and requires a longer incubation time to reach equilibrium.[19] It is a critical parameter for formulation development.[7]
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[5][7][19] Precipitation is monitored over a shorter time frame. Kinetic solubility values are often higher than thermodynamic solubility because the compound may precipitate as a less stable, amorphous form or form a supersaturated solution.[18][20] While useful for early-stage discovery, it can be misleading if not followed up with thermodynamic measurements.[17]
Experimental Determination of Solubility and pKa
A multi-faceted experimental approach is recommended to fully characterize the solubility of ACBC. This involves determining its pKa values and then measuring its solubility across a range of pH values.
Protocol 1: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa values of ionizable groups by monitoring pH changes upon the addition of a titrant.[21][22][23][24] This data is essential for predicting the pH-solubility profile.
Methodology:
-
Preparation of ACBC Solution: Accurately weigh and dissolve a known amount of ACBC in deionized water to create a solution of a known concentration (e.g., 1-10 mM).
-
System Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[25]
-
Acidic Titration:
-
Pipette a precise volume (e.g., 20 mL) of the ACBC solution into a beaker with a magnetic stirrer.
-
Adjust the initial pH to ~1.5-2.0 with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Begin titrating with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05-0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.0.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) will be for the carboxylic acid group, and the second (pKa₂) will be for the amino group. These can be determined from the first and second derivatives of the titration curve.
-
Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[26][27] It ensures that an equilibrium is established between the undissolved solid and the saturated solution.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Preparation:
-
Equilibration:
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[29]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF syringe filter).[30]
-
-
Quantification:
-
Analyze the concentration of ACBC in the clear filtrate using a validated analytical method. Since ACBC lacks a strong chromophore, direct UV-Vis spectrophotometry may not be suitable. Preferred methods include:
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).
-
Gravimetric Analysis: Evaporate a known volume of the filtrate to dryness and weigh the residue.[31][32][33][34] This is a simple but can be a time-consuming method.[31]
-
-
Data Presentation:
The solubility data should be compiled into a table for clear comparison.
| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 2.0 | 25 | ||
| 4.0 | 25 | ||
| 6.0 | 25 | ||
| 7.4 | 25 | ||
| 9.0 | 25 | ||
| 12.0 | 25 | ||
| 7.4 | 37 |
Visualization of Experimental Workflows
Diagrams are essential for visualizing the logical flow of experimental protocols.
Caption: Workflow for pKa determination via potentiometric titration.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded approach to determining the aqueous solubility of this compound. By first establishing the pKa values through potentiometric titration and then employing the gold-standard shake-flask method, researchers can build a comprehensive pH-solubility profile. This data is indispensable for making informed decisions in the drug development process, from lead optimization to formulation design. Further studies could investigate the solubility of ACBC in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict its behavior in the gastrointestinal tract.
References
- 1. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]
- 2. Preformulation Studies: A Foundation for Dosage Form Development [pharmapproach.com]
- 3. ichapps.com [ichapps.com]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. This compound [cymitquimica.com]
- 9. calpaclab.com [calpaclab.com]
- 10. echemi.com [echemi.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Amino acid - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 17. ovid.com [ovid.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. enamine.net [enamine.net]
- 20. pharmatutor.org [pharmatutor.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
- 27. dissolutiontech.com [dissolutiontech.com]
- 28. bioassaysys.com [bioassaysys.com]
- 29. downloads.regulations.gov [downloads.regulations.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Total dissolved solids - Wikipedia [en.wikipedia.org]
- 32. alsglobal.com [alsglobal.com]
- 33. iccontrols.com [iccontrols.com]
- 34. cefns.nau.edu [cefns.nau.edu]
An In-depth Technical Guide to the NMR and Mass Spectrometry of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical insights to facilitate the structural elucidation of this important, non-canonical amino acid.
Introduction: The Structural Significance of a Constrained Scaffold
This compound is a fascinating synthetic amino acid that incorporates a strained cyclobutane ring. This rigid scaffold introduces conformational constraints that are of significant interest in medicinal chemistry for the design of peptides and small molecule therapeutics with specific three-dimensional topologies. The stereochemistry of the amino and hydroxyl groups relative to the carboxylic acid function dictates the molecule's overall shape and potential biological activity. This guide will focus on the spectroscopic properties of the cis and trans isomers, providing a framework for their unambiguous identification.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide critical information on the chemical environment of each atom and the stereochemical relationship between the substituents.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amino acids to allow for the exchange of labile protons (e.g., -OH, -NH₂, -COOH), which simplifies the spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).
-
Solvent suppression techniques may be necessary if using D₂O.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of published experimental spectra for this specific molecule, the following data is a prediction based on the known NMR properties of cyclobutane derivatives and related substituted amino acids. The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for the protons, which can result in complex splitting patterns.
Table 1: Predicted ¹H and ¹³C NMR Data for cis-1-Amino-3-hydroxycyclobutane-1-carboxylic acid in D₂O
| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C1 | - | - | ~60-65 |
| C2/C4 | ~2.5-2.9 | m | ~35-40 |
| C3 | ~4.0-4.4 | m | ~65-70 |
| COOH | - | - | ~175-180 |
Table 2: Predicted ¹H and ¹³C NMR Data for trans-1-Amino-3-hydroxycyclobutane-1-carboxylic acid in D₂O
| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C1 | - | - | ~60-65 |
| C2/C4 | ~2.4-2.8 | m | ~35-40 |
| C3 | ~4.2-4.6 | m | ~65-70 |
| COOH | - | - | ~175-180 |
Interpretation and Rationale
-
¹H NMR:
-
The protons on the cyclobutane ring (C2, C3, and C4) are expected to appear as complex multiplets due to geminal and vicinal coupling.
-
The proton on the carbon bearing the hydroxyl group (H3) will be the most downfield of the ring protons due to the deshielding effect of the oxygen atom.
-
The protons on C2 and C4, adjacent to the quaternary carbon (C1), will also be downfield relative to unsubstituted cyclobutane.
-
The stereochemistry (cis vs. trans) will influence the exact chemical shifts and coupling constants due to differing dihedral angles between adjacent protons.
-
-
¹³C NMR:
-
The carboxylic acid carbon is the most downfield signal, typically above 175 ppm.
-
The quaternary carbon (C1) bearing the amino and carboxyl groups will be in the range of 60-65 ppm.
-
The carbon with the hydroxyl group (C3) will also be significantly downfield.
-
The methylene carbons (C2 and C4) will be the most upfield of the ring carbons.
-
Visualizing NMR Structural Relationships
The following diagram illustrates the key carbons and protons that are analyzed in the NMR spectra.
Caption: Molecular structure of this compound highlighting key atoms for NMR analysis.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to promote protonation.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule. It can be run in either positive or negative ion mode.
-
Mass Analysis:
-
Low-Resolution MS: Acquire a full scan spectrum on a quadrupole or ion trap mass spectrometer to identify the molecular ion.
-
High-Resolution MS (HRMS): For accurate mass measurement and elemental composition determination, use a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Tandem MS (MS/MS): To study fragmentation patterns, select the molecular ion as the precursor and subject it to collision-induced dissociation (CID).
-
Expected Mass Spectrometry Data
The molecular formula of this compound is C₅H₉NO₃, with a monoisotopic mass of 131.0582 g/mol .
-
Positive Ion Mode ESI-MS: The most prominent ion will be the protonated molecule, [M+H]⁺, at an m/z of 132.0655.
-
High-Resolution MS: An accurate mass measurement of the [M+H]⁺ ion should be within 5 ppm of the theoretical value, confirming the elemental composition.
Proposed Fragmentation Pathway
In tandem MS (MS/MS) of the [M+H]⁺ ion, characteristic losses are expected, providing structural confirmation.
Table 3: Predicted Major Fragments in ESI-MS/MS
| m/z | Proposed Loss | Fragment Structure |
| 115.0711 | Loss of NH₃ (Ammonia) | Hydroxycyclobutane carboxylic acid ion |
| 114.0528 | Loss of H₂O (Water) | Aminocyclobutene carboxylic acid ion |
| 86.0602 | Loss of COOH radical and NH₃ | Cyclobutenyl cation |
| 69.0704 | Loss of H₂O and COOH radical | Aminocyclobutenyl cation |
The initial fragmentation is likely to involve the loss of small, stable neutral molecules such as water (from the hydroxyl group) and ammonia (from the amino group). Subsequent fragmentation of the cyclobutane ring can also occur.
Visualization of the Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR and mass spectrometry. NMR provides detailed insights into the carbon skeleton and stereochemistry, while mass spectrometry confirms the molecular weight, elemental composition, and provides corroborating structural information through fragmentation analysis. The data and interpretations presented in this guide offer a robust framework for researchers to confidently identify and characterize this valuable synthetic building block in their drug discovery and development endeavors.
Methodological & Application
Synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid: A Detailed Guide for Researchers
Introduction: The Significance of a Strained Scaffold in Medicinal Chemistry
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid, strained cyclobutane core imparts unique conformational constraints on molecules, making it a valuable building block for creating novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The presence of both an amino and a hydroxyl group offers multiple points for further chemical modification, allowing for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the key synthetic strategies for accessing this important molecule, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations.
Physicochemical Properties and Stereoisomerism
The target molecule, with the molecular formula C₅H₉NO₃ and a molar mass of 131.13 g/mol , can exist as two diastereomers: cis and trans. The relative orientation of the amino and hydroxyl groups on the cyclobutane ring significantly influences the molecule's three-dimensional shape and its interactions with biological targets. Therefore, stereocontrolled synthesis is a critical consideration in any synthetic approach.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | N/A |
| Molar Mass | 131.13 g/mol | N/A |
| Stereoisomers | cis (1s,3s) and trans (1r,3r) | [1] |
| Key Functional Groups | Carboxylic Acid, Primary Amine, Secondary Alcohol | N/A |
Strategic Approaches to the Synthesis of this compound
Two primary retrosynthetic strategies have emerged as the most viable routes for the synthesis of this compound. The choice between these routes often depends on the desired stereoisomer, available starting materials, and scalability requirements.
Caption: Retrosynthetic analysis of this compound.
Route 1: Synthesis via 3-Oxocyclobutanecarboxylic Acid Intermediate
This approach utilizes the commercially available or readily synthesized 3-oxocyclobutanecarboxylic acid as a key intermediate. The synthesis involves the formation of the cyclobutane ring, followed by the stereoselective introduction of the hydroxyl and amino functionalities.
Protocol 1.1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This protocol is adapted from a patented procedure and offers a reliable method for producing the key keto-acid intermediate.[2][3]
Reaction Scheme:
Caption: Synthesis of 3-Oxocyclobutanecarboxylic Acid.
Materials and Reagents:
-
Acetone
-
Bromine
-
Malononitrile
-
Ethanol
-
Dimethylformamide (DMF)
-
Sodium iodide (NaI)
-
Tetrabutylammonium bromide (TBAB)
-
6M Hydrochloric acid (HCl)
-
Toluene
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Synthesis of 1,3-Dibromoacetone: In a well-ventilated fume hood, dissolve acetone in ethanol. Slowly add bromine to the solution at room temperature and stir for 10-16 hours. After the reaction is complete, remove the ethanol, excess acetone, and generated hydrogen bromide by distillation to obtain 1,3-dibromoacetone.
-
Synthesis of 3,3-Dicyanocyclobutanone: In a separate flask, prepare a solution of malononitrile in a mixture of DMF and water. Add sodium iodide and tetrabutylammonium bromide as catalysts. To this mixture, add the 1,3-dibromoacetone from the previous step and stir at room temperature. The reaction progress can be monitored by TLC.
-
Hydrolysis to 3-Oxocyclobutanecarboxylic Acid: Suspend the crude 3,3-dicyanocyclobutanone in 6M aqueous hydrochloric acid and reflux the mixture for 24 hours.[4] After cooling, evaporate the mixture to dryness. Add toluene and wash with water. Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to obtain the crude product. Recrystallize from methyl tert-butyl ether to yield pure 3-oxocyclobutanecarboxylic acid.[4]
Expected Yield: 52-68%[2] Purity: 99-99.2% (by GC)[2]
Protocol 1.2: Stereoselective Reduction and Amination
This part of the synthesis focuses on the conversion of the keto-acid to the desired amino alcohol. A key challenge is controlling the stereochemistry of the hydroxyl and amino groups.
Reaction Scheme:
Caption: Stereoselective Reduction and Amination of the Cyclobutanone Intermediate.
Step-by-Step Procedure:
-
Esterification: Convert 3-oxocyclobutanecarboxylic acid to its methyl ester using standard esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid).
-
Stereoselective Reduction: The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol.[1] Dissolve the methyl 3-oxocyclobutanecarboxylate in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise and stir until the reaction is complete (monitored by TLC). This reduction preferentially yields the cis-3-hydroxycyclobutanecarboxylate due to the hydride attacking from the less sterically hindered face of the cyclobutanone ring.[1]
-
Protection of the Hydroxyl Group (Optional but Recommended): To avoid side reactions in the subsequent amination step, protect the newly formed hydroxyl group as a benzyl ether or a silyl ether.
-
Introduction of the Amino Group via Strecker Synthesis: The Strecker synthesis is a classic method for preparing α-amino acids from ketones.[5]
-
Hydrolysis and Deprotection: Hydrolyze the nitrile and the ester groups under acidic conditions (e.g., refluxing in 6M HCl). This step will also remove the Boc protecting group. If a benzyl ether was used to protect the hydroxyl group, it can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).
Route 2: Synthesis from a Pre-functionalized and Protected Precursor
This route, based on a patented procedure, offers a more direct approach by starting with a cyclobutane ring that already contains the necessary functionalities in a protected form.[7]
Protocol 2.1: Synthesis of 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester
The synthesis of this key protected intermediate is a multi-step process that requires careful control of reaction conditions.
Step-by-Step Procedure:
The detailed synthesis of this starting material is proprietary and not fully disclosed in publicly available literature. However, a plausible route would involve the [2+2] cycloaddition of a suitable ketene acetal with an enamine derivative, followed by functional group manipulations to introduce the hydroxyl and amino groups in a protected form.
Protocol 2.2: Deprotection to Yield this compound
Reaction Scheme:
Caption: Deprotection sequence to afford the final product.
Materials and Reagents:
-
1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Acetic acid
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Aqueous sodium hydroxide (NaOH)
-
Aqueous hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Catalytic Debenzylation: Dissolve the starting material in ethanol and acidify with acetic acid to a pH of approximately 3. Add 10% Pd/C (10-12% by weight relative to the substrate) and subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) for 2-4 days.[7] Monitor the reaction by TLC or LC-MS until the benzyl group is completely removed. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Boc Deprotection: Dissolve the resulting alcohol in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid or a solution of HCl in dioxane to remove the Boc protecting group.
-
Ester Hydrolysis: Hydrolyze the ethyl ester using basic conditions, for example, by stirring with aqueous sodium hydroxide. After the hydrolysis is complete, acidify the reaction mixture with aqueous HCl to the isoelectric point of the amino acid to precipitate the final product.
-
Purification: The crude product can be purified by recrystallization or ion-exchange chromatography to yield pure this compound.
Characterization Data
| Compound | Key Spectroscopic Data |
| 3-Oxocyclobutanecarboxylic Acid | ¹H NMR (500 MHz, CDCl₃): δ 10.80 (1H, br. s), 3.43-3.51 (2H, m), 3.26-3.40 (3H, m). ¹³C NMR (126 MHz, CDCl₃): δ 203.14, 180.17, 51.64 (2C), 27.32.[8] |
| cis-1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride | IUPAC Name: (1s,3s)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride. SMILES: C[C@]1(O)C--INVALID-LINK--(C(=O)O)C1.Cl.[1] |
Conclusion and Future Perspectives
The synthesis of this compound presents unique challenges and opportunities for organic chemists. The two primary routes outlined in this guide, one starting from a simple cyclobutanone precursor and the other from a pre-functionalized protected intermediate, offer viable pathways to this valuable building block. The choice of synthetic strategy will be dictated by the specific stereochemical requirements of the target molecule and the practical considerations of the research or development program. As the demand for conformationally constrained amino acids in drug discovery continues to grow, the development of even more efficient, stereoselective, and scalable syntheses of this compound and its derivatives will remain an active area of research.
References
- 1. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
Application Note: Enantioselective Synthesis of Cyclobutane Amino Acid Derivatives
Introduction: The Rising Significance of Constrained Amino Acids in Drug Discovery
Cyclobutane amino acids (CBAAs) represent a fascinating and increasingly important class of non-canonical amino acids.[1][2] Their rigid, four-membered ring structure introduces conformational constraints into peptide backbones, a property highly sought after in medicinal chemistry for the design of peptidomimetics with enhanced stability, potency, and receptor selectivity.[3][4] The stereochemically rich and sp³-hybridized nature of the cyclobutane scaffold offers a unique three-dimensional architecture that can effectively probe the binding pockets of biological targets, often leading to improved pharmacological profiles compared to more flexible analogues.[5] Consequently, the development of robust and stereocontrolled methods for the synthesis of enantiomerically pure CBAA derivatives is a critical endeavor for researchers, scientists, and drug development professionals.[6]
This comprehensive guide provides an in-depth overview of modern strategies for the enantioselective synthesis of cyclobutane amino acid derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for the synthesis and analysis of these valuable building blocks.
Core Synthetic Strategies: A Multi-Pronged Approach
The construction of the strained cyclobutane ring with precise control over multiple stereocenters presents a significant synthetic challenge.[7] Modern organic synthesis has risen to this challenge with a variety of elegant solutions. The primary methods can be broadly categorized into:
-
[2+2] Cycloadditions: The most direct approach to the cyclobutane core, involving the union of two unsaturated components.[8][9]
-
C-H Functionalization: A powerful strategy for the stereoselective modification of pre-existing cyclobutane scaffolds.[10][11][12]
-
Ring-Closing and Ring-Expansion Methodologies: Creative approaches that utilize other ring systems as precursors.[13]
-
Functionalization of Prochiral Cyclobutanes: Asymmetric modification of existing four-membered rings.[7]
This note will focus on the first two strategies as they represent some of the most versatile and widely adopted methods in the field.
Strategy 1: Enantioselective [2+2] Cycloadditions
The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis.[8] According to Woodward-Hoffmann rules, the concerted suprafacial-suprafacial cycloaddition of two alkenes is thermally forbidden but photochemically allowed.[8] This has led to the development of photochemical, thermal, and metal-catalyzed variants to access cyclobutane rings.[9][14]
Photochemical [2+2] Cycloaddition
Visible-light-mediated photocycloaddition has emerged as a powerful tool for the synthesis of complex cyclobutane structures under mild conditions.[2][15] These reactions often proceed via the photoexcitation of one alkene component, which then reacts with a ground-state alkene through a diradical intermediate.[8]
Causality Behind Experimental Choices: The choice of photosensitizer is critical. A triplet sensitizer is often used to facilitate intersystem crossing, leading to the formation of a more stable triplet excited state that can undergo the desired cycloaddition. The wavelength of light must be matched to the absorption spectrum of the sensitizer or one of the reactants to ensure efficient excitation.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 4. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
Application Note & Protocol: Seamless Incorporation of Cyclobutane Amino Acids into Peptides via Solid-Phase Synthesis
Introduction: The Structural Advantage of Cyclobutane Scaffolds
In the landscape of peptide-based drug discovery, the quest for enhanced stability, controlled conformation, and improved biological activity is paramount. Unnatural amino acids serve as powerful tools to achieve these goals, and among them, cyclobutane-containing amino acids (CBAAs) have emerged as a particularly valuable class.[1] The inherent rigidity of the cyclobutane ring, when incorporated into a peptide backbone, imparts significant conformational constraint.[2][3] This structural pre-organization can lock the peptide into a bioactive conformation, leading to enhanced receptor affinity and selectivity.[4] Furthermore, the non-natural, sterically hindered structure of CBAAs provides a formidable defense against proteolytic degradation, thereby increasing the in-vivo half-life of peptide therapeutics.[5]
The stereochemistry of the cyclobutane ring itself is a critical determinant of the resulting peptide's secondary structure. For instance, peptides containing trans-cyclobutane residues tend to adopt more folded, compact structures, whereas cis-cyclobutane residues often induce more extended, strand-like conformations.[6] This ability to rationally control peptide folding by selecting the appropriate CBAA isomer is a key advantage for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-protected cyclobutane amino acids into synthetic peptides using manual Solid-Phase Peptide Synthesis (SPPS).
Core Principles of Cyclobutane Amino Acid Integration
The incorporation of CBAAs relies on the well-established principles of Solid-Phase Peptide Synthesis (SPPS), most commonly employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy.[7][8] The peptide is assembled stepwise while anchored to an insoluble polymer resin, which facilitates the removal of excess reagents and by-products through simple filtration and washing.[9]
The SPPS cycle for incorporating any amino acid consists of three main stages:
-
Deprotection: Removal of the temporary N-terminal Fmoc group, typically with a mild base like piperidine, to expose a free amine for the next coupling reaction.[7]
-
Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the N-terminal amine of the resin-bound peptide to form a new peptide bond.
-
Washing: Thoroughly washing the resin to remove all excess reagents and by-products before initiating the next cycle.
The primary challenge in incorporating CBAAs lies in the coupling step. The steric bulk of the cyclobutane ring can significantly hinder the approach of the activated amino acid to the resin-bound amine, potentially leading to incomplete or slow reactions.[10][11] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical for achieving high yields and purity. This protocol will emphasize the use of potent coupling reagents that are proven to overcome this steric hindrance.[12][13]
Workflow for SPPS Incorporation of a Cyclobutane Amino Acid
References
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Use of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid in Peptidomimetics
Introduction: The Strategic Advantage of Conformational Constraint in Peptidomimetics
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation.[1] Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1][2] A key approach in peptidomimetic design is the incorporation of unnatural amino acids that introduce conformational constraints, thereby pre-organizing the peptide into a bioactive conformation and enhancing its stability.[3][4][5]
This guide focuses on the application of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (Ahc-OH) , a unique constrained α-amino acid, in the design and synthesis of advanced peptidomimetics. The rigid cyclobutane scaffold of Ahc-OH significantly restricts the torsional angles of the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices.[3][4] The presence of a hydroxyl group offers an additional site for functionalization or to enhance solubility and binding interactions. These attributes make Ahc-OH an invaluable tool for researchers, scientists, and drug development professionals seeking to engineer peptides with improved therapeutic profiles.
The Rationale for Employing this compound
The incorporation of Ahc-OH into a peptide sequence is a deliberate strategy to enforce a specific three-dimensional structure. This structural pre-organization can lead to several desirable outcomes:
-
Enhanced Receptor Affinity and Selectivity: By locking the peptide into a conformation that is complementary to the target receptor's binding site, the entropic penalty of binding is reduced, often leading to a significant increase in affinity.
-
Increased Proteolytic Stability: The unnatural cyclobutane structure can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[5]
-
Improved Bioavailability: While not a universal rule, the increased stability and defined conformation can contribute to improved absorption and distribution characteristics.
-
Scaffold for Further Functionalization: The hydroxyl group provides a handle for further chemical modification, such as glycosylation, PEGylation, or the attachment of imaging agents or drug conjugates.
The choice to incorporate Ahc-OH should be guided by the desired secondary structure of the peptidomimetic. Computational modeling and structural studies of the target peptide-receptor complex can provide valuable insights into the optimal positioning of this constrained amino acid.
Experimental Protocols
PART 1: Synthesis of the Protected Building Block: Fmoc-1-amino-3-(O-tert-butyl)cyclobutane-1-carboxylic acid
To incorporate this compound into a peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS), it is essential to first protect the α-amino group with the Fmoc group and the side-chain hydroxyl group with a tert-butyl (tBu) ether. The tBu group is stable to the basic conditions used for Fmoc deprotection (piperidine) and is readily cleaved under the final acidic conditions (trifluoroacetic acid) used to release the peptide from the resin.[6][7]
Diagram: Synthesis of the Protected Ahc-OH Building Block
Caption: Synthetic scheme for the preparation of the Fmoc- and tBu-protected Ahc-OH building block.
Protocol: Synthesis of Fmoc-1-amino-3-(O-tert-butyl)cyclobutane-1-carboxylic acid
-
Fmoc Protection of the α-Amino Group:
-
Dissolve this compound in a suitable aqueous solvent system (e.g., 10% aqueous sodium carbonate).
-
Cool the solution in an ice bath.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in an organic solvent (e.g., dioxane) dropwise while maintaining the pH between 8.5 and 9.5 with the addition of sodium carbonate solution.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the reaction mixture with dilute HCl to pH 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Fmoc-1-amino-3-hydroxycyclobutane-1-carboxylic acid.
-
-
O-tert-butylation of the Hydroxyl Group:
-
Dissolve the Fmoc-protected amino acid in a suitable solvent such as dichloromethane (DCM).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
In a pressure vessel, add an excess of liquid isobutylene.
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Carefully vent the pressure and quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography to yield Fmoc-1-amino-3-(O-tert-butyl)cyclobutane-1-carboxylic acid.
-
Table 1: Typical Reaction Parameters and Characterization Data
| Parameter | Fmoc Protection | O-tert-butylation |
| Solvent | 10% aq. Na2CO3 / Dioxane | Dichloromethane (DCM) |
| Key Reagents | Fmoc-Cl | Isobutylene, H2SO4 (cat.) |
| Reaction Time | 12-16 hours | 48-72 hours |
| Typical Yield | 70-85% | 60-75% |
| Purification | Silica gel chromatography | Silica gel chromatography |
| Characterization | 1H NMR, 13C NMR, Mass Spec | 1H NMR, 13C NMR, Mass Spec |
PART 2: Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Ahc-OH
This protocol outlines the manual solid-phase synthesis of a model peptide containing the protected Ahc-OH residue using the standard Fmoc/tBu strategy.
Diagram: SPPS Cycle for Ahc-OH Incorporation
Caption: The iterative cycle of solid-phase peptide synthesis for the incorporation of Fmoc-Ahc(tBu)-OH.
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-1-amino-3-(O-tert-butyl)cyclobutane-1-carboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Protocol:
-
Resin Swelling and Initial Deprotection:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and Oxyma (3-5 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. Due to the potential steric hindrance of the cyclobutane ring, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a ninhydrin test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation:
-
Repeat the deprotection (Step 1) and coupling (Step 2) cycles for each subsequent amino acid in the desired peptide sequence.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 1.
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dry resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
-
Application Example: Enhancing the Antimicrobial Activity of a Peptide
The incorporation of a constrained amino acid like Ahc-OH can significantly impact the biological activity of a peptide. For instance, in a study on hybrid β,γ-peptidomimetics, the inclusion of a cyclobutane-containing amino acid demonstrated notable microbicidal activity against Leishmania parasites.[5] While this study used a β-amino acid, the principle of conformational constraint influencing activity is transferable.
Table 2: Hypothetical Data on the Impact of Ahc-OH on an Antimicrobial Peptide
| Peptide | Sequence | MIC (µg/mL) against E. coli | Proteolytic Stability (t1/2 in serum) |
| Parent Peptide | Ac-K-K-W-W-K-K-NH2 | 32 | 15 min |
| Ahc-Peptide | Ac-K-Ahc(OH) -W-W-K-K-NH2 | 8 | > 4 hours |
This data is illustrative and serves to demonstrate the potential benefits of incorporating Ahc-OH.
The hypothetical data in Table 2 suggests that replacing a flexible lysine residue with the constrained Ahc-OH could lead to a significant increase in antimicrobial potency (lower MIC value) and a dramatic improvement in stability against enzymatic degradation. This can be attributed to the constrained conformation of the Ahc-peptide, which may more effectively disrupt the bacterial membrane and is less susceptible to proteolysis.
Conclusion and Future Perspectives
This compound is a powerful building block for the rational design of peptidomimetics with enhanced biological properties. Its ability to induce stable secondary structures provides a clear strategy for improving receptor affinity, selectivity, and proteolytic resistance. The detailed protocols provided herein offer a practical guide for the synthesis of the protected building block and its incorporation into peptides via SPPS. Future research will likely focus on exploring the diverse applications of Ahc-OH in various therapeutic areas, from antimicrobial and anticancer peptides to modulators of protein-protein interactions. The hydroxyl group also presents an exciting avenue for the development of more complex and functionalized peptide-based drugs.
References
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Mimicking Protein Functions with Entropically Constrained Peptides [authors.library.caltech.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
Applications of Cyclobutane Amino Acids in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Value of Constraint in Drug Design
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides, while offering exquisite biological specificity, are often hampered by poor pharmacokinetic profiles, including susceptibility to proteolysis.[1] This has propelled the field of peptidomimetics, where non-natural amino acids are incorporated to overcome these limitations.[1] Among these, cyclobutane amino acids (CBAAs) have emerged as a powerful class of building blocks for creating conformationally constrained peptides and small molecules.[2]
The rigid, puckered structure of the cyclobutane ring imparts a predictable and restricted geometry to the molecule it is part of.[3] This pre-organization of pharmacophoric groups can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity and activity.[3] Furthermore, the cyclobutane scaffold can improve metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[4] This guide provides an in-depth exploration of the applications of cyclobutane amino acids in medicinal chemistry, complete with detailed synthetic protocols and case studies for researchers, scientists, and drug development professionals.
Core Principles: Why Employ Cyclobutane Amino Acids?
The utility of CBAAs in medicinal chemistry stems from several key principles rooted in their unique structural properties. Understanding these provides the rationale for their incorporation into drug candidates.
-
Conformational Rigidity: The primary advantage of the cyclobutane ring is the conformational constraint it imposes. Unlike flexible aliphatic chains, the puckered four-membered ring limits the accessible conformations of the amino acid backbone and side chains. This rigidity can lock a peptide or small molecule into a bioactive conformation, enhancing its binding affinity for a target receptor or enzyme.[4][5]
-
Metabolic Stability: The steric bulk of the cyclobutane ring can protect adjacent amide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[4]
-
Scaffold for Pharmacophore Display: Substituted cyclobutane amino acids provide a three-dimensional scaffold to orient pharmacophoric groups in a precise and predictable manner. This allows for the systematic exploration of a target's binding pocket and the optimization of ligand-receptor interactions.[6]
-
Novel Chemical Space: The incorporation of cyclobutane moieties allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique biological activities and intellectual property.[3]
Diagram 1: Rationale for Incorporating Cyclobutane Amino Acids
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid - A Conformationally Constrained Proline Analog for Peptide and Drug Design
Senior Application Scientist Commentary: In the field of medicinal chemistry and peptide science, the ability to control the three-dimensional structure of a peptide is paramount. Native peptides often suffer from metabolic instability and conformational flexibility, which can lead to poor bioavailability and non-specific binding. The incorporation of constrained amino acid analogs is a powerful strategy to overcome these limitations.[1][2][3] This guide focuses on 1-amino-3-hydroxycyclobutane-1-carboxylic acid, a unique proline analog that offers precise control over peptide backbone geometry, enabling the rational design of potent and stable therapeutic candidates.
Introduction: The Power of Constraint in Peptide Design
Proline plays a critical role in protein architecture, inducing "kinks" or turns in the polypeptide chain due to its cyclic side chain that restricts the backbone's phi (Φ) angle.[4] However, its inherent flexibility, particularly the cis-trans isomerization of the Xaa-Pro peptide bond, can be problematic in drug design.[4] Constrained proline analogs, such as this compound, lock the peptide backbone into a more defined conformation.[3][5] This pre-organization can enhance binding affinity to biological targets, improve resistance to enzymatic degradation, and fine-tune pharmacokinetic properties.[1][2][5]
This compound is a Cα,α-disubstituted amino acid whose rigid cyclobutane ring severely limits conformational freedom. The presence and stereochemistry of the hydroxyl group further influence its properties, offering an additional vector for interaction or modification. This analog has proven to be a highly effective inducer of secondary structures like β-turns and helices, making it a valuable tool for designing peptidomimetics with predictable and stable conformations.[6]
Physicochemical Properties and Isomeric Forms
The utility of this analog is defined by its structure. It exists as distinct stereoisomers, primarily the cis-(1s,3s) and trans-(1r,3r) forms, where the amino and hydroxyl groups are on the same or opposite faces of the cyclobutane ring, respectively. This stereochemical difference is critical, as it dictates the resulting peptide's local geometry.
| Property | Value | Source |
| Molecular Formula | C5H9NO3 | [7][8] |
| Molar Mass | 131.13 g/mol | [7] |
| Key Isomers | cis-(1s,3s) and trans-(1r,3r) | [7] |
| LogP (Partition Coefficient) | -3.8 (calculated for cis) | [7] |
| Polar Surface Area | 84 Ų (calculated for cis) | [7] |
Expert Insight: The low LogP value indicates high hydrophilicity, primarily due to the polar carboxyl, amino, and hydroxyl groups.[7] While this enhances aqueous solubility, it may limit passive membrane permeability. Researchers should consider this property during the design of cell-penetrating peptides or orally bioavailable drugs.
Application I: Induction of β-Turns in Peptides
A primary application of this analog is the stabilization of β-turns. β-turns are secondary structures that reverse the direction of a peptide chain and are frequently involved in molecular recognition events, such as peptide-protein interactions.[9]
Mechanism of Action: The rigid cyclobutane scaffold forces the peptide backbone dihedral angles (Φ and Ψ) into a narrow range of values, strongly predisposing the peptide to form a turn structure. X-ray diffraction studies of peptides containing the related 1-aminocyclobutane-1-carboxylic acid (Ac4c) confirm its efficacy as a potent β-turn and helix former.[6] The substitution pattern on the ring can further refine the type of β-turn induced.
Below is a diagram illustrating how the incorporation of a constrained analog can enforce a turn conformation, a critical feature for binding to target proteins.
Caption: Workflow showing how a constrained analog induces a stable β-turn, leading to enhanced receptor binding.
Application II: Protocol for Peptide Synthesis
Incorporating this compound into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10][11][12] However, as a sterically hindered amino acid, optimizing the coupling step is crucial for achieving high yields.
Protocol: Fmoc-SPPS Coupling of Constrained Analog
This protocol assumes a standard manual or automated SPPS setup. Reagent ratios are based on the initial resin loading.
1. Resin Preparation:
- Select an appropriate resin based on the desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[13]
- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
- Treat the resin with 20-40% piperidine in DMF for 5 minutes.
- Drain and repeat the treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.[11]
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- QC Check: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.
3. Amino Acid Activation and Coupling:
- Rationale: Due to the steric hindrance of the Cα,α-disubstituted cyclobutane ring, a potent activation method is recommended. Carbodiimide activation with an additive like HOBt is standard, but phosphonium (PyBOP, HBTU) or immonium (HCTU, TCTU) salts often provide superior results and faster kinetics.[10]
- In a separate vessel, dissolve 3 equivalents of Fmoc-protected this compound and 2.95 equivalents of HCTU in DMF.
- Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex for 2 minutes. The solution should turn yellow.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.
4. Post-Coupling Wash:
- Drain the reaction vessel.
- Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
- QC Check: Perform a Kaiser test. A negative result (clear/yellow beads) indicates successful and complete coupling.
5. Repeat Cycle:
- Return to Step 2 to continue elongating the peptide chain.
Resin [label="Peptide-Resin\n(N-term Fmoc)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
Deprotect [label="Step 1: Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];
Wash1 [label="Step 2: DMF Wash", fillcolor="#FBBC05", color="#FFFFFF", fontcolor="#FFFFFF"];
Couple [label="Step 3: Coupling\n(Fmoc-AA-OH, HCTU, DIPEA)", fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"];
Wash2 [label="Step 4: DMF/DCM Wash", fillcolor="#FBBC05", color="#FFFFFF", fontcolor="#FFFFFF"];
Elongated [label="Elongated Peptide-Resin\n(N+1, N-term Fmoc)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
Resin -> Deprotect;
Deprotect -> Wash1 [label="Remove Piperidine"];
Wash1 -> Couple [label="Prepare for Coupling"];
Couple -> Wash2 [label="Remove Excess Reagents"];
Wash2 -> Elongated [label="Ready for Next Cycle"];
}
Caption: The Fmoc-SPPS cycle for incorporating the constrained proline analog.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for modern drug discovery and peptide design. Its ability to rigidly control peptide conformation allows researchers to design peptidomimetics with enhanced biological activity, stability, and specificity. [5]The straightforward incorporation using established SPPS protocols makes it accessible for a wide range of applications, from probing peptide-receptor interactions to developing next-generation peptide therapeutics. Future exploration will likely focus on leveraging the hydroxyl group for further functionalization, creating even more sophisticated and targeted molecular constructs.
Crisma, M., Formaggio, F., Toniolo, C., & Jung, G. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/9392299/2. Vulcanchem. (n.d.). This compound. Vulcanchem. Available at: https://www.vulcanchem.com/product/cas-1246809-40-43. Ohshiro, T., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications. Available at: https://www.nature.com/articles/s41467-021-23621-54. Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. Available at: https://pubmed.ncbi.nlm.nih.gov/7670233/5. Maddalena, M. E., & Soloway, A. H. (1996). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/8919014/6. Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Conformational-studies-on-model-peptides-with-Balaji-Ramnarayan/c6c318288591a6799042c161394c5025a167d30f7. Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: https://www.mdpi.com/1422-0067/22/21/115458. ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep. Available at: https://www.chempep.com/knowledge-center/fmoc-solid-phase-peptide-synthesis/9. Casabona, D., Jiménez, A. I., & Cativiela, C. (2012). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Beilstein Journal of Organic Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3342021/10. aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: https://www.aapptec.com/Fmoc-Solid-Phase-Peptide-Synthesis-s/139.htm11. BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences. Available at: https://www.bocsci.com/blog/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol/12. Lukin, O. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals. Available at: https://lifechemicals.com/blog/building-blocks/novel-conformationally-restricted-amino-acids-for-peptidomimetic-drug-design13. Gausepohl, H., & Behn, C. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Peptide Research. Available at: https://www.semanticscholar.org/paper/Solid-phase-synthesis-of-a-cyclic-peptide-using-Gausepohl-Behn/92742111d95772b226e6d34e2b0201d1469078f414. Ramirez, J. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: https://scholarworks.gsu.edu/chemistry_theses/188/15. García, F., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. MDPI. Available at: https://www.mdpi.com/1422-0067/22/22/1231616. Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/39605166/17. Gellman, S. H., et al. (2000). Probing the structural determinants of type II' beta-turn formation in peptides and proteins. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/ja993352q18. Vázquez, S., et al. (2014). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4179455/19. Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. Available at: https://peptidemachines.com/fmoc-based-peptide-synthesis-a-complete-guide-to-chemistry-steps-advantages/20. Merck Millipore. (n.d.). Proline Derivatives and Analogs. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/proline-derivatives-and-analogs21. ECHEMI. (n.d.). 1-AMino-3-hydroxycyclobutanecarboxylic acid. ECHEMI. Available at: https://www.echemi.com/products/1246809-40-4.html22. Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available at: https://www.chemistryviews.org/new-derivatives-of-cyclobutane-%CE%B2-amino-acids/23. Cativiela, C., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26349005/24. Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents. Available at: https://patents.google.com/patent/CN103232340A/en25. Khiar, N., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3315609/26. Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/643d3b7d30283b137f3a8b4a27. Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/37840474/
References
- 1. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. | Semantic Scholar [semanticscholar.org]
- 3. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (1246809-40-4) for sale [vulcanchem.com]
- 8. echemi.com [echemi.com]
- 9. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Automated Peptide Synthesizers [peptidemachines.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Note: Strategic Incorporation of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: Engineering Peptide Conformation with Cyclobutane Scaffolds
The therapeutic potential of peptides is often limited by their conformational flexibility, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of conformationally constrained non-proteinogenic amino acids is a powerful strategy to address these limitations. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (Ac3c(OH)), a unique cyclic amino acid, offers a rigid scaffold that can induce specific secondary structures, such as β-turns and γ-turns, in peptide backbones. This pre-organization of the peptide conformation can enhance binding to biological targets and improve metabolic stability, making Ac3c(OH) a valuable building block in modern peptidomimetic drug design.
This application note provides a comprehensive guide to the efficient incorporation of Ac3c(OH) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind protocol optimization, address common challenges, and provide detailed, field-tested methodologies.
The Unique Challenge of Ac3c(OH) in SPPS
The incorporation of Ac3c(OH) presents a distinct set of challenges compared to standard proteinogenic amino acids. The primary obstacle is the steric hindrance imposed by the rigid cyclobutane ring, which can significantly slow down the kinetics of the coupling reaction. The secondary hydroxyl group also introduces a potential site for side reactions if not properly managed, although for many applications, its protection is not strictly necessary.
Successful incorporation, therefore, hinges on the careful selection of coupling reagents and reaction conditions that can overcome the steric barrier and drive the reaction to completion without epimerization or other undesirable side reactions.
Key Reagents and Considerations
| Reagent/Parameter | Recommendation & Rationale |
| Resin | Standard resins such as Rink Amide or Wang resin are suitable, depending on the desired C-terminal modification. |
| Fmoc-Ac3c(OH)-OH | High-purity Fmoc-protected Ac3c(OH) is crucial. The stereochemistry of the amino acid should be confirmed prior to use. |
| Coupling Reagents | High-activity coupling reagents are required. A combination of a carbodiimide like DIC with OxymaPure® or COMU® is highly effective. HATU and HBTU are also excellent choices due to their ability to form highly reactive activated esters. |
| Base | A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is recommended to minimize side reactions. |
| Solvent | Dimethylformamide (DMF) is the standard solvent for SPPS. Ensure it is peptide synthesis grade (low water content). |
| Deprotection | A 20% solution of piperidine in DMF is standard for Fmoc removal. |
Experimental Workflow for Ac3c(OH) Incorporation
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing Ac3c(OH).
Caption: Workflow for the incorporation of Ac3c(OH) in SPPS.
Detailed Protocol: Single Coupling of Fmoc-Ac3c(OH)-OH
This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
1. Materials:
-
Rink Amide resin (0.1 mmol, pre-swelled in DMF)
-
Fmoc-1-Amino-3-hydroxycyclobutane-1-carboxylic acid (Fmoc-Ac3c(OH)-OH) (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
DIPEA (1.0 mmol, 10 eq.)
-
Peptide synthesis grade DMF
-
20% (v/v) Piperidine in DMF
-
DCM (Dichloromethane)
2. Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
If the resin is Fmoc-protected, perform Fmoc deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL), followed by DMF (3 x 2 mL).
-
3. Ac3c(OH) Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ac3c(OH)-OH (0.5 mmol) and HATU (0.48 mmol) in 2 mL of DMF.
-
Add DIPEA (1.0 mmol) to the activation mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C).
4. Post-Coupling Wash and Monitoring:
-
Drain the reaction solution from the resin.
-
Wash the resin with DMF (5 x 2 mL).
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
5. Optional Capping: If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 20 minutes.
-
Wash the resin with DMF (5 x 2 mL).
6. Continuation of Synthesis: Proceed with the deprotection of the Fmoc group on the newly added Ac3c(OH) and the coupling of the next amino acid in the sequence.
Troubleshooting and Expert Insights
-
Incomplete Coupling: This is the most common issue. If a single coupling is insufficient, a double coupling strategy is highly recommended. Use a fresh solution of activated Ac3c(OH) for the second coupling.
-
Side Reactions: While the hydroxyl group of Ac3c(OH) is generally not reactive under standard coupling conditions, prolonged exposure to carbodiimides could potentially lead to O-acylation. Using aminium-based coupling reagents like HATU or HBTU minimizes this risk.
-
Epimerization: The risk of epimerization at the α-carbon of Ac3c(OH) is low due to the constrained nature of the cyclobutane ring. However, it is always good practice to use the minimum necessary amount of base and to avoid excessive activation times.
Conclusion
The successful incorporation of this compound into peptides is readily achievable with an optimized SPPS protocol. The key to success lies in recognizing the steric challenge posed by this amino acid and employing high-activity coupling reagents like HATU to ensure efficient acylation. By following the detailed protocol and troubleshooting guidance provided in this application note, researchers can confidently utilize Ac3c(OH) to create novel, conformationally defined peptides for a wide range of therapeutic and research applications.
Application Note: Protecting Group Strategies for the Synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Constrained Amino Acids
In the landscape of modern drug discovery, unnatural amino acids (UAAs) are critical tools for optimizing the physicochemical and pharmacological properties of peptide-based therapeutics.[1][2] Among these, conformationally constrained amino acids, such as the stereoisomers of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, are of paramount importance. By restricting the rotational freedom of the peptide backbone, these structures can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity, target selectivity, and metabolic stability.[3][4]
The synthesis of this compound, however, presents a significant synthetic challenge. The molecule possesses three distinct and reactive functional groups: a primary amine, a secondary alcohol, and a carboxylic acid. To achieve a successful synthesis, a robust and strategic application of protecting groups is essential. This guide provides an in-depth analysis of orthogonal protecting group strategies, detailed protocols, and the causal logic behind experimental choices for the synthesis of this valuable building block.
Chapter 1: The Imperative of Orthogonal Protection
The successful synthesis of a polyfunctional molecule like this compound hinges on the concept of orthogonality .[5] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering conditions.[6][7] This allows for the selective deprotection of one functional group while the others remain masked, enabling precise chemical manipulations at specific sites. For our target molecule, we need a three-tiered orthogonal strategy where the protecting groups for the amine (PG¹), the carboxyl group (PG²), and the hydroxyl group (PG³) can be removed independently.
The selection of a protecting group strategy is not arbitrary; it is dictated by the planned synthetic route and the stability of the intermediates. A logical workflow for this decision-making process is outlined below.
Caption: Decision workflow for selecting an orthogonal protecting group strategy.
Chapter 2: Protection of the Amino Group
The primary amine is a potent nucleophile and requires protection early in the synthesis to prevent unwanted side reactions, such as self-polymerization or reaction with activating agents.[6] The most common protecting groups for amines are carbamates.
| Protecting Group | Structure | Installation Reagent | Deprotection Conditions | Orthogonality & Notes |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | (Boc)₂O, Base (e.g., NaOH, TEA) | Strong Acid (TFA, HCl)[8][9][10] | Stable to hydrogenolysis and mild base. Excellent for Fmoc/tBu strategies.[11][12] |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Benzyl Chloroformate, Base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. Orthogonal to Boc and Fmoc. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-NH-R | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz. |
For the synthesis of our target, the Boc group is an excellent first choice due to its robustness and straightforward, high-yielding installation. Its stability to catalytic hydrogenation and basic conditions makes it orthogonal to the removal of benzyl and Fmoc groups, respectively.[11]
Protocol 1: Boc Protection of the Amine
This protocol describes the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino acid starting material (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
1,4-Dioxane and Water (1:1 solvent mixture)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) and NaOH (2.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (1.2 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[11]
Chapter 3: Protection of the Carboxylic Acid
Protecting the carboxylic acid as an ester prevents its interference in subsequent reactions, particularly those involving bases or organometallic reagents. The choice of ester is critical for ensuring orthogonality with the other protecting groups.
| Protecting Group | Structure | Installation Reagent | Deprotection Conditions | Orthogonality & Notes |
| Methyl/Ethyl Ester | R-CO₂Me / R-CO₂Et | MeOH or EtOH, Acid catalyst (e.g., SOCl₂) | Saponification (e.g., LiOH, NaOH) | Cleaved by base. Not orthogonal to base-labile groups. |
| Benzyl (Bn) Ester | R-CO₂Bn | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C)[13][14][15] | Stable to acid and base. Orthogonal to Boc and TBS groups.[16][17] |
| tert-Butyl (tBu) Ester | R-CO₂tBu | Isobutylene, Acid catalyst | Strong Acid (TFA, HCl) | Cleaved under the same conditions as Boc. Not orthogonal to Boc.[16] |
The Benzyl (Bn) ester is the ideal choice for our proposed orthogonal strategy. Its unique removal via catalytic hydrogenolysis ensures that the acid-labile Boc group and the fluoride-labile silyl ether on the hydroxyl group will remain intact.[17]
Protocol 2: Benzyl Ester Formation
This protocol details the protection of a carboxylic acid as a benzyl ester using benzyl alcohol and an acid catalyst.
Materials:
-
N-Boc protected amino acid (1.0 eq)
-
Benzyl alcohol (BnOH) (large excess, can be used as solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the N-Boc protected amino acid (1.0 eq), benzyl alcohol (5.0 eq), p-TsOH (0.1 eq), and toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the benzyl ester.
Chapter 4: Protection of the Hydroxyl Group
The secondary hydroxyl group must be protected to prevent its unwanted alkylation, acylation, or oxidation during subsequent synthetic steps. Silyl ethers are the most common choice for alcohol protection due to their ease of installation and tunable stability.
| Protecting Group | Structure | Installation Reagent | Deprotection Conditions | Orthogonality & Notes |
| TBS (tert-Butyldimethylsilyl) | R-O-TBS | TBS-Cl, Imidazole, DMF | Fluoride source (TBAF, HF)[18][19][20][21] | Stable to acid (more than TMS), base, and hydrogenolysis. Orthogonal to Boc and Bn esters.[22][23] |
| TIPS (Triisopropylsilyl) | R-O-TIPS | TIPS-Cl, Imidazole, DMF | Fluoride source (TBAF, HF) | More sterically hindered and more stable to acid than TBS.[22][24] Useful if selective deprotection of a TBS group is needed elsewhere. |
| Benzyl (Bn) Ether | R-O-Bn | Benzyl bromide, NaH | Catalytic Hydrogenolysis (H₂, Pd/C)[25] | Cleaved under the same conditions as a Benzyl ester. Not orthogonal. |
The tert-Butyldimethylsilyl (TBS) group is a superb choice for this synthesis. It is robust enough to withstand a wide variety of reaction conditions but can be selectively cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF), leaving the Boc and benzyl ester groups untouched.[20][26]
Protocol 3: TBS Protection of the Hydroxyl Group
This protocol describes the protection of a secondary alcohol using tert-butyldimethylsilyl chloride.
Materials:
-
Substrate with free hydroxyl group (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBS-Cl) (1.5 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add TBS-Cl (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the TBS-protected alcohol.[23]
Chapter 5: An Integrated Orthogonal Synthetic Strategy
With the individual protecting groups selected, we can now assemble a complete and viable synthetic route. The chosen combination—Boc for the amine (acid-labile), Benzyl ester for the carboxyl (hydrogenolysis-labile), and TBS ether for the hydroxyl (fluoride-labile)—provides a fully orthogonal system. This allows for the selective deprotection and modification of any functional group at any stage of the synthesis.
The following workflow illustrates the sequence of protection followed by the selective, stepwise deprotection required to liberate the final product.
Caption: A fully orthogonal protection and deprotection sequence.
Troubleshooting and Key Considerations:
-
t-Butyl Cation Scavengers: During Boc deprotection with strong acid, the intermediate t-butyl cation can cause side reactions.[27] The addition of a scavenger like anisole or thioanisole can mitigate this issue.
-
Catalyst Poisoning: During hydrogenolysis, certain functional groups (especially sulfur-containing ones) can poison the Palladium catalyst. Ensure the substrate is free of such impurities.[13]
-
TBAF Basicity: TBAF is slightly basic and can sometimes cause side reactions with sensitive substrates.[28] If this is observed, using a buffered fluoride source like HF-Pyridine may be necessary.
Conclusion
The successful synthesis of this compound is a testament to the power of strategic chemical protection. By employing a carefully chosen set of orthogonal protecting groups—such as the acid-labile Boc group, the hydrogenolysis-labile benzyl ester, and the fluoride-labile TBS ether—researchers can navigate the complexities of this polyfunctional molecule with precision and control. The protocols and strategies outlined in this guide provide a robust framework for chemists in both academic and industrial settings to access this valuable building block for the development of next-generation therapeutics.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. genscript.com [genscript.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. synarchive.com [synarchive.com]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 22. Silyl Groups - Gelest [technical.gelest.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. youtube.com [youtube.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 28. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Introduction: The Enduring Appeal of the Strained Ring
An Application Guide to Modern Catalytic Methods for Cyclobutane Ring Formation
The cyclobutane motif, a four-membered carbocycle, is a cornerstone in the architecture of numerous natural products and pharmaceutically active molecules.[1][2] Its inherent ring strain (approximately 26 kcal/mol) makes it a versatile synthetic intermediate, primed for ring-opening and expansion reactions, while its rigid, three-dimensional structure provides a valuable scaffold for orienting substituents in drug discovery.[3][4] However, this same ring strain poses a significant challenge to its synthesis.
Historically, the construction of cyclobutanes has been dominated by [2+2] photocycloaddition reactions, a powerful but sometimes limited tool.[5] The advent of modern catalytic methods has revolutionized the field, offering unprecedented control over stereochemistry and regioselectivity, and broadening the scope of accessible structures. This guide provides an in-depth exploration of key catalytic strategies for cyclobutane ring formation, complete with detailed protocols and field-proven insights for researchers at the forefront of chemical synthesis and drug development.
Section 1: The [2+2] Cycloaddition - A Modern Perspective
The [2+2] cycloaddition, the union of two unsaturated components to form a four-membered ring, remains the most direct and widely used method for cyclobutane synthesis.[6][7] While thermally forbidden for simple alkenes by Woodward-Hoffmann rules, catalysis provides elegant solutions to circumvent this barrier.[7]
Visible-Light Photoredox Catalysis: A Milder Approach
Classical photochemical [2+2] cycloadditions often require high-energy UV light and photosensitizers like acetone or benzophenone.[8][9] Modern photoredox catalysis allows these reactions to proceed under milder conditions using visible light, offering greater functional group tolerance and improved selectivity.[10][11] Ruthenium and Iridium photocatalysts are commonly employed to facilitate the reaction between partners like an electron-poor alkene (e.g., an enone) and an electron-rich alkene.
The general mechanism involves the excitation of the photocatalyst by visible light, followed by a single-electron transfer (SET) event with one of the alkene partners to generate a radical ion. This reactive intermediate then engages the second alkene to form a cyclobutane ring in a stepwise fashion.
This protocol is adapted from methodologies developed for the efficient heterodimerization of dissimilar acyclic enones using a ruthenium photocatalyst.[11]
Materials:
-
Aryl enone (1.0 equiv)
-
Alkene coupling partner (1.5 - 2.0 equiv)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate, [Ru(bipy)₃]Cl₂ (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Acetonitrile (MeCN) or Acetone)
-
Schlenk flask or reaction vial equipped with a magnetic stir bar
-
Visible light source (e.g., Blue LED lamp, 23 W)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl enone (e.g., 0.5 mmol), the alkene partner (0.75 mmol, 1.5 equiv), and [Ru(bipy)₃]Cl₂ (0.005 mmol, 1 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL MeCN) via syringe. The solution should be homogeneous.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the visible light source. To maintain a consistent temperature, a small fan can be directed at the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a solvent system like ethyl acetate/hexanes) to isolate the desired cyclobutane adduct.
Data Presentation:
| Entry | Enone Substrate | Alkene Partner | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Chalcone | Styrene | 85 | >20:1 | [11] |
| 2 | Cinnamaldehyde | Vinyl Ether | 78 | 15:1 | [11] |
| 3 | Cyclohexenone | Indene | 92 | >20:1 | [12] |
Section 2: Catalytic C–H Functionalization: Precision Engineering of Cyclobutanes
Catalyst-controlled C–H functionalization has emerged as a transformative strategy for organic synthesis. This approach allows for the direct conversion of traditionally inert C–H bonds into new C–C or C-X bonds, offering a powerful alternative to traditional cycloaddition methods, especially for constructing highly substituted or unsymmetrical cyclobutanes.[13] Rhodium(II) catalysts are particularly effective for these transformations, utilizing diazo compounds as carbene precursors.[14]
The key to this method's success lies in the catalyst's ability to differentiate between electronically and sterically similar C–H bonds.[14] By carefully selecting the chiral ligands on the rhodium catalyst, chemists can direct the C–H insertion to a specific site on the cyclobutane ring, achieving remarkable levels of regio- and stereocontrol.[14]
Caption: Catalytic cycle for Rh(II)-catalyzed C-H insertion.
Application Protocol 2: Regiodivergent Rh(II)-Catalyzed C–H Functionalization
This protocol describes a method to achieve selective C–H functionalization at either the C1 (benzylic) or C3 position of an aryl-substituted cyclobutane simply by changing the rhodium catalyst, as demonstrated by Davies et al.[14]
Materials:
-
Arylcyclobutane substrate (3.0 equiv)
-
Aryldiazoacetate (1.0 equiv)
-
Rhodium(II) Catalyst (1.0 mol%):
-
For C1 functionalization: Rh₂(S-TCPTAD)₄
-
For C3 functionalization: Rh₂(S-PTAD)₄
-
-
Anhydrous Dichloromethane (DCM)
-
Syringe pump
-
Standard inert atmosphere glassware
Procedure:
-
Catalyst & Substrate Solution: To a flame-dried round-bottom flask under argon, add the arylcyclobutane (0.75 mmol, 3.0 equiv) and the selected rhodium(II) catalyst (0.0025 mmol, 1.0 mol%). Dissolve the mixture in 3.0 mL of anhydrous DCM.
-
Diazo Solution: In a separate syringe, prepare a solution of the aryldiazoacetate (0.25 mmol, 1.0 equiv) in 1.5 mL of anhydrous DCM.
-
Slow Addition: Using a syringe pump, add the diazo solution to the stirring catalyst/substrate solution over a period of 3 hours at room temperature. Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, which minimizes side reactions such as dimerization.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.
-
Workup: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue via flash column chromatography on silica gel to isolate the functionalized cyclobutane product.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Data Presentation: Catalyst-Controlled Regioselectivity
| Entry | Substrate | Catalyst | Site of Functionalization | Yield (%) | ee (%) | Reference |
| 1 | Phenylcyclobutane | Rh₂(S-TCPTAD)₄ | C1 (Benzylic) | 85 | 96 | [14] |
| 2 | Phenylcyclobutane | Rh₂(S-PTAD)₄ | C3 (Distal) | 75 | 95 | [14] |
Section 3: Radical Approaches via Photoredox Catalysis
Radical cyclizations provide a powerful and complementary method for cyclobutane synthesis, often exhibiting excellent functional group tolerance under mild conditions.[15] Photoredox catalysis has enabled the development of novel radical cascades for this purpose. One such strategy involves a deboronative radical addition followed by a polar cyclization.[12][15]
In this process, an easily oxidizable alkylboronate complex serves as a radical precursor.[12] Single-electron transfer (SET) from an excited photocatalyst generates an alkyl radical, which adds to an electron-deficient alkene. A subsequent reduction and polar 4-exo-tet cyclization with a pendant alkyl halide forges the cyclobutane ring.[15]
Caption: A generalized experimental workflow for catalytic synthesis.
Application Protocol 3: Photoredox-Catalyzed Radical Addition-Polar Cyclization
This protocol is based on a method for the synthesis of structurally diverse cyclobutanes from alkylboronic esters.[12]
Materials:
-
Alkylboronic ester (1.5 equiv)
-
Haloalkyl alkene (e.g., 3-bromopropyl acrylate) (1.0 equiv, 0.40 mmol scale)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃]) (1-2 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed DMF
-
Schlenk tube or vial, blue LED light source
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the haloalkyl alkene (0.40 mmol), alkylboronic ester (0.60 mmol), photocatalyst (e.g., 1.5 mol%), and K₃PO₄ (0.80 mmol).
-
Solvent Addition: Add anhydrous, degassed DMF (4.0 mL) and seal the tube.
-
Irradiation: Stir the mixture at room temperature while irradiating with a blue LED lamp.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting alkene is consumed.
-
Workup: Dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired cyclobutane. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.[12]
Section 4: Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Catalyst deactivation, sub-optimal conditions, and competing side reactions are common culprits for low yields or poor selectivity.[16]
| Problem | Possible Cause | Suggested Solution(s) | Reference |
| Low or No Yield | Catalyst Deactivation: Impurities (water, O₂) poison the catalyst; catalyst is unstable under reaction conditions. | Ensure all reagents and solvents are rigorously dried and degassed. Handle air-sensitive catalysts in a glovebox. If the reaction stalls, adding a fresh portion of the catalyst can confirm deactivation. | [16] |
| Poor Substrate Reactivity: Steric hindrance or unfavorable electronic properties of the substrate. | Modify the substrate to reduce steric bulk if possible. For photochemical reactions, consider using a photosensitizer to facilitate energy transfer. For C-H activation, a different directing group may be required. | [11][16] | |
| Poor Diastereoselectivity | Sub-optimal Solvent: Solvent polarity can significantly influence the transition state geometry. | Screen a range of solvents from non-polar (e.g., hexanes) to polar (e.g., MeCN). In some cases, highly polar or fluorinated solvents like HFIP can dramatically improve selectivity. | [11][17] |
| Incorrect Catalyst/Ligand: The ligand environment around the metal center is paramount for stereocontrol. | For metal-catalyzed reactions, screen a library of chiral ligands to find the optimal match for the substrate. | [11] | |
| Poor Regioselectivity (e.g., head-to-head vs. head-to-tail) | Electronic Mismatch: In [2+2] cycloadditions, regioselectivity is governed by the stabilization of intermediates. | The reaction of an electron-rich alkene with an electron-poor alkene generally favors the head-to-tail adduct. Ensure your substrates have complementary electronic properties. | [11] |
Conclusion
The synthesis of the cyclobutane ring has transitioned from a specialized challenge to a more accessible and controllable process, thanks to the power of modern catalysis. From visible-light-driven cycloadditions to precision C–H functionalization and robust radical cascades, the synthetic chemist's toolkit is more diverse and capable than ever. The protocols and insights provided in this guide are intended to empower researchers to harness these methods, paving the way for the discovery of novel therapeutics and functional materials built around this uniquely valuable four-membered ring.
References
- 1. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. quintus.mickel.ch [quintus.mickel.ch]
- 6. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Amino-3-hydroxycyclobutane-1-carboxylic acid as a Precursor for Radiopharmaceuticals
Introduction: The Emergence of Cyclobutane Scaffolds in PET Imaging
In the landscape of molecular imaging, positron emission tomography (PET) stands as a powerful modality for the non-invasive visualization and quantification of physiological processes at the molecular level. A significant driver of innovation in PET is the development of novel radiotracers that can probe specific biological pathways with high sensitivity and specificity. Among these, radiolabeled amino acids have garnered considerable attention for their ability to target the increased metabolic activity characteristic of many cancers.[1][2] Unlike the widely used 18F-fluorodeoxyglucose ([18F]FDG), which can accumulate in inflammatory lesions, certain amino acid tracers offer improved tumor-to-background contrast, particularly in the brain where high physiological glucose uptake can obscure tumor visualization.[3][4]
The cyclobutane ring, a strained carbocycle, has emerged as a valuable scaffold in medicinal chemistry.[5] Its unique puckered conformation and the ability to orient pharmacophoric groups in distinct spatial arrangements have led to its incorporation into numerous drug candidates.[5] In the realm of PET radiopharmaceuticals, this structural motif has been successfully exploited in the development of anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid ([18F]FACBC), commercially known as Fluciclovine F 18.[6][7] This synthetic L-leucine analog demonstrates high uptake in various malignancies, including prostate cancer and brain tumors, by targeting amino acid transporters such as ASCT2 and LAT1.[3][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives as precursors for the synthesis of such advanced radiopharmaceuticals. We will delve into the synthetic strategies for the precursor, the rationale behind the choice of protecting groups, and detailed protocols for both automated and manual radiolabeling with fluorine-18.
Precursor Synthesis: Crafting the Foundation for Radiolabeling
The synthesis of the radiolabeling precursor is a critical first step that dictates the efficiency and purity of the final radiopharmaceutical. The most commonly utilized precursor for [18F]FACBC synthesis is syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid ethyl ester. This compound is strategically designed with key functional groups that facilitate a streamlined and high-yield radiolabeling process.
The Strategic Selection of Protecting Groups
The choice of protecting groups is a cornerstone of a successful multi-step synthesis.[2][9] In the context of the [18F]FACBC precursor, the use of a tert-butoxycarbonyl (Boc) group for the amine and an ethyl ester for the carboxylic acid is a deliberate and well-reasoned strategy.[10][11]
-
Boc (tert-butoxycarbonyl) Group: This acid-labile protecting group is ideal for masking the nucleophilic amine.[12] Its stability under the basic and nucleophilic conditions of the subsequent fluorination step is paramount.[11] Furthermore, its removal can be achieved under acidic conditions that are compatible with the final product and do not compromise the integrity of the cyclobutane ring.[6]
-
Ethyl Ester: The carboxylic acid is protected as an ethyl ester to prevent its interference with the radiolabeling reaction. The ester is stable to the acidic conditions that might be encountered during the synthesis but can be readily cleaved under basic conditions (saponification), often in a sequential deprotection step following the fluorination.[10]
The hydroxyl group on the cyclobutane ring is converted to a trifluoromethanesulfonate (triflate, OTf) group. The triflate is an excellent leaving group, which is essential for the subsequent nucleophilic substitution reaction with [18F]fluoride.[5][10]
Synthetic Workflow for the [¹⁸F]FACBC Precursor
The following diagram illustrates a typical synthetic pathway for the [18F]FACBC precursor, starting from a protected this compound derivative.
Caption: Synthetic workflow for the [¹⁸F]FACBC precursor.
Protocol: Synthesis of 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester
This protocol outlines the debenzylation of the starting material to yield the key hydroxy intermediate.[10]
Materials:
-
1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester
-
Palladium on carbon (10% Pd/C)
-
Ethanol (absolute)
-
Ethyl acetate
-
Celite®
Procedure:
-
Dissolve 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester in absolute ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and refill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a set pressure on the apparatus) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester.
Radiolabeling with Fluorine-18: The Final Transformation
The introduction of the positron-emitting radionuclide, fluorine-18 (t½ ≈ 110 min), is the final and most critical step in the synthesis of the PET tracer. The process involves a nucleophilic substitution of the triflate leaving group with [¹⁸F]fluoride, followed by the removal of the protecting groups. This can be accomplished using automated synthesis modules or through manual procedures.
Automated Synthesis of [¹⁸F]Fluciclovine
Automated synthesis modules offer a robust, reproducible, and GMP-compliant method for the production of radiopharmaceuticals.[6][13][14] These systems handle the entire process from the trapping of cyclotron-produced [¹⁸F]fluoride to the formulation of the final product in a shielded "hot cell".
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. jocpr.com [jocpr.com]
- 3. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10023525B2 - Preparation of 18F-fluciclovine - Google Patents [patents.google.com]
- 6. Production of Fluciclovine F18 (FACBC) on a Siemens< PETNET GN Platform | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. US20130345468A1 - Preparation of a 1-amino-3-hydroxy-cyclobutaine-1-carboxylic acid derivative - Google Patents [patents.google.com]
- 11. media.neliti.com [media.neliti.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Studies on Automation of Preparation of [18F]FACBC Using a Commercial Synthesizer | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. The development of an automated and optimized synthesis of [18F]Fluciclovine on a FASTlab synthesizer utilising chemometric design | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Note & Protocol: Strategies for the Efficient Coupling of Sterically Hindered Cyclobutane Amino Acids
Abstract
Cyclobutane-containing amino acids are valuable building blocks in medicinal chemistry, prized for their ability to impart unique conformational constraints and enhanced metabolic stability to peptides and peptidomimetics.[1][2][3] However, their rigid, sterically demanding structures present significant challenges during standard peptide synthesis, often leading to low coupling yields and epimerization. This guide provides a detailed examination of the underlying principles and offers robust, field-proven protocols for the successful incorporation of cyclobutane amino acids into peptide chains. We will explore high-efficiency coupling reagents, optimized reaction conditions, and critical troubleshooting strategies tailored for researchers, scientists, and drug development professionals.
The Challenge: Steric Hindrance in Cyclobutane Amino Acid Coupling
The primary obstacle in coupling cyclobutane amino acids is the steric bulk surrounding the amine and carboxylic acid functionalities. Unlike linear amino acids, the cyclobutyl ring restricts bond rotation and physically obstructs the approach of the activated carboxyl group to the incoming amine. This steric hindrance can dramatically slow down the reaction kinetics, leading to several undesirable outcomes:
-
Incomplete Coupling: The reaction may stall, resulting in deletion sequences where the cyclobutane residue is missing from the final peptide.
-
Racemization: Prolonged reaction times or the use of harsh conditions can lead to the loss of stereochemical integrity at the α-carbon.[4]
-
Side Reactions: For certain coupling reagents, slow reactions can increase the likelihood of unwanted side reactions, such as the guanidinylation of the N-terminal amine when using excess uronium reagents.[5][6]
Overcoming these challenges requires a carefully considered approach, focusing on the selection of highly reactive coupling systems and the fine-tuning of reaction parameters.
Core Principles for Successful Coupling
Selection of Coupling Reagents
For difficult couplings involving sterically hindered residues, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) are often insufficient.[7] The modern consensus favors the use of high-reactivity reagents that form activated esters with superior leaving groups. These are broadly categorized into uronium/aminium salts and phosphonium salts.
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Extremely high reactivity, fast kinetics, low racemization.[6][8] Highly effective for hindered couplings.[9] | Can cause guanidinylation of the N-terminus if used in large excess.[5][6] Higher cost. |
| HBTU | Uronium/Aminium | Good reactivity, widely used. | Less effective than HATU for severely hindered couplings. Can cause guanidinylation. |
| COMU | Uronium/Aminium | Reactivity comparable to HATU, based on non-explosive Oxyma.[10] Better solubility and safety profile.[10] | Higher cost. Poor hydrolytic stability in DMF.[11] |
| DIC/Oxyma | Carbodiimide + Additive | Cost-effective, soluble urea byproduct (unlike DCC). Oxyma additive boosts reactivity and strongly suppresses racemization.[12][13] | Generally requires longer reaction times than HATU. |
| PyBOP | Phosphonium | High reactivity, does not cause guanidinylation. | Byproduct (HMPA) is a suspected carcinogen, though modern variants avoid this. |
The Role of Additives and Bases
-
Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are critical. HOAt, the leaving group in HATU-mediated reactions, provides anchimeric assistance via its pyridine nitrogen, stabilizing the transition state and accelerating the coupling.[6][14] Oxyma is a highly effective and safer alternative to HOBt, enhancing reaction rates and minimizing racemization when used with carbodiimides like DIC.[12][13]
-
Bases: A non-nucleophilic tertiary amine base is essential to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the reaction.[15][16] N,N-Diisopropylethylamine (DIPEA) is the base of choice due to its steric bulk, which prevents it from acting as a competing nucleophile.
Protecting Group Strategy
The choice of N-α-protecting group, typically tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc), dictates the overall synthetic strategy.[17][18][19] Both are compatible with the high-activity coupling methods described herein. The key is to ensure that the protecting groups on the cyclobutane amino acid are orthogonal to those on other residues and to the cleavage conditions of the solid-phase resin.[18]
Experimental Workflows and Protocols
The following diagrams and protocols outline proven methods for coupling cyclobutane amino acids.
Caption: General workflow for solid-phase peptide synthesis of cyclobutane amino acids.
Caption: The activation mechanism of a carboxylic acid using the HATU reagent.[5][14][15]
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for the most challenging couplings due to the high reactivity of HATU.
Materials:
-
Fmoc- or Boc-protected cyclobutane amino acid
-
Peptidyl-resin with a free N-terminus
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous, peptide-grade DMF (N,N-Dimethylformamide)
Procedure (based on 1.0 eq of resin-bound amine):
-
Preparation: In a clean, dry reaction vessel, swell the peptidyl-resin in anhydrous DMF for 20-30 minutes. Drain the solvent.
-
Amino Acid Solution: In a separate vial, dissolve the protected cyclobutane amino acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of anhydrous DMF.
-
Activation: Add DIPEA (6.0 eq) to the amino acid/HATU solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color. Causality: This pre-activation step ensures the formation of the highly reactive OAt-active ester before introduction to the resin, maximizing coupling efficiency.[14]
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction progress after 1-2 hours using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines). For sterically hindered couplings, reactions may require 4 hours or even overnight agitation.[5]
-
Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction vessel. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove all soluble reagents and byproducts.
-
Next Step: Proceed to the N-terminal deprotection step for the next coupling cycle.
Protocol 2: Cost-Effective Coupling with DIC/Oxyma
This protocol is a robust and economical alternative to HATU, leveraging the synergistic effect of DIC and the OxymaPure additive.
Materials:
-
Fmoc- or Boc-protected cyclobutane amino acid
-
Peptidyl-resin with a free N-terminus
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Anhydrous, peptide-grade DMF
Procedure (based on 1.0 eq of resin-bound amine):
-
Preparation: Swell the peptidyl-resin in anhydrous DMF for 20-30 minutes and drain.
-
Reagent Solution: In a separate vial, dissolve the protected cyclobutane amino acid (3.0 eq) and OxymaPure (3.0 eq) in anhydrous DMF.
-
Pre-activation & Coupling: Add DIC (3.0 eq) to the amino acid/Oxyma solution and immediately add the mixture to the swelled resin. Causality: Unlike HATU, the active ester formation with DIC/Oxyma is rapid and best performed in situ. Extended pre-activation can lead to side reactions of the carbodiimide.
-
Reaction: Agitate the mixture at room temperature. These couplings are generally slower than with HATU and may require 4-6 hours or overnight reaction.
-
Monitoring: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the coupling is incomplete after the initial period, a second coupling (recoupling) with fresh reagents may be necessary.
-
Washing: Upon completion, drain the vessel and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x). The byproduct, diisopropylurea, is soluble in common washing solvents.[10]
-
Next Step: Proceed to the next deprotection/coupling cycle.
Characterization of Cyclobutane-Containing Peptides
Confirmation of successful coupling and assessment of purity are essential. The following analytical techniques are indispensable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for verifying the final product.[20][21]
-
ESI-MS (Electrospray Ionization): Confirms the correct molecular weight of the full-length peptide, indicating successful incorporation of the cyclobutane residue.[22][23]
-
Reversed-Phase HPLC (RP-HPLC): Assesses the purity of the crude product and is used for purification. The retention time may shift significantly due to the conformational changes induced by the cyclobutane ring.
-
-
Tandem Mass Spectrometry (MS/MS): Used for sequence confirmation. Fragmentation of the peptide in the mass spectrometer allows for de novo sequencing, providing definitive proof of the cyclobutane amino acid's position in the chain.[23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-depth structural analysis, 1D and 2D NMR can provide detailed information about the peptide's three-dimensional conformation in solution, which is heavily influenced by the rigid cyclobutane scaffold.[23]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield (Positive Kaiser Test) | Insufficient reagent excess or reaction time. | Increase the equivalents of amino acid and coupling reagents to 4-5 eq. Extend the reaction time (consider overnight coupling). Perform a double coupling. |
| Degradation of coupling reagent. | Use fresh, high-quality reagents. Ensure solvents are anhydrous, especially for COMU. | |
| Guanidinylation Side Product | Use of excess uronium reagent (HATU/HBTU) with a slow coupling. | Use phosphonium reagents (PyBOP) or DIC/Oxyma which do not cause this side reaction.[6] Alternatively, use a smaller excess of HATU (e.g., 1.9 eq) and monitor closely. |
| Racemization | Prolonged activation time; presence of a strong, nucleophilic base. | Use racemization-suppressing additives like Oxyma or HOAt.[7] Ensure the use of a non-nucleophilic base like DIPEA. Avoid extended pre-activation times. |
Conclusion
The successful incorporation of sterically hindered cyclobutane amino acids into peptides is readily achievable with the appropriate selection of modern synthetic tools. High-potency coupling reagents, particularly HATU and COMU , or optimized carbodiimide methods such as DIC/Oxyma , are essential for driving these challenging reactions to completion while preserving stereochemical integrity. By understanding the principles of activation, employing optimized, step-by-step protocols, and utilizing robust analytical methods for characterization, researchers can effectively harness the unique structural benefits of cyclobutane amino acids to advance the frontiers of drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. file.globalso.com [file.globalso.com]
- 10. bachem.com [bachem.com]
- 11. digital.csic.es [digital.csic.es]
- 12. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. peptide.com [peptide.com]
- 19. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijsra.net [ijsra.net]
- 21. researchgate.net [researchgate.net]
- 22. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. polarispeptides.com [polarispeptides.com]
- 24. biopharmaspec.com [biopharmaspec.com]
analytical techniques for characterizing cyclobutane peptides
An Application Guide to the Analytical Characterization of Cyclobutane-Constrained Peptides
Introduction: The Rationale for Rigidity
In the landscape of peptide drug development, achieving a balance between conformational flexibility and receptor-binding specificity is paramount. Unconstrained linear peptides often suffer from proteolytic instability and exist in a multitude of conformations in solution, leading to a significant entropic penalty upon binding to a target. Cyclobutane-containing peptides (CBPs) represent a sophisticated strategy to overcome these limitations. By incorporating a rigid cyclobutane ring into the peptide backbone or as a side-chain constraint, we can pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity, selectivity, and metabolic stability.[1]
However, the very rigidity that makes these molecules promising also introduces unique challenges in their characterization. The non-natural amino acids, constrained torsions, and specific stereoisomers demand a multi-faceted analytical approach to ensure that the molecule synthesized is indeed the molecule designed. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust characterization of cyclobutane peptides, ensuring structural integrity from primary sequence to three-dimensional fold.
Logical Workflow for Cyclobutane Peptide Characterization
A thorough characterization workflow is not a simple checklist but an integrated process where each step informs the next. The identity, purity, structure, and stability of the peptide are interrogated sequentially to build a complete profile of the molecule.
Caption: Overall workflow for the characterization of cyclobutane peptides.
Part 1: Primary Structure Verification and Purity Assessment
Before delving into complex conformational studies, it is critical to confirm the peptide's identity and purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of synthetic peptides. For cyclobutane peptides, the constrained nature can sometimes lead to unusual retention behavior or the presence of closely eluting diastereomers from the synthesis.
Causality Behind the Method: The separation is based on the differential partitioning of the peptide between the hydrophobic stationary phase (e.g., C18) and the polar mobile phase. The purity is determined by the peak area of the main product relative to the total area of all detected peaks.
Protocol: Analytical RP-HPLC for Purity Assessment
-
System Preparation:
-
Column: C18 stationary phase (e.g., XBridge BEH C18, 4.6 x 100 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
Equilibrate the column with 95% A / 5% B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent (e.g., 50% ACN/water) to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at 220 nm.[2]
-
Gradient: A typical screening gradient is a linear ramp from 5% to 65% B over 20 minutes. This should be optimized for each specific peptide.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
A purity level of >95% is generally required for subsequent biological and structural studies.[2]
-
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 3.5-5 µm particle size | Standard for peptide analysis, providing good hydrophobic retention. |
| Mobile Phase | Water/ACN with 0.1% TFA | TFA acts as an ion-pairing agent to improve peak shape and resolution. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Provides a good balance between resolution and run time. |
| Detection | 220 nm | Wavelength for detecting the peptide backbone amide bonds. |
| Gradient | 5-65% B over 20 min | A broad gradient is effective for initial screening of unknown peptides. |
Mass Spectrometry (MS)
Mass spectrometry provides an exact molecular weight, which is the most definitive confirmation of a peptide's identity. High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF analyzers, is strongly recommended to confirm the elemental composition.
Causality Behind the Method: Electrospray ionization (ESI) is a soft ionization technique that generates multiply charged ions of the peptide in the gas phase. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the calculation of the intact molecular weight with high precision.[2]
Protocol: ESI-MS for Molecular Weight Confirmation
-
Sample Preparation:
-
Prepare a dilute solution of the purified peptide (~10-50 µM) in a suitable solvent, typically 50% ACN / 50% water with 0.1% formic acid. Formic acid is preferred over TFA as it causes less ion suppression.
-
-
Instrumentation (Direct Infusion or LC-MS):
-
The sample can be directly infused into the mass spectrometer or analyzed via an LC-MS system, where the HPLC eluent is directed into the ESI source.[3]
-
Acquire data in positive ion mode.
-
-
Data Acquisition:
-
Scan a mass range appropriate for the expected m/z values of the peptide (e.g., 300-2000 m/z).
-
Observe the charge state envelope (e.g., [M+2H]²⁺, [M+3H]³⁺, etc.).
-
-
Data Analysis:
-
Deconvolute the raw spectrum containing the multiply charged ions to determine the neutral molecular mass.
-
Compare the experimental mass to the theoretical calculated mass. The mass accuracy should be within 5 ppm for HRMS.[2]
-
Tandem MS (MS/MS) can be used to further confirm the sequence by fragmenting the peptide, although the constrained nature of cyclobutane rings can alter typical b- and y-ion fragmentation patterns.[4]
-
Part 2: Definitive Structural Elucidation
This stage moves beyond identity to define the precise three-dimensional and stereochemical nature of the peptide.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
The stereochemistry of the cyclobutane amino acid (e.g., cis vs. trans, R vs. S) is a critical determinant of the peptide's final conformation and function.[5] Chiral HPLC is essential for confirming the stereochemical purity of the initial amino acid building blocks and, in some cases, for separating final peptide diastereomers.
Causality Behind the Method: Chiral Stationary Phases (CSPs) create a chiral environment. Enantiomers or diastereomers interact differently with the CSP, leading to different retention times. Macrocyclic glycopeptide phases (e.g., teicoplanin-based) are particularly effective for underivatized amino acids due to multiple interaction mechanisms including hydrogen bonding, ionic, and steric interactions.[6][7]
Protocol: Chiral HPLC for Amino Acid and Peptide Analysis
-
System Preparation:
-
Column: A suitable CSP, such as a teicoplanin-based column (e.g., Astec Chirobiotic T) or a crown ether-based column.[7][8]
-
Mobile Phase: This is highly dependent on the CSP. For teicoplanin columns, a common mobile phase is methanol or ethanol with a small amount of acid/base modifier (e.g., ammonium formate).
-
-
Sample Preparation:
-
Dissolve the amino acid standard or peptide in the mobile phase.
-
-
Chromatographic Run:
-
Run isocratically or with a shallow gradient at a low flow rate (e.g., 0.5-1.0 mL/min) to maximize resolution.
-
Monitor with UV or, for amino acids without a strong chromophore, an Evaporative Light Scattering Detector (ELSD).[7]
-
-
Data Analysis:
-
Confirm the retention time against known standards for each stereoisomer.
-
Calculate the enantiomeric or diastereomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the high-resolution 3D structure of peptides in solution. For cyclobutane peptides, NMR is indispensable for confirming the cis/trans configuration of the ring, identifying intramolecular hydrogen bonds, and defining the overall fold.[9][10]
Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a proton is highly sensitive to its local electronic environment, while coupling constants (J-couplings) provide information about through-bond connectivity and dihedral angles. 2D experiments like COSY identify coupled protons, while NOESY identifies protons that are close in space (<5 Å), providing crucial distance restraints for structure calculation.[11][12]
Caption: Workflow for NMR-based structural elucidation of peptides.
Protocol: NMR Structural Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆). The choice of solvent can influence conformation.
-
Add a small amount of a reference standard like TMS or DSS.[13]
-
-
1D ¹H Spectrum Acquisition:
-
2D Homonuclear Spectra (COSY, TOCSY, NOESY):
-
COSY: Use to identify scalar-coupled (J-coupled) protons, which helps in assigning protons within a single amino acid residue.
-
TOCSY: Identifies all protons within a coupled spin system, invaluable for assigning all protons of a given residue.
-
NOESY/ROESY: This is the key experiment for structure determination. It reveals Nuclear Overhauser Effects (NOEs) between protons that are close in space.
-
Intra-residue NOEs help confirm assignments.
-
Sequential NOEs (e.g., between an amide proton of residue i and an alpha proton of residue i-1) confirm the peptide sequence.
-
Long-range NOEs (between residues distant in the primary sequence) are definitive proof of a folded structure and are used to calculate the 3D model.[9]
-
-
-
Structure Calculation:
-
Integrate the NOESY cross-peaks and convert them into distance restraints.
-
Use software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints. The final structure is represented by an ensemble of low-energy conformers.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides rapid, low-resolution information about the secondary structure content of a peptide in solution.
Causality Behind the Method: Chiral molecules, like peptides, differentially absorb left- and right-circularly polarized light. The resulting CD spectrum is sensitive to the peptide's secondary structure. For example, α-helices, β-sheets, and random coils all have characteristic spectral signatures.[2]
Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 25-50 µM) in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Scan from ~190 nm to 260 nm.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis: The resulting spectrum can be compared to reference spectra to estimate the secondary structure content. For instance, stapled peptides containing cyclobutane residues designed to stabilize α-helices show characteristic minima around 208 and 222 nm.[3]
Part 3: Assessment of Functional Properties
A well-characterized structure must be correlated with its functional properties, particularly its stability.
Proteolytic Stability Assay
A primary motivation for using constrained peptides is to enhance their resistance to degradation by proteases.
Causality Behind the Method: This assay directly measures the peptide's stability by incubating it with a relevant protease (e.g., α-chymotrypsin, trypsin, or human serum) and monitoring the disappearance of the intact peptide over time using RP-HPLC.[15]
Protocol: In Vitro Protease Stability Assay
-
Reaction Setup:
-
Prepare a stock solution of the peptide (e.g., 1 mM) and the protease (e.g., 0.1 mg/mL α-chymotrypsin) in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the peptide at a final concentration of 100 µM with the protease at 37 °C. Include a control sample with no enzyme.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or 100% cold ACN).
-
-
HPLC Analysis:
-
Analyze each quenched time point by RP-HPLC using the method developed in Part 1.1.
-
Calculate the percentage of intact peptide remaining at each time point by comparing its peak area to the t=0 time point.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide versus time and fit the data to a first-order exponential decay to determine the peptide's half-life (t₁/₂).[3]
-
Aggregation Analysis
Some highly constrained peptides, particularly those with alternating hydrophobic and hydrophilic residues, have a tendency to self-assemble into higher-order structures like vesicles or fibrils.[9][16][17]
Protocol: Transmission Electron Microscopy (TEM) for Aggregation
-
Sample Preparation:
-
Incubate the peptide under conditions expected to induce aggregation (e.g., specific pH, concentration, or temperature) for a set period.
-
-
Grid Preparation:
-
Place a small drop of the peptide solution onto a carbon-coated copper grid.
-
After 1-2 minutes, blot away the excess solution.
-
(Optional) Negatively stain the grid with a solution like 2% uranyl acetate to enhance contrast.
-
-
Imaging:
-
Allow the grid to dry completely before imaging in a transmission electron microscope.
-
The resulting images can reveal the morphology (e.g., spherical vesicles, long fibrils) and size of any aggregates formed.[9]
-
Conclusion
The analytical characterization of cyclobutane peptides is a rigorous process that requires a synergistic combination of chromatographic and spectroscopic techniques. While HPLC and MS confirm the fundamental identity and purity, it is the detailed 2D NMR analysis that truly validates the design by elucidating the conformationally constrained three-dimensional structure.[9] These structural insights, when combined with functional data on stability and aggregation, provide the comprehensive profile necessary to advance these promising molecules in drug discovery and development pipelines.
References
- 1. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra | PLOS One [journals.plos.org]
- 5. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 11. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Trans-cyclobutane β-dipeptides form organogels | SeRMN – NMR Service at UAB [sermn.uab.cat]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your synthetic protocols and enhance yields.
Introduction
This compound is a crucial, non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its constrained cyclobutane scaffold is featured in numerous biologically active compounds. The synthesis of this molecule, particularly with high stereocontrol, can be challenging due to the strained nature of the four-membered ring.[1][2] This guide provides practical, field-proven advice to navigate the common pitfalls and improve the efficiency and yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies exist, often starting from commercially available cyclobutane precursors. A prevalent approach involves the multi-step synthesis from 3-oxocyclobutanecarboxylic acid, which allows for the stereocontrolled introduction of the amino and hydroxyl groups.[1][3] Another notable route begins with diethyl squarate, which undergoes a series of transformations including reductions and aminations.[4] Photochemical [2+2] cycloadditions are also employed to construct the cyclobutane ring system.[2][5]
Q2: What is a typical overall yield for this synthesis?
A2: The overall yield is highly dependent on the chosen synthetic route and the efficiency of each step. Multi-step syntheses can have overall yields ranging from 15% to over 50% for more optimized processes. For example, a route starting from 3-oxocyclobutanecarboxylic acid can achieve yields of around 52-68% under optimized conditions.[3]
Q3: How critical is stereochemistry in this synthesis?
A3: Stereochemistry is paramount, as the biological activity of the final compound often depends on the specific arrangement of the amino and hydroxyl groups (cis or trans).[6] The cis-(1s,3s) configuration is frequently a desired isomer.[6][7] Achieving high diastereoselectivity, particularly during reduction steps, is a key challenge and a primary focus for yield improvement.[8][9]
Q4: What are the main challenges in purifying the final product?
A4: The high polarity and hydrophilicity of this compound, due to the presence of carboxylic acid, amino, and hydroxyl groups, can make purification challenging.[6] Common issues include low solubility in organic solvents and difficulties with chromatographic separation from polar impurities. Recrystallization from a suitable solvent system or ion-exchange chromatography are often the preferred methods.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Reduction of the Ketone Precursor
-
Symptoms: Incomplete conversion of the ketone to the corresponding alcohol, or the formation of a mixture of diastereomers with low selectivity for the desired isomer.
-
Potential Causes:
-
Inefficient Reducing Agent: The chosen reducing agent may not be sufficiently reactive or stereoselective for the cyclobutanone system.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the efficiency and selectivity of the reduction.
-
Steric Hindrance: The substituents on the cyclobutane ring can influence the approach of the reducing agent, leading to a mixture of products.
-
-
Solutions:
-
Choice of Reducing Agent: For the reduction of a cyclobutanone precursor, sodium borohydride (NaBH₄) is a common choice. However, for improved stereoselectivity, consider using bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) which can favor the formation of the trans-alcohol due to steric approach control.
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C) to enhance stereoselectivity.
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Protic solvents like methanol or ethanol are typically used with NaBH₄.
-
Problem 2: Difficulty in the Amination Step
-
Symptoms: Low conversion of the ketone to the desired amino acid, or the formation of significant side products.
-
Potential Causes:
-
Harsh Reaction Conditions: Traditional amination methods might lead to ring-opening or other side reactions due to the strained cyclobutane ring.[10]
-
Protecting Group Strategy: Inadequate protection of other functional groups (e.g., the hydroxyl group) can lead to undesired reactions.
-
-
Solutions:
-
Strecker Synthesis: A common approach is the Strecker synthesis on the cyclobutanone precursor, followed by hydrolysis. This multi-step process generally provides good yields.
-
Reductive Amination: This is another viable option. The choice of the amine source and the reducing agent (e.g., sodium cyanoborohydride) is critical.
-
Protecting Groups: Ensure that the hydroxyl group is appropriately protected (e.g., as a benzyl ether or a silyl ether) before attempting amination to prevent side reactions.[6]
-
Problem 3: Inefficient Deprotection of the Final Compound
-
Symptoms: Incomplete removal of protecting groups, or degradation of the final product during deprotection.
-
Potential Causes:
-
Harsh Deprotection Conditions: The cyclobutane ring and the functional groups can be sensitive to harsh acidic or basic conditions.
-
Catalyst Poisoning: In the case of hydrogenolysis for benzyl group removal, the catalyst can be poisoned by sulfur-containing impurities.
-
-
Solutions:
-
Boc Deprotection: For tert-butoxycarbonyl (Boc) protecting groups on the amine, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard. Ensure the reaction is monitored carefully to avoid side reactions.
-
Benzyl Ether Deprotection: Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a clean and effective method for removing benzyl ethers.[6] Ensure the use of a high-quality catalyst and an appropriate solvent like ethanol or methanol. Acetic acid can be added to maintain an acidic pH, which can improve the reaction rate.[6]
-
Ester Hydrolysis: Saponification of an ethyl ester can be achieved with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or methanol.[6] Careful monitoring of the reaction is necessary to avoid epimerization.
-
Data Summary Table
| Synthetic Route Starting Material | Key Steps | Typical Overall Yield | Key Advantages | Key Challenges |
| 3-Oxocyclobutanecarboxylic acid | Reduction, Amination, Deprotection | 52-68%[3] | Commercially available starting material, well-established route. | Stereocontrol in reduction and amination steps. |
| Diethyl Squarate | Reduction, Rearrangement, Amination | Variable, can be lower | Access to diverse squaric acid derivatives.[4] | Multi-step synthesis with potential for low overall yield. |
| Photochemical [2+2] Cycloaddition | Cycloaddition, Functional Group Manipulation | Variable | Direct formation of the cyclobutane ring.[2] | Requires specialized equipment, regioselectivity can be an issue. |
Experimental Workflow & Diagrams
Logical Flow for Troubleshooting Low Yield
The following diagram illustrates a systematic approach to troubleshooting low yield issues in the synthesis.
Caption: Troubleshooting workflow for low yield.
General Synthetic Pathway
This diagram outlines a common synthetic pathway starting from a protected cyclobutanone derivative.
Caption: General synthetic pathway.
Detailed Experimental Protocol
This protocol describes a representative synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic acid, adapted from established methodologies.
Step 1: Reduction of Ethyl 1-(N-(tert-butoxycarbonyl)amino)-3-oxocyclobutane-1-carboxylate
-
Dissolve ethyl 1-(N-(tert-butoxycarbonyl)amino)-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of acetone, followed by saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol product. Purify by flash column chromatography.
Step 2: Deprotection to Yield this compound
-
Dissolve the protected amino alcohol from the previous step (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 4 hours.
-
Monitor the removal of the Boc group by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and TFA.
-
To hydrolyze the ethyl ester, dissolve the residue in a 1:1 mixture of THF and water, then add lithium hydroxide (LiOH) (2.0 eq).
-
Stir at room temperature overnight.
-
Neutralize the reaction mixture to pH 7 with 1M HCl.
-
The final product can be purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. baranlab.org [baranlab.org]
- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. openmedscience.com [openmedscience.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (1246809-40-4) for sale [vulcanchem.com]
- 7. cis-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride 97% | CAS: 1909288-04-5 | AChemBlock [achemblock.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Welcome to the technical support guide for the purification of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this highly polar, non-canonical amino acid. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the properties of AHCCA is fundamental to selecting an appropriate purification strategy. Its structure, featuring an amino group, a carboxylic acid, and a hydroxyl group on a cyclobutane ring, dictates its behavior.
-
High Polarity and Hydrophilicity: The presence of multiple polar functional groups (-NH2, -OH, -COOH) makes AHCCA highly soluble in aqueous media and poorly soluble in most non-polar organic solvents. A very low LogP value of -3.8 underscores its hydrophilicity.[1]
-
Zwitterionic Nature: Like other amino acids, AHCCA can exist as a zwitterion, carrying both a positive and a negative charge. This charge is pH-dependent, a critical factor for purification methods like ion-exchange chromatography and acid-base extraction.[2]
-
Molecular Weight: The molecular weight of AHCCA is 131.13 g/mol .[3][4]
Table 1: Key Physicochemical Properties of AHCCA [1][3]
| Property | Value | Implication for Purification |
| Molecular Formula | C5H9NO3 | - |
| Molecular Weight | 131.13 g/mol | Suitable for standard chromatographic and extraction techniques. |
| CAS Number | 1246809-40-4 | For accurate identification and literature search. |
| LogP | -3.8 | Indicates high hydrophilicity; predicts poor retention in standard reversed-phase chromatography. |
| Polar Surface Area | 84 Ų | Contributes to high water solubility. |
| Hydrogen Bond Donors | 3 | Enhances interaction with polar solvents and stationary phases. |
| Hydrogen Bond Acceptors | 4 | Enhances interaction with polar solvents and stationary phases. |
Q2: My crude AHCCA product has low purity after synthesis. What are the likely impurities?
A2: Impurities in your crude product are typically related to the synthetic route employed. A common synthesis for AHCCA involves multiple steps, including the use of protecting groups.[1] Potential impurities can include:
-
Unreacted Starting Materials: Precursors used in the initial steps of the synthesis.
-
Incompletely Deprotected Intermediates: AHCCA molecules where protecting groups (e.g., benzyl ethers on the hydroxyl group, or Boc groups on the amino group) have not been fully removed.[1]
-
Byproducts of the Synthesis: Molecules formed from side reactions at various stages.
-
Reagents and Catalysts: Residual reagents, for example, palladium on carbon (Pd/C) from a debenzylation step, or acids/bases used for hydrolysis.[1]
Q3: Which purification techniques are most suitable for a highly polar compound like AHCCA?
A3: Due to its high polarity, standard purification techniques like normal-phase chromatography on silica gel with non-polar eluents are generally ineffective. The most successful methods leverage the compound's hydrophilicity and charge characteristics. The primary recommended techniques are:
-
Recrystallization (potentially of a salt form) [7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) [1][8]
The choice depends on the nature of the impurities, the required purity level, and the scale of the purification.
Troubleshooting and In-Depth Guides
This section provides detailed protocols and troubleshooting advice for the most common purification challenges.
Guide 1: Ion-Exchange Chromatography (IEX)
IEX is a powerful technique that separates molecules based on their net charge.[11] Since AHCCA is an amino acid, its charge is pH-dependent, making it an ideal candidate for IEX.
Caption: Workflow for IEX Purification of AHCCA.
| Problem | Potential Cause | Solution |
| High Backpressure | 1. Clogged column frit or tubing.[12]2. Sample contains particulates.3. Precipitated protein/compound at the top of the column. | 1. Reverse flow to clean the column; check system tubing.2. Always filter your sample and buffers (0.45 µm filter) before loading.[13]3. Clean the column according to the manufacturer's instructions. |
| AHCCA Does Not Bind to Column | 1. Incorrect pH of the binding buffer.[14]2. Ionic strength of the sample is too high. | 1. For cation exchange, ensure the binding buffer pH is significantly below the isoelectric point (pI) of AHCCA to ensure a net positive charge. A pH of ~3 is a good starting point.[15]2. Dilute the sample in the binding buffer to reduce its salt concentration. |
| AHCCA Elutes Too Early or Too Late | 1. Elution gradient is too steep or too shallow.2. Incorrect pH or salt concentration in the elution buffer. | 1. Optimize the salt or pH gradient. A shallower gradient will improve resolution.[16]2. For cation exchange, elution can be achieved by increasing the pH towards the pI or by increasing the salt concentration (e.g., 0-1M NaCl gradient). Adjust accordingly.[17] |
| Poor Resolution/Co-elution of Impurities | 1. Column is overloaded.2. Flow rate is too high. | 1. Reduce the amount of sample loaded onto the column.2. Decrease the flow rate during sample loading, washing, and elution to improve separation.[14] |
Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified. For a highly polar molecule like AHCCA, finding a single solvent can be challenging.
A: The ideal solvent is one in which AHCCA is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given its high polarity, water is a potential candidate.[7] However, mixed solvent systems are often more effective.
Recommended Solvent Systems to Screen:
-
Water/Ethanol
-
Water/Isopropanol
-
Water/Acetone
-
Methanol/Ethyl Acetate
Protocol for Solvent Screening:
-
Place a small amount of crude AHCCA (10-20 mg) in a test tube.
-
Add a few drops of the less polar solvent (e.g., ethanol) and observe solubility.
-
If it does not dissolve, gently heat the mixture.
-
If it dissolves, the solvent is too good. If it remains insoluble, add the more polar solvent (e.g., water) dropwise while heating until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Observe for the formation of crystals. The system that yields a good recovery of crystalline material is your best choice.
| Problem | Potential Cause | Solution |
| Product "Oils Out" Instead of Crystallizing | 1. The solution is supersaturated, or the boiling point of the solvent is lower than the melting point of the solute.2. High level of impurities disrupting the crystal lattice. | 1. Add slightly more of the better solvent (the one it's more soluble in) to the hot solution to reduce saturation. Ensure slow cooling.2. Attempt a pre-purification step (e.g., acid-base extraction) to remove gross impurities before recrystallization. |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently saturated.2. Crystallization is kinetically slow. | 1. Evaporate some of the solvent to increase the concentration and re-cool.2. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure AHCCA. |
| Low Recovery of Purified Product | 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.2. Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product Purity is Still Low | 1. Impurities co-crystallized with the product.2. Impurities were trapped in the crystals due to rapid cooling. | 1. Perform a second recrystallization.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. |
Expert Tip: For amino acids, crystallizing the salt form can be highly effective.[7] Consider converting AHCCA to its hydrochloride or hydrobromide salt by dissolving it in a minimal amount of hot water or ethanol and adding a stoichiometric amount of HCl or HBr. The resulting salt often has different solubility properties and may crystallize more readily.
Guide 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique ideal for retaining and separating very polar compounds that are not retained by reversed-phase columns.[8]
A: HILIC is an excellent choice when you need to separate AHCCA from other polar, but uncharged or differently charged, impurities. It separates based on the partitioning of the analyte between a water-enriched layer on the polar stationary phase and a mobile phase with a high organic content.
-
Column: A polar stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase: High percentage of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[1]
-
Gradient: Typically starts with a high organic concentration (e.g., 90-95% acetonitrile) and gradually increases the aqueous buffer content to elute the polar analytes.
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Sample solvent is too strong (too much water).2. Secondary interactions with the stationary phase. | 1. Dissolve the crude sample in a solvent that matches the initial mobile phase conditions (high organic content).2. Adjust the pH or ionic strength of the mobile phase buffer. |
| Poor Retention of AHCCA | 1. Organic content of the mobile phase is too low.2. The stationary phase is not sufficiently hydrated. | 1. Increase the percentage of acetonitrile in the starting mobile phase.2. Ensure the column is properly equilibrated with the mobile phase for a sufficient time before injection. |
| Irreproducible Retention Times | 1. Column equilibration is insufficient between runs.2. Fluctuation in mobile phase composition. | 1. Use a longer equilibration time (10-15 column volumes) between injections.2. Ensure mobile phases are well-mixed and degassed. |
Logical Flowchart for Method Selection
Caption: Decision tree for selecting a purification method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. helixchrom.com [helixchrom.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound (1246809-40-4) for sale [vulcanchem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. Troubleshooting Purification Methods [sigmaaldrich.com]
- 15. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 16. med.unc.edu [med.unc.edu]
- 17. doras.dcu.ie [doras.dcu.ie]
Technical Support Center: Synthesis of Cyclobutane Amino Acids
Welcome to the technical support center for the synthesis of cyclobutane amino acids (CBAAs). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with constructing and functionalizing these strained cyclic scaffolds. The inherent ring strain that makes cyclobutanes valuable conformational constraints in peptidomimetics also renders them susceptible to specific side reactions.
This resource provides in-depth, mechanism-driven troubleshooting advice and actionable protocols to help you mitigate common side reactions and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the synthesis of cyclobutane amino acids.
Q1: My [2+2] photocycloaddition is giving low yields and a complex mixture of regio- and stereoisomers. What are the critical parameters to control?
A1: Low yields and poor selectivity in [2+2] photocycloadditions are common challenges.[1] The outcome is highly dependent on the nature of the alkene partners and the reaction conditions. Key factors include:
-
Excitation Method: Direct irradiation can lead to multiple side products. Using a triplet sensitizer, such as benzophenone or thioxanthone, is often crucial for achieving higher selectivity, especially in intermolecular reactions.[2] Visible-light photoredox catalysis can also offer milder conditions and improved control.[3][4]
-
Substrate Concentration: In intermolecular reactions, concentration dictates the competition between desired cross-cycloaddition and undesired dimerization of one of the starting alkenes.[5] High concentrations of one olefin may be required to favor the cross-product.
-
Solvent Choice: The solvent can influence the stability of excited states and intermediates. For triplet-sensitized reactions, solvents that do not quench the triplet state are essential.
-
Regiochemistry (Head-to-Head vs. Head-to-Tail): The regioselectivity is governed by the electronic and steric properties of the substituents on the alkenes. The relative orientation of the substituents (e.g., head-to-head vs. head-to-tail) is determined by the stability of the intermediate 1,4-diradical formed during the reaction.[6]
Q2: I am observing significant ring-opening of my cyclobutane intermediate. What conditions typically cause this?
A2: The primary driving force for ring-opening is the release of inherent ring strain (approx. 26 kcal/mol). This side reaction is often triggered by:
-
Strongly Acidic or Basic Conditions: Protic acids or Lewis acids can protonate or coordinate to functional groups, creating cationic intermediates that facilitate ring cleavage.[7][8] Similarly, strong bases can induce elimination or rearrangement pathways that lead to ring-opening.
-
Reductive or Oxidative Conditions: Harsh reducing agents (e.g., LiAlH₄) or certain catalytic hydrogenation conditions (high pressure/temperature with catalysts like Ni or Pt) can lead to hydrogenolysis of the C-C bonds in the ring.[9]
-
Nucleophilic Attack: Donor-acceptor cyclobutanes, which are substituted with both electron-donating and electron-withdrawing groups, are particularly susceptible to ring-opening by nucleophiles.[7]
Q3: How can I control the stereochemistry of the substituents on the cyclobutane ring?
A3: Achieving stereocontrol is a central challenge. Strategies include:
-
Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries on one of the alkene substrates can direct the facial selectivity of the cycloaddition. Asymmetric organocatalysis has also emerged as a powerful tool for controlling stereochemistry in cyclobutane synthesis.[10]
-
Substrate-Controlled Diastereoselectivity: The existing stereocenters in a substrate can influence the stereochemical outcome of subsequent reactions. For example, the facial selectivity of an addition to a cyclobutanone can be directed by adjacent substituents.[11]
-
Post-Synthetic Epimerization: It is sometimes possible to epimerize an undesired stereocenter to the thermodynamically more stable isomer under basic or acidic conditions, though this must be done carefully to avoid ring-opening.[12]
Part 2: Troubleshooting Guide: Specific Side Reactions
This section provides detailed mechanistic explanations and mitigation protocols for specific, frequently encountered side reactions.
Issue 1: Ring-Opening During Acidic/Basic Hydrolysis of Ester or Amide Groups
You Observe: Disappearance of the cyclobutane signals in NMR and the appearance of linear, unsaturated products in your mass spectrum after attempting to deprotect a carboxylate or hydrolyze a nitrile/amide on the ring.
The 'Why' (Causality): Under strongly acidic or basic conditions, functional groups on the cyclobutane ring can be transformed in a way that initiates ring cleavage. For instance, acid-catalyzed hydrolysis of an ester can proceed via an A_AC2 mechanism, which typically preserves the ring.[8] However, if a carbocationic intermediate is formed adjacent to the ring, it can trigger a rearrangement that cleaves the ring to form more stable cyclopropylmethyl or homoallyl systems.[13] Under basic conditions, enolate formation adjacent to the ring can initiate a retro-Dieckmann or related fragmentation.
Troubleshooting Workflow: Ring-Opening
Caption: Troubleshooting workflow for ring-opening side reactions.
Mitigation Protocol: Mild Hydrolysis of a Cyclobutane Methyl Ester
This protocol uses lithium hydroxide (LiOH), a mild base that saponifies esters at room temperature, minimizing the risk of base-catalyzed ring-opening.
-
Dissolution: Dissolve the cyclobutane methyl ester (1.0 eq) in a 3:1 mixture of THF/H₂O to a concentration of 0.1 M.
-
Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution at room temperature.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3 using 1 M HCl at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
| Condition | Reagent | Temperature | Typical Outcome |
| Harsh | 6 M HCl | Reflux | High risk of ring-opening/rearrangement |
| Harsh | NaOH in MeOH | Reflux | High risk of epimerization and ring-opening |
| Mild | LiOH in THF/H₂O | Room Temp | High yield of desired acid, ring preserved.[14] |
| Mild (Acidic) | Trimethyltin hydroxide | 80 °C | Effective for sterically hindered esters |
Issue 2: Poor Diastereoselectivity in [2+2] Photocycloaddition
You Observe: The formation of multiple diastereomers of your cyclobutane product in nearly equal ratios, complicating purification and reducing the yield of the desired isomer.
The 'Why' (Causality): The stereochemical outcome of a [2+2] photocycloaddition is determined at the moment of C-C bond formation.[6] In a stepwise, diradical mechanism, after the first bond forms, there can be rotation around the remaining single bond before the second bond closes the ring. This rotation can lead to a mixture of stereoisomers. The final ratio is a result of kinetic and thermodynamic control, influenced by steric hindrance and the stability of different diradical conformations.
Mitigation Protocol: Enhancing Diastereoselectivity using a Chiral Template
This approach uses a removable chiral auxiliary to direct the facial attack of the incoming alkene.
-
Auxiliary Attachment: Prepare the chiral substrate by attaching a chiral auxiliary (e.g., a chiral oxazolidinone) to the acrylate partner of your cycloaddition.
-
Sensitizer and Solvent: Dissolve the chiral substrate (1.0 eq) and the alkene partner (2.0-5.0 eq) in a suitable solvent like acetone or acetonitrile. Add a triplet sensitizer (e.g., benzophenone, 0.1-0.3 eq).
-
Photolysis: Degas the solution with nitrogen or argon for 15-30 minutes. Irradiate the mixture using a UV lamp (e.g., medium-pressure mercury lamp) equipped with a Pyrex filter to block short-wavelength UV that could decompose the product. Maintain a constant temperature (e.g., 0 °C or RT).
-
Monitoring: Follow the reaction's progress by ¹H NMR or GC-MS to determine the diastereomeric ratio (d.r.).
-
Purification & Cleavage: After completion, remove the solvent and purify the major diastereomer by column chromatography. Subsequently, cleave the chiral auxiliary under standard conditions (e.g., LiOH/H₂O₂ for an Evans auxiliary) to yield the enantiomerically enriched cyclobutane amino acid precursor.
Reaction Pathway: Stereocontrol in [2+2] Cycloaddition
Caption: Pathway showing formation of diastereomers in [2+2] cycloaddition.
Issue 3: Side Reactions Related to Protecting Groups
You Observe: Your Boc-protecting group is prematurely cleaved, or your Fmoc group is unstable under certain reaction conditions, leading to oligomerization or other unwanted reactions.
The 'Why' (Causality): Protecting groups are fundamental to amino acid synthesis, but their stability profiles must be carefully matched to the planned reaction sequence.[15][16] The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is removed by base (typically piperidine).[17][18] Performing reactions that generate even trace amounts of acid or base can lead to unintended deprotection and subsequent side reactions, such as the liberated amine attacking an activated ester.
Mitigation Protocol: Orthogonal Protecting Group Strategy
For a multi-step synthesis involving both acidic and basic conditions, an orthogonal protecting group strategy is essential.[18]
-
Planning: Map out your entire synthetic sequence. Identify all steps that require acidic, basic, reductive (e.g., hydrogenation), or oxidative conditions.
-
Selection:
-
If your sequence involves strong acid , avoid Boc for the amine and t-butyl for the acid. Use Fmoc (amine) and Benzyl (Bz) or Allyl (All) esters (acid).
-
If your sequence involves base-mediated reactions (other than intended Fmoc removal), avoid Fmoc. Use Boc (amine) and a methyl/ethyl ester.
-
If your sequence involves catalytic hydrogenation (e.g., H₂/Pd-C), avoid benzyloxycarbonyl (Z or Cbz) and benzyl esters (OBn), as they will be cleaved.
-
-
Execution: Protect your starting cyclobutane amino acid with the chosen orthogonal groups. For example, to prepare for a sequence involving a basic reaction followed by an acidic one:
-
Protect the amine as Boc-anhydride (Boc₂O).
-
Protect the carboxylic acid as a benzyl ester (benzyl bromide, base).
-
You can now perform a base-mediated reaction. The Boc and Bn groups will be stable.
-
Later, the benzyl ester can be removed by hydrogenation, leaving the Boc group intact.
-
Finally, the Boc group can be removed with TFA.
-
| Protecting Group | Functionality | Cleavage Condition | Stable To |
| Boc | Amine | Strong Acid (TFA, HCl) | Base, Hydrogenation |
| Fmoc | Amine | Base (Piperidine) | Acid, Hydrogenation |
| Cbz (Z) | Amine | Hydrogenation, HBr/AcOH | Mild Acid/Base |
| Benzyl (Bn) | Carboxylic Acid | Hydrogenation | Acid, Base |
| t-Butyl (tBu) | Carboxylic Acid | Strong Acid (TFA) | Base, Hydrogenation |
References
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 8. mdpi.com [mdpi.com]
- 9. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 10. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. peptide.com [peptide.com]
- 17. nbinno.com [nbinno.com]
- 18. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Solubility Issues in Peptide Synthesis with Hydrophobic Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights and practical solutions for one of the most common challenges in solid-phase peptide synthesis (SPPS): managing hydrophobic amino acids and the associated solubility issues.
Introduction: The Challenge of Hydrophobic Peptides
Peptides rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are notoriously difficult to synthesize.[1] The primary issue is the tendency of the growing peptide chains to aggregate on the solid support, driven by strong intermolecular hydrogen bonds that form stable secondary structures like β-sheets.[1][2] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which in turn results in deletion sequences and low yields of the desired peptide.[2][3]
This guide provides a structured approach to diagnosing and resolving these issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Section 1: Identifying and Understanding Aggregation
Q1: What are the common signs of on-resin aggregation during SPPS?
A1: Key indicators of on-resin aggregation include:
-
Poor Resin Swelling: A primary sign of aggregation is the failure of the peptide-resin to swell properly.[1][3] In a batch synthesizer, you might observe the resin bed shrinking or clumping.
-
Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion.[4]
-
Positive Kaiser Test After Coupling: A positive Kaiser test (indicating the presence of free primary amines) after a prolonged coupling reaction suggests that the N-terminus of the growing peptide is inaccessible due to aggregation.[1][4]
-
False-Negative Kaiser Test: In cases of severe aggregation, the ninhydrin reagent used in the Kaiser test may be blocked from accessing the free amines, leading to a misleading negative result.[1]
-
Low Yield and Purity: Ultimately, aggregation leads to a low yield of the target peptide and the presence of deletion sequences (n-1, n-2, etc.) in the final product, which can be identified by mass spectrometry.[1]
Q2: Can I predict if my peptide sequence is likely to aggregate?
A2: While precise prediction is challenging, you can estimate the likelihood of aggregation based on the peptide's sequence.[1] Peptides with a high content of hydrophobic or β-branched amino acids are at high risk.[4] Additionally, long peptides (typically over 15 residues) that lack structure-disrupting residues like proline are more prone to aggregation.[4] Several online prediction tools can also help identify potentially "difficult" sequences.[1] It's important to note that aggregation is unlikely to be a significant issue before the fifth or sixth amino acid has been coupled.[1][3]
Section 2: Proactive Strategies to Prevent Aggregation
Q3: What are backbone modifications, and how do they prevent aggregation?
A3: Backbone modifications involve chemical alterations to the peptide's amide backbone to disrupt the hydrogen bonding patterns that lead to aggregation.[4] These modifications introduce "kinks" or steric hindrance, preventing peptide chains from aligning and forming secondary structures.[4] This keeps the growing peptide well-solvated and accessible for subsequent synthesis steps.[4]
Here is a decision-making workflow for choosing a backbone modification strategy:
Caption: Decision workflow for selecting a backbone modification strategy.
Q4: What are pseudoproline dipeptides and when should I use them?
A4: Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) that are reversibly protected as an oxazolidine ring.[5][6] This cyclic structure mimics proline and introduces a "kink" into the peptide backbone, which disrupts the formation of β-sheets.[5][7] The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage.[6][7]
You should consider using pseudoproline dipeptides when your sequence contains Ser or Thr residues within a hydrophobic or aggregation-prone region.[6] They are incorporated as a dipeptide unit (e.g., Fmoc-Xaa-Ser(ψPro)-OH), which avoids the difficult coupling onto the sterically hindered oxazolidine nitrogen.[2][7]
Q5: What are Dmb-Gly dipeptides and how do they differ from pseudoprolines?
A5: Dmb-Gly dipeptides are building blocks where a 2,4-dimethoxybenzyl (Dmb) group is attached to the nitrogen of a glycine (Gly) residue.[3][8] Similar to pseudoprolines, they disrupt secondary structure formation.[8] These are particularly useful for sequences containing glycine, a common residue in amyloid and transmembrane peptides, where Ser or Thr may not be present for pseudoproline insertion.[9] Fmoc-Gly-(Dmb)Gly-OH is especially effective for improving the synthesis of peptides with the Gly-Gly motif.[2][9] The Dmb group is removed during the final TFA cleavage.[3]
Q6: Can temperature be used to manage aggregation during synthesis?
A6: Yes, increasing the synthesis temperature can be a highly effective strategy. Elevated temperatures, often achieved through microwave-assisted peptide synthesis (MAPS), can disrupt the hydrogen bonds that lead to aggregation and can accelerate both deprotection and coupling kinetics.[10][11] Studies have shown that increasing the temperature allows for reduced coupling times while maintaining or even improving crude peptide purity.[10] However, for sensitive amino acids like Cysteine (Cys) and Histidine (His), high temperatures can increase the risk of racemization.[11]
Section 3: Troubleshooting and Rescue Strategies
Q7: I've already started my synthesis and I'm seeing signs of aggregation. What can I do now?
A7: If you suspect on-resin aggregation is occurring, you can try the following rescue strategies:
-
Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.4M LiCl in DMF.[11] These salts disrupt hydrogen bonding networks and can help to break up aggregates.[2][12]
-
"Magic Mixture" Solvent System: For subsequent acylation and deprotection steps, consider using a solvent system known as the "Magic Mixture," which consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate at 55°C.[2]
-
Stronger Deprotection Reagent: For Fmoc deprotection, you can add a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution to improve the efficiency of Fmoc removal.[1]
Q8: My hydrophobic peptide is insoluble after cleavage and lyophilization. How can I dissolve it for purification?
A8: Dissolving hydrophobic peptides can be challenging. Here's a systematic approach:
-
Start with Standard Solvents: First, try to dissolve a small amount of the peptide in deionized water. If that fails, try a solution of 10-25% acetic acid.[13]
-
Use Organic Co-solvents: If the peptide remains insoluble, use a small amount of an organic solvent like DMSO, DMF, or isopropanol to first wet and dissolve the peptide, then slowly add your aqueous buffer to the desired concentration.[14]
-
Incorporate Chaotropic Agents: For particularly difficult peptides, you can use chaotropic agents like 6M Guanidinium chloride (GdmCl) or 8M urea to denature and solubilize the peptide.[15] Be aware that GdmCl is a salt and may interfere with certain assays, and urea can cause carbamylation of the peptide over time.[15]
-
Adjust the pH: A peptide's solubility is often at its minimum at its isoelectric point (pI).[13] Adjusting the pH of the solution away from the pI can increase the net charge of the peptide and improve its solubility.[13]
The following flowchart illustrates a general strategy for solubilizing a lyophilized peptide:
Caption: A stepwise workflow for solubilizing hydrophobic peptides.
Q9: How can I improve the HPLC purification of my hydrophobic peptide?
A9: The purification of hydrophobic peptides by reverse-phase HPLC (RP-HPLC) can be difficult due to poor solubility in the mobile phase and strong interactions with the stationary phase.[16] Consider the following:
-
Mobile Phase Additives: Incorporate organic acids like formic acid or acetic acid into the mobile phase to improve peptide solubility.[12]
-
Column Choice: For extremely hydrophobic peptides, a C4 column may be more suitable than a C18 column, as it has a lower hydrophobicity.[16]
-
Solubilizing Agents in the Sample: The same chaotropic agents and organic solvents used to dissolve the crude peptide can often be used in the sample injected onto the HPLC, but be mindful of their compatibility with the HPLC system and their UV absorbance.
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide, a key step in preventing aggregation in sequences containing Ser or Thr.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine solution (20% in DMF)
Procedure:
-
Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (colorless or yellow beads) indicates a successful reaction.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: High-Temperature SPPS using Conventional Heating
This protocol describes a method to mitigate aggregation by performing the synthesis at an elevated temperature.
Materials:
-
Peptide synthesizer with a heated reaction vessel
-
Fmoc-amino acids
-
DIC/HOBt coupling reagents
-
NMP (N-Methyl-2-pyrrolidone)
-
Piperidine solution (20% in NMP)
Procedure:
-
Setup: Set the reaction vessel temperature on the synthesizer to 86°C.
-
Deprotection: Perform the Fmoc deprotection step at 86°C. The increased temperature will significantly shorten the required deprotection time.
-
Washing: Wash the resin thoroughly with NMP.
-
Coupling: Perform the amino acid coupling using DIC/HOBt in NMP at 86°C. A typical coupling time at this temperature is 10-30 minutes.[11]
-
Washing: Wash the resin with NMP to prepare for the next cycle.
-
Monitoring: Monitor the synthesis using standard methods, keeping in mind that the reaction kinetics will be much faster.
Data Summary
The following table compares the effectiveness of different synthesis strategies on the purity of a model "difficult" peptide.
| Synthesis Strategy | Key Parameters | Typical Crude Purity (%) | Reference(s) |
| Standard SPPS | DMF, DIC/HOBt, Room Temperature | < 50% | [11] |
| High-Temperature SPPS | NMP, DIC/HOBt, 86°C (Conventional Heating) | ~85-90% | [11] |
| Microwave-Assisted SPPS | NMP, DIC/HOBt, 86°C (Microwave) | ~85-90% | [11] |
| Chaotropic Salt Wash | 0.4M LiCl in DMF wash before coupling | Significant improvement over standard | [11] |
| Pseudoproline Insertion | Fmoc-Xaa-Ser(ψPro)-OH used in sequence | > 90% | [11] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. csbio.com [csbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jpt.com [jpt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. High-performance liquid chromatographic purification of extremely hydrophobic peptides: transmembrane segments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Conditions for Sterically Hindered Amino Acids
Welcome to the technical support center dedicated to overcoming the challenges associated with the coupling of sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficult couplings in their peptide synthesis workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance your synthetic success.
Section 1: Troubleshooting Guide - Navigating Difficult Couplings
This section addresses common issues encountered during the coupling of sterically hindered amino acids and provides systematic solutions.
Issue 1: Low or Incomplete Coupling Efficiency
Symptoms:
-
Positive Kaiser test or other amine tests after a standard coupling cycle.
-
Presence of deletion sequences in the final peptide, as identified by mass spectrometry.
-
Low overall yield of the desired peptide.
Root Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Reagent Potency | The bulky nature of sterically hindered amino acids physically obstructs the formation of the peptide bond. Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome this energy barrier.[1] | Switch to a high-potency coupling reagent. Aminium/uronium salts such as HATU, HBTU, or HCTU are significantly more effective as they form highly reactive esters.[1][2] For extremely hindered residues like α,α-disubstituted amino acids (e.g., Aib), converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[1][3][4] |
| Suboptimal Reaction Kinetics | Steric hindrance dramatically slows down the reaction rate, and a standard coupling time may be insufficient for the reaction to reach completion.[1] | Increase the coupling reaction time. Consider extending the reaction from the standard 1-2 hours to overnight.[1] Alternatively, gentle heating can be applied, but must be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[5][6][7] |
| Peptide Aggregation | The growing peptide chain, especially if it contains hydrophobic or bulky residues, can aggregate on the solid support. This physically blocks reactive sites, leading to incomplete reactions.[2] | Improve solvation. Switch from DMF to N-methylpyrrolidone (NMP) , which has superior solvating properties.[1] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1][8] |
| Insufficient Reagent Concentration | The bimolecular reaction of coupling is concentration-dependent. Dilute conditions can lead to slower and less efficient reactions. | Increase the concentration of the amino acid and coupling reagent. For difficult couplings, increasing the concentration from a standard 0.2 M to 0.5 M or higher can significantly improve outcomes.[9][10] |
Issue 2: Racemization of the Coupled Amino Acid
Symptoms:
-
Appearance of diastereomeric impurities in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing peaks corresponding to the correct mass but with altered retention times.
Root Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Over-activation of the Carboxyl Group | Prolonged exposure of the activated amino acid to the basic reaction environment before it couples to the amine can lead to the formation of an oxazolone intermediate, which is prone to racemization. | Minimize pre-activation time. Add the activated amino acid solution to the resin immediately after a brief pre-activation period (1-5 minutes).[1] |
| Inappropriate Base or Base Concentration | Strong bases can accelerate the rate of racemization. The choice and amount of base are critical.[2] | Use a weaker base. Consider substituting a strong base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or collidine .[2] |
| Lack of Racemization Suppressors | Certain coupling reagents, especially when used alone, do not adequately protect against racemization. | Employ an additive. The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is highly effective at suppressing racemization, superior to the traditional HOBt.[2] |
| Elevated Temperature | While heat can improve coupling efficiency, it can also increase the rate of racemization. | Optimize heating conditions. If using heat, determine the minimum temperature and time required to achieve a satisfactory coupling yield.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are some examples of sterically hindered amino acids?
Sterically hindered amino acids include those with bulky side chains close to the peptide backbone, such as Valine and Isoleucine, as well as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) and N-methylated amino acids.[5][6]
Q2: When should I consider a "double coupling" strategy?
Double coupling, which is repeating the coupling step with a fresh solution of activated amino acid, is recommended for particularly difficult residues.[1] It is a practical approach when a single coupling cycle fails to go to completion, as indicated by a positive Kaiser test.[9]
Q3: Is HATU always better than HBTU for hindered amino acids?
Experimental evidence consistently demonstrates the superiority of HATU over HBTU for coupling sterically hindered amino acids like Aib.[11] HATU forms a more reactive OAt-ester intermediate, leading to higher coupling efficiencies, faster reaction times, and a reduced risk of racemization compared to the OBt-ester formed by HBTU.[11][12]
Q4: How does microwave-assisted peptide synthesis help with hindered couplings?
Microwave energy efficiently and rapidly heats the reaction mixture, which helps to overcome the activation energy barrier of sterically demanding couplings.[1][6] This leads to faster and more complete reactions, often with higher purity of the final peptide compared to conventional methods.[5][13]
Q5: What is the role of the solvent in coupling reactions?
The solvent plays a crucial role in solvating the resin and the growing peptide chain, ensuring that the reactive sites are accessible.[1] Poor solvation can lead to peptide aggregation, which is a major cause of incomplete coupling reactions.[1][2]
Section 3: Experimental Protocols & Data
Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is designed for the coupling of a sterically hindered amino acid (e.g., Fmoc-Aib-OH) during solid-phase peptide synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes.[1] For extremely difficult couplings, this time can be extended.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation of Completion: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
Double Coupling (if necessary): If the confirmation test is positive, repeat steps 3-7 with a fresh solution of activated amino acid.[1]
Data Presentation: Comparison of Coupling Reagents for a Hindered Coupling
The following table summarizes the typical performance of various coupling reagents for the incorporation of a sterically hindered residue like Aib.
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Typical Coupling Time | Notes |
| DIC/HOBt | OBt ester | Low-Moderate | 4-12 hours | Often insufficient for highly hindered couplings. |
| HBTU | OBt ester | Moderate | 2-4 hours | Better than carbodiimides, but may require double coupling.[11] |
| HCTU | O-6-ClBt ester | High | 1-2 hours | More reactive than HBTU. |
| HATU | OAt ester | Very High | 45-60 minutes | Generally considered the most effective for difficult couplings.[11] |
| COMU | Oxyma ester | Very High | 45-60 minutes | Comparable to HATU, with improved safety and solubility.[2][3] |
| TFFH (Acyl Fluoride) | Acyl Fluoride | Extremely High | Variable | Highly effective for α,α-disubstituted amino acids.[1][3] |
Section 4: Visualizing the Optimization Workflow
A systematic approach is crucial when troubleshooting difficult couplings. The following diagram illustrates a logical workflow for optimizing the coupling of sterically hindered amino acids.
Caption: Workflow for optimizing difficult couplings.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. kohan.com.tw [kohan.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
troubleshooting peptide aggregation with cyclobutane residues
Welcome to the technical support center for researchers working with peptides incorporating cyclobutane amino acids. The unique conformational constraints imposed by these residues can be a powerful tool in drug design, but they can also introduce challenges, particularly concerning peptide aggregation. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are cyclobutane-constrained amino acids, and why do they affect peptide aggregation?
Cyclobutane-constrained amino acids are synthetic building blocks where parts of the amino acid side chain or backbone are locked into a rigid four-membered ring. This rigidity is a double-edged sword.
Mechanistic Insight:
-
Conformational Rigidity: The primary function of these residues is to reduce the conformational flexibility of the peptide backbone.[1] This can pre-organize the peptide into a desired secondary structure (like a helix or turn), which is often beneficial for target binding.[2]
-
Exposure of Hydrophobic Surfaces: By locking the peptide into a specific shape, cyclobutane residues can inadvertently cause the persistent exposure of hydrophobic patches. In a flexible peptide, these patches might be transiently shielded. Their constant exposure in a rigid structure increases the likelihood of intermolecular hydrophobic interactions, which are a primary driver of aggregation.[3][4]
-
Disruption of Solvation: The rigid, often non-polar, cyclobutane structure can disrupt the favorable hydrogen-bonding network of the surrounding water molecules, further promoting peptide-peptide association to minimize this disruption.
Q2: What are the primary driving forces behind the aggregation of these peptides?
Peptide aggregation is a complex process governed by a balance of intermolecular forces.[5] For peptides containing cyclobutane residues, the key drivers are:
-
Hydrophobic Interactions: This is the most common cause. The non-polar cyclobutane rings and other hydrophobic side chains will self-associate to minimize their contact with the aqueous solvent.[6][7]
-
Electrostatic Interactions: The net charge of a peptide plays a crucial role. At its isoelectric point (pI), a peptide has a net charge of zero, minimizing electrostatic repulsion between molecules and making aggregation more likely.[8][9]
-
Intermolecular Hydrogen Bonding: While cyclobutane residues are primarily used to stabilize intramolecular hydrogen bonds (i.e., secondary structure), misfolded or partially unfolded peptides can form extensive intermolecular hydrogen bonds, leading to the formation of β-sheet-rich structures characteristic of amyloid fibrils.[10]
Q3: At what stages of my workflow is aggregation most likely to occur?
Aggregation can occur at multiple points, from synthesis to final application. Be vigilant during:
-
Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can occur, especially with hydrophobic sequences, leading to poor coupling efficiency and incomplete deprotection.[10]
-
Cleavage and Deprotection: The transition from the protected, resin-bound state to the free peptide in a strong acid cocktail (like TFA) is a high-risk step. The sudden change in environment and removal of protecting groups can trigger immediate precipitation.
-
Purification (HPLC): High concentrations of peptide on the HPLC column, especially during gradient elution as the organic solvent percentage changes, can lead to on-column aggregation or precipitation.
-
Lyophilization and Reconstitution: The final step of reconstituting the lyophilized powder is critical. Using an inappropriate solvent or pH can lead to the formation of insoluble aggregates.[11]
-
Storage: Even in solution, peptides can slowly aggregate over time, especially at high concentrations or if the storage buffer is suboptimal.[12]
Part 2: Troubleshooting Guides & Protocols
Problem 1: My peptide is insoluble or precipitates immediately upon reconstitution.
This is the most common issue. The cause is almost always a mismatch between the peptide's properties and the chosen solvent.
A: Adopt a systematic, charge-based approach.
Never assume a peptide will dissolve in a simple buffer like PBS or water, especially with rigid, hydrophobic residues.[13]
-
Calculate the Isoelectric Point (pI): First, determine the peptide's theoretical pI. The pI is the pH at which the peptide has no net charge. Solubility is lowest at the pI.[9]
-
Choose a pH far from the pI:
-
For Basic Peptides (pI > 7): Attempt to dissolve in an acidic solution (e.g., 10% acetic acid). The low pH will ensure a net positive charge, promoting repulsion between molecules.[14]
-
For Acidic Peptides (pI < 7): Attempt to dissolve in a basic solution (e.g., 0.1 M ammonium bicarbonate). The high pH will ensure a net negative charge.[15]
-
-
If pH manipulation fails, use organic co-solvents: For highly hydrophobic or neutral peptides, pH adjustment may not be sufficient. Use a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile to first wet and dissolve the peptide, then slowly add your aqueous buffer to the desired concentration.[11] Caution: High concentrations of organic solvents can disrupt protein assays.
This protocol helps you efficiently find the best solvent for your peptide without wasting valuable material.
-
Aliquot: Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Test Solvents Sequentially:
-
Tube 1: Add sterile, deionized water to reach a high concentration (e.g., 10 mg/mL). Vortex and sonicate briefly (3 x 10 seconds).[14] Observe for clarity.
-
Tube 2: If water fails, add 10% acetic acid. Vortex/sonicate.
-
Tube 3: If acidic solution fails, add 0.1 M ammonium bicarbonate. Vortex/sonicate.
-
Tube 4: If all aqueous attempts fail, add a small volume (e.g., 20 µL) of DMSO. Vortex until the peptide is dissolved. Then, add your desired aqueous buffer dropwise while vortexing.[11]
-
-
Observe and Record: A successfully dissolved peptide will yield a clear, particle-free solution.[14] Centrifuge all tubes before use to pellet any undissolved material.[11]
Problem 2: My peptide shows signs of aggregation (cloudiness, multiple peaks in HPLC) even after I get it into solution.
Solubility does not guarantee stability. Peptides can form soluble oligomers or slowly precipitate from a solution that was initially clear.
A: Use a combination of analytical techniques to understand the size and type of aggregates.
Knowing whether you are dealing with small, reversible oligomers or large, irreversible aggregates is key to solving the problem.
| Technique | What It Measures | Application | Reference |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius (size) of particles in solution. | Excellent for detecting the presence of a wide range of aggregate sizes, from small oligomers to large particles.[16] | [16] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Quantifies the monomer, dimer, and smaller oligomer populations. Can be coupled with Multi-Angle Light Scattering (MALS) for absolute molecular weight determination.[17] | [17][18] |
| Analytical Ultracentrifugation (AUC) | Sedimentation rate of molecules under high g-force. | A gold-standard method to assess the homogeneity of a sample and characterize different species in solution.[18] | [18] |
| Circular Dichroism (CD) Spectroscopy | The secondary structure of the peptide (e.g., α-helix, β-sheet). | A shift towards a strong β-sheet signal can indicate the formation of amyloid-like aggregates.[16][19] | [16][19] |
A: Specific excipients can be added to your buffer to disrupt the forces driving aggregation.
These additives work by altering the properties of the solvent or by directly interacting with the peptide.[3][12]
| Excipient | Typical Starting Concentration | Mechanism of Action | Reference |
| L-Arginine | 50 - 500 mM | Masks hydrophobic surfaces and suppresses protein-protein association. It is thought to form clusters that interact favorably with exposed hydrophobic patches, effectively "shielding" them.[20][21] | [20][21][22] |
| Guanidine HCl / Urea | 1 - 6 M | Potent denaturants that disrupt hydrogen bonds and solubilize non-polar groups. Use with caution as they will destroy secondary structure. Often used for initial solubilization before dilution.[13] | [13] |
| Non-ionic Surfactants (e.g., Polysorbate 20/80) | 0.01 - 0.1% | Prevents surface-induced aggregation by competitively binding to interfaces (like air-water or vial surfaces) and can shield hydrophobic patches on the peptide.[23] | [23] |
| Sugars / Polyols (e.g., Sucrose, Trehalose) | 5 - 10% (w/v) | Stabilize the native conformation of the peptide through preferential exclusion, making the unfolded, aggregation-prone state less favorable.[24][25] | [24][25] |
Part 3: Visualization & Workflows
Logical Troubleshooting Workflow
This diagram outlines a systematic process for diagnosing and resolving peptide aggregation issues.
References
- 1. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. leukocare.com [leukocare.com]
- 4. Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of Electrostatic Interactions in Amyloid β-Protein (Aβ) Oligomer Formation: A Discrete Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. jpt.com [jpt.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 16. ijsra.net [ijsra.net]
- 17. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 18. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Deprotection Challenges in Complex Cyclobutane Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, medicinal chemists, and process development scientists encountering challenges with the deprotection of complex cyclobutane derivatives. The unique structural and electronic properties of the cyclobutane core, primarily its inherent ring strain, introduce a distinct set of challenges not commonly observed in acyclic or larger alicyclic systems.[1][2][3][4][5] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities, ensuring the integrity of your target molecules.
This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will delve into the causality behind common experimental failures and provide validated, step-by-step protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my standard acid-catalyzed deprotection of a Boc group on a cyclobutylamine leading to a complex mixture of products, including ring-opened species?
A1: This is a classic issue stemming from the high ring strain of the cyclobutane core (approximately 26 kcal/mol).[1][2] Standard strong acid conditions (e.g., TFA in DCM, HCl in dioxane) can protonate the cyclobutane ring, particularly if adjacent to a carbocation intermediate formed during deprotection. This can initiate undesired ring-opening or rearrangement cascades. The stability of any intermediate carbocation is a key factor; tertiary cyclobutyl carbocations are especially prone to rearrangement.
Q2: I am observing low yields and incomplete reaction during the hydrogenolysis of a benzyl ether on my highly substituted cyclobutane substrate. What could be the cause?
A2: Several factors could be at play. Firstly, significant steric hindrance around the benzylic ether linkage due to bulky substituents on the cyclobutane ring can impede access of the substrate to the catalyst surface.[6] Secondly, if your molecule contains sulfur or certain nitrogen heterocycles, these can act as catalyst poisons for palladium or platinum catalysts, leading to deactivation.[7] Lastly, the choice of solvent and catalyst type (e.g., Pd/C, Pt/C, Raney-Ni) can dramatically influence the reaction rate and outcome in hydrogenolysis of benzyl ethers.[8][9]
Q3: My fluoride-mediated deprotection of a silyl ether on a cyclobutanol is sluggish and requires harsh conditions, leading to side products. Why is this happening?
A3: While fluoride-based deprotection (e.g., TBAF) is generally effective for silyl ethers, its efficacy can be diminished by steric hindrance around the silicon atom.[10] In complex cyclobutane derivatives, bulky neighboring groups can shield the silyl ether from the fluoride nucleophile. The increased steric congestion may necessitate higher temperatures or longer reaction times, which in turn can promote side reactions on other sensitive functional groups within your molecule.
Q4: Can I selectively deprotect one of two different silyl ethers on my cyclobutane core?
A4: Yes, this is a common strategy in multi-step synthesis and relies on the principle of orthogonal protection.[11][12] The relative stability of silyl ethers to acidic or fluoride-mediated cleavage varies significantly with the steric bulk of the substituents on the silicon atom.[13] For instance, a tert-butyldimethylsilyl (TBS) ether can often be selectively cleaved in the presence of a more robust triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) ether under carefully controlled acidic conditions or with specific fluoride reagents.[14][15]
Troubleshooting Guides
This section provides detailed, actionable guidance for specific deprotection challenges.
Issue 1: Ring Instability During Acid-Catalyzed Boc Deprotection of Cyclobutylamines
If you are observing ring-opening or rearrangement byproducts during the acidic cleavage of a Boc-protected amine on a cyclobutane ring, the following troubleshooting workflow is recommended.
Caption: Troubleshooting workflow for acid-sensitive Boc deprotection on cyclobutanes.
Protocol 1.1: Mild Acidolysis with Catalytic p-Toluenesulfonic Acid (p-TsOH)
-
Dissolution: Dissolve the Boc-protected cyclobutylamine (1.0 equiv) in methanol (MeOH) or ethanol (EtOH) to a concentration of 0.1 M.
-
Reagent Addition: Add p-TsOH monohydrate (0.1-0.3 equiv) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS. The reaction may require gentle warming (40-50 °C) to proceed at a reasonable rate.
-
Work-up: Upon completion, quench the reaction with a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Rationale: Using a catalytic amount of a weaker acid in a protic solvent can provide sufficient acidity to cleave the Boc group while minimizing the protonation of the cyclobutane ring, thus preventing ring-opening.
Protocol 1.2: Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected cyclobutylamine (1.0 equiv) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether (Et₂O) (0.1 M).
-
Reagent Addition: Add ZnBr₂ (1.5-2.0 equiv) to the solution. The reaction can be performed at room temperature, but cooling to 0 °C may be beneficial for highly sensitive substrates.
-
Reaction Monitoring: Stir the mixture and monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by adding an aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonium chloride (NH₄Cl). Stir vigorously for 30 minutes.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed.
Rationale: Lewis acids like ZnBr₂ or AlCl₃ coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage without the use of strong Brønsted acids that can promote ring instability.[16][17]
Issue 2: Steric Hindrance in Silyl Ether Deprotection
For sterically congested silyl ethers on a cyclobutane ring where standard TBAF deprotection is inefficient, consider the following strategies.
| Reagent System | Solvent | Temperature | Typical Reaction Time | Comments |
| TBAF (1 M) | THF | Room Temp. | 12-24 h | Standard, but often slow for hindered ethers. |
| HF•Pyridine | THF/Pyridine | 0 °C to RT | 1-6 h | More potent than TBAF; pyridine can buffer the acidity. |
| Acetic Acid/THF/H₂O | THF | Room Temp. to 40°C | 6-48 h | Mild acidic conditions; good for substrates sensitive to strong fluoride sources. |
| NaAuCl₄•2H₂O (cat.) | Methanol | Room Temp. | 1-4 h | A mild, catalytic method for TBS ether deprotection.[18] |
| SnCl₂•2H₂O | Ethanol or Water | Reflux or MW | 5-60 min | Effective for TBS ethers, can be performed under microwave irradiation. |
-
Reaction Setup: In a plastic vial (HF reacts with glass), dissolve the silyl-protected cyclobutanol (1.0 equiv) in a mixture of tetrahydrofuran (THF) and pyridine (e.g., 10:1 v/v) at 0 °C.
-
Reagent Addition: Slowly add HF•Pyridine complex (excess, typically 5-10 equiv) to the stirred solution. Caution: HF is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with saturated aqueous copper sulfate (CuSO₄) to remove pyridine, followed by brine. Dry over Na₂SO₄, concentrate, and purify.
Rationale: HF•Pyridine is a more potent fluoride source than TBAF and can often overcome steric barriers more effectively. The pyridine acts as both a solvent and a base to buffer the reaction.
Issue 3: Orthogonal Deprotection of Multiple Protecting Groups
When dealing with polyfunctionalized cyclobutanes, an orthogonal protection strategy is crucial.[11][12] The following workflow illustrates a decision-making process for a molecule containing Boc, Benzyl, and TBS protecting groups.
Caption: Decision workflow for orthogonal deprotection of a polyfunctionalized cyclobutane.
Rationale:
-
Boc Group: Cleaved under acidic conditions (e.g., TFA, HCl), which are orthogonal to hydrogenolysis (for Bn) and fluoride-based reagents (for TBS).
-
Benzyl (Bn) Group: Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is neutral and orthogonal to acidic (Boc) and fluoride-based (TBS) conditions.[19]
-
TBS Group: Cleaved with a fluoride source (e.g., TBAF, HF•Py), orthogonal to the conditions used for Boc and Bn removal.[10]
By selecting the appropriate reagent, each protecting group can be removed without affecting the others, allowing for sequential modification of the cyclobutane scaffold.
Concluding Remarks
The successful deprotection of complex cyclobutane derivatives requires a nuanced understanding of the interplay between the inherent strain of the four-membered ring and the reactivity of common protecting groups. Standard protocols must often be adapted to mitigate the risk of undesired side reactions such as ring-opening, rearrangement, and epimerization. By carefully selecting milder reagents, considering steric factors, and employing orthogonal protection strategies, researchers can effectively unmask desired functionalities while preserving the integrity of the cyclobutane core. This guide serves as a starting point for troubleshooting; meticulous reaction monitoring and optimization will always be paramount to achieving success in this challenging area of synthetic chemistry.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
- 17. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 18. d-nb.info [d-nb.info]
- 19. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
Technical Support Center: Scaling the Synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the production of this valuable unnatural amino acid. Cyclobutane amino acids are crucial building blocks in medicinal chemistry, prized for their ability to introduce conformational constraints in peptides and other bioactive molecules[1][2]. However, their synthesis, particularly at scale, presents unique challenges due to inherent ring strain and the need for precise stereochemical control[3][4].
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the reasoning behind key process decisions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for scaling up this compound?
A1: There are two main strategic approaches. The first involves constructing the cyclobutane ring through a [2+2] cycloaddition reaction, often photochemically[1][5]. While elegant and powerful for creating diverse derivatives, these methods can sometimes be challenging to scale due to the need for specialized photoreactors and potential issues with regioselectivity. The second, more traditional and often more readily scalable approach, involves the functional group manipulation of a pre-existing cyclobutane core, such as 3-oxocyclobutanecarboxylic acid[4][6]. This latter strategy offers robust, well-understood transformations, making it a reliable choice for producing a specific target molecule in larger quantities.
Q2: Which stereoisomer is typically the target, and why is stereocontrol so critical?
A2: The cis-(1s,3s) configuration is a common and highly valuable target, primarily because it is a key intermediate in the synthesis of the PET imaging agent ¹⁸F-FACBC (fluciclovine)[7]. Stereocontrol is paramount because different isomers can have vastly different biological activities and physical properties. Achieving high diastereomeric purity early in the synthesis is crucial to avoid costly and difficult separation steps later on. The stereochemistry is often set during the reduction of a ketone precursor.
Q3: What are the most significant safety considerations when scaling this synthesis?
A3: Several steps require stringent safety protocols.
-
Catalytic Hydrogenolysis: This step, often used for debenzylation, involves flammable hydrogen gas and a potentially pyrophoric catalyst (Palladium on Carbon, Pd/C). Operations must be conducted in a well-ventilated area, using proper grounding and inerting procedures (e.g., nitrogen or argon purge) to prevent ignition.
-
Azide Chemistry: If a Curtius rearrangement is used to install the amine group, it will involve the use of potentially explosive azide intermediates (e.g., from diphenylphosphoryl azide, DPPA)[8]. Strict temperature control and the use of appropriate personal protective equipment (PPE) and blast shields are mandatory.
-
Strong Acids and Bases: Deprotection and hydrolysis steps often use corrosive reagents like concentrated hydrochloric acid or sodium hydroxide, requiring careful handling and appropriate PPE.
Q4: Why is purification of the final product often challenging?
A4: The final product is a zwitterionic amino acid. This gives it high polarity, making it highly soluble in water but poorly soluble in most organic solvents[7]. This property complicates extraction and standard silica gel chromatography. Purification typically relies on crystallization, pH adjustment, or ion-exchange chromatography, which can be more complex to optimize at scale.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process, presented in a question-and-answer format.
Issue 1: Low Yield in Ketone Reduction Step
Q: I am reducing a 3-oxocyclobutane precursor to the 3-hydroxycyclobutane, but my yields are low and I'm getting a mixture of stereoisomers. What can I do?
A: This is a critical step for setting the final stereochemistry. Here's how to troubleshoot:
-
Choice of Reducing Agent: Simple reducing agents like sodium borohydride (NaBH₄) may not provide sufficient stereocontrol. Consider using bulkier, more sterically demanding reagents like L-Selectride® or K-Selectride® to favor attack from the less hindered face of the ketone, which can significantly improve the diastereomeric ratio (d.r.).
-
Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C). Lower temperatures enhance the kinetic control of the reaction, often leading to higher selectivity.
-
Substrate Purity: Ensure the starting ketone is free from acidic impurities that could quench the reducing agent. An acidic workup from a previous step could be a culprit.
-
Workup Procedure: Overly harsh or prolonged acidic/basic conditions during workup can potentially cause side reactions or even epimerization. Ensure a rapid, controlled quench and workup.
Issue 2: Incomplete Catalytic Debenzylation
Q: My hydrogenolysis reaction to remove a benzyl ether protecting group is stalling before completion, even after extended reaction times. What's the cause?
A: This is a common issue in scaling up hydrogenolysis. The problem usually lies with the catalyst, the hydrogen source, or the substrate.
-
Catalyst Activity & Loading:
-
Poisoning: The palladium catalyst is highly sensitive to poisons. Trace amounts of sulfur (from thiols), nitrogen compounds (some amines, pyridines), or halides can deactivate it. Ensure all reagents, solvents, and the substrate itself are free from these impurities.
-
Activity: Use a fresh, high-activity catalyst. The age and storage conditions of the Pd/C can significantly impact its performance.
-
Loading: On scale-up, catalyst loading (typically 5-10 mol%) may need to be re-optimized. Ensure efficient stirring to keep the catalyst suspended; poor mixing is a frequent cause of stalled reactions in large vessels.
-
-
Hydrogen Delivery:
-
Pressure: Ensure you are operating at the optimal hydrogen pressure (this can range from atmospheric pressure to 50-100 psi). Check the system for leaks.
-
Mass Transfer: In large reactors, the transfer of hydrogen from the gas phase into the liquid phase can become the rate-limiting step. Vigorous agitation is essential to maximize the gas-liquid surface area.
-
-
Reaction Medium: The reaction is often run in solvents like ethanol or ethyl acetate. A small amount of acid (e.g., acetic acid or HCl) is sometimes added to facilitate the reaction and prevent catalyst poisoning by the product amine[7]. The optimal pH should be determined empirically.
Troubleshooting Flowchart: Stalled Hydrogenolysis
Caption: Decision tree for troubleshooting stalled hydrogenolysis reactions.
Issue 3: Difficulty with Final Product Isolation and Purification
Q: My final product is an intractable oil or refuses to crystallize from solution. How can I isolate a pure, solid product?
A: The zwitterionic nature of the product requires a specific approach.
-
pH Adjustment: The isoelectric point (pI) is where the amino acid has a net-zero charge and is least soluble. Carefully adjust the pH of your aqueous solution to the pI to induce precipitation/crystallization. This may require slow, careful addition of an acid or base.
-
Solvent System: Pure water may not be the best crystallization solvent. Try mixed solvent systems, such as ethanol/water, isopropanol/water, or acetone/water. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Ion-Exchange Chromatography: This is a highly effective but more resource-intensive method for purifying amino acids. You can use a strong cation exchange resin, load your crude product at a low pH (e.g., pH 2-3), wash away impurities, and then elute the pure product with a basic solution (e.g., dilute ammonium hydroxide).
-
Trituration: If the product oils out, you can attempt to induce solidification by trituration. Add a solvent in which the product is insoluble (e.g., acetone or MTBE), and stir or sonicate the mixture vigorously. This can often break up the oil and promote crystallization.
Table 1: Comparison of Purification Strategies
| Method | Pros | Cons | Best For |
| Crystallization | Cost-effective, highly scalable, yields very pure material. | Can be difficult to optimize (solvent, pH, temperature). | Final purification step for large batches. |
| Ion-Exchange | Excellent for removing ionic impurities, high purity. | Requires specialized resins, generates more waste, can be slower. | Difficult purifications or when very high purity is needed. |
| Trituration | Simple, good for converting oils to solids. | May not significantly improve purity, can have lower recovery. | Initial cleanup of crude material before recrystallization. |
Experimental Protocols
The following protocol outlines a representative, scalable synthesis starting from a protected cyclobutane precursor. This workflow is designed to be robust and adaptable for scale-up.
Synthetic Workflow Overview
Caption: General synthetic workflow for deprotection steps.
Protocol 1: Catalytic Debenzylation of Benzyl Ether Precursor
This protocol describes the removal of a benzyl ether protecting group from a cyclobutane intermediate.
-
Vessel Preparation: Ensure the hydrogenation reactor is clean, dry, and rated for the intended pressure.
-
Inerting: Purge the reactor thoroughly with nitrogen or argon to remove all oxygen.
-
Charging: Under a nitrogen atmosphere, charge the reactor with the benzyl-protected substrate (1.0 eq). Add the solvent (e.g., Ethanol, 10-20 volumes).
-
Catalyst Addition: Add 10% Palladium on Carbon (5-10 wt% of the substrate). Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a water-wet paste.
-
Acidification (Optional): If required, add acetic acid (1-2 eq) to maintain an acidic pH[7].
-
Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas 3-5 times before pressurizing to the target pressure (e.g., 50 psi).
-
Reaction: Begin vigorous stirring and heat to the desired temperature (e.g., 25-40 °C). Monitor the reaction progress by checking hydrogen uptake or by in-process controls (TLC, LC-MS).
-
Workup: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Safety Note: The filter cake may be pyrophoric. Do not allow it to dry in the air. Quench carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be taken to the next step or purified as described in the troubleshooting guide.
References
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 7. This compound (1246809-40-4) for sale [vulcanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
stability of cyclobutane ring under various reaction conditions
<Step>
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with cyclobutane-containing molecules. This resource is designed to provide in-depth guidance and troubleshooting advice on the stability of the cyclobutane ring under a variety of reaction conditions. My aim is to equip you with the foundational knowledge and practical insights needed to anticipate, diagnose, and resolve challenges in your experimental work.
I. Frequently Asked Questions (FAQs) about Cyclobutane Stability
This section addresses the most common inquiries regarding the fundamental stability of the cyclobutane ring.
Q1: How stable is the cyclobutane ring, really?
A1: The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal/mol.[1][2] This inherent strain is a result of two primary factors:
-
Angle Strain: The internal C-C-C bond angles in cyclobutane are approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3][4] This compression of bond angles leads to inefficient orbital overlap and increased potential energy.[3]
-
Torsional Strain: To alleviate some of the eclipsing interactions between hydrogen atoms on adjacent carbons, the cyclobutane ring adopts a puckered or folded conformation.[1][2] While this reduces torsional strain compared to a planar structure, some strain remains.[2][4]
Despite this strain, cyclobutane is generally stable at room temperature and can be handled in the laboratory.[5] Its reactivity lies between the highly reactive cyclopropane and the relatively inert cyclopentane and other alkanes.[1] For instance, while cyclopropane readily reacts with sulfuric acid, cyclobutane does not.[1]
Q2: How does substitution affect the stability of the cyclobutane ring?
A2: Substitution can have a significant impact on the stability of the cyclobutane ring. The Thorpe-Ingold effect suggests that mono- or di-substitution with methyl groups can drastically lower the strain energy of the ring.[1] This is due to the compression of the external bond angles, which in turn allows the internal ring angles to expand, thus relieving some of the angle strain.
Q3: Is the cyclobutane ring considered a liability in drug design?
A3: Quite the contrary. The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance the properties of drug candidates.[1][6][7] Its rigid, three-dimensional structure can be advantageous for several reasons:[1][6][7][8]
-
Conformational Restriction: The puckered nature of the ring locks the molecule into a more defined conformation, which can lead to increased binding affinity for a target protein by reducing the entropic penalty of binding.[8]
-
Improved Metabolic Stability: The cyclobutane core is often more resistant to metabolic degradation compared to linear alkyl chains, potentially increasing a drug's half-life.[1][8]
-
Precise Pharmacophore Orientation: The defined stereochemistry of substituted cyclobutanes allows for the precise positioning of key functional groups for optimal interaction with a biological target.[1][7][8]
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or even aromatic rings, allowing for the fine-tuning of physicochemical properties.[1][8]
Q4: What is a bicyclo[1.1.1]pentane (BCP), and how does its stability compare to a simple cyclobutane?
A4: Bicyclo[1.1.1]pentane (BCP) is a highly strained, cage-like molecule containing three fused cyclobutane rings. Despite its high strain energy (approximately 100 kcal/mol), BCPs have gained significant attention as bioisosteres for para-substituted benzene rings in drug design.[9][10] The unique reactivity of BCPs stems from the "inverted" central C-C bond connecting the two bridgehead carbons.[10] While more reactive than a simple cyclobutane due to the immense strain, modern synthetic methods have made their incorporation into molecules more accessible.[9][10]
II. Troubleshooting Guides for Cyclobutane Stability in Chemical Reactions
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during reactions involving cyclobutane derivatives.
A. Thermal and Photochemical Reactions
Q: My [2+2] cycloaddition to form a cyclobutane ring is giving low yields. What could be the issue?
A: Low yields in [2+2] cycloadditions can stem from several factors. Here's a troubleshooting workflow:
-
Reaction Conditions:
-
Photochemical: Are you using the correct wavelength of light and a suitable photosensitizer? The efficiency of intersystem crossing to the triplet state of one of the reactants is crucial. Ensure your solvent is transparent at the irradiation wavelength.
-
Thermal: Is the temperature high enough to overcome the activation energy barrier? For thermally driven [2+2] cycloadditions, often catalyzed by transition metals, the choice of metal and ligands is critical.[11]
-
-
Substrate Electronics: Photochemical [2+2] cycloadditions often work best with electronically complementary alkenes (one electron-rich, one electron-poor). Thermal, metal-catalyzed versions can often accommodate electronically unbiased substrates.[11]
-
Stereochemistry: The stereochemical outcome of the reaction can be influenced by the reaction pathway. Concerted thermal [2+2] cycloadditions are symmetry-forbidden but can be enabled by transition metal catalysis. Photochemical cycloadditions often proceed through a diradical intermediate, which can lead to a loss of stereochemistry.
Q: I'm observing unexpected ring-opening of my cyclobutane product upon heating. Why is this happening?
A: The thermal stability of a cyclobutane ring is not absolute. At elevated temperatures, the ring can undergo cleavage to relieve ring strain.[12] This is particularly true if the cyclobutane is substituted with groups that can stabilize the resulting diradical or zwitterionic intermediates. The presence of catalysts, especially transition metals, can also facilitate thermal ring-opening.
Experimental Protocol: Assessing Thermal Stability of a Cyclobutane Derivative
-
Sample Preparation: Dissolve a known amount of the cyclobutane compound in a high-boiling, inert solvent (e.g., diphenyl ether).
-
Heating: Heat the solution in a sealed tube under an inert atmosphere (e.g., nitrogen or argon) at a series of increasing temperatures (e.g., 100 °C, 125 °C, 150 °C) for a fixed time (e.g., 1 hour).
-
Analysis: After each heating interval, cool the sample and analyze the reaction mixture by GC-MS or LC-MS to identify any degradation products.
-
Data Interpretation: The temperature at which significant decomposition is observed will give an indication of the thermal stability of your compound.
DOT Diagram: Troubleshooting Low Yield in a [2+2] Cycloaddition
Caption: Troubleshooting workflow for low-yielding [2+2] cycloadditions.
B. Acidic and Basic Conditions
Q: My cyclobutane-containing molecule is decomposing in the presence of a strong acid. What is the mechanism of this degradation?
A: Strong acids can catalyze the ring-opening of cyclobutanes. The reaction is initiated by protonation of a substituent on the ring or, in some cases, direct protonation of a C-C bond, which is strained and has some p-character.[1] This leads to the formation of a carbocation, which can then undergo rearrangement to a more stable, open-chain carbocation. The high ring strain of cyclobutane makes it susceptible to such reactions, although it is generally more resistant than cyclopropane.
Q: I am trying to perform a reaction on a substituent attached to a cyclobutane ring using a strong base, but I am seeing side products. What could be happening?
A: While the cyclobutane ring itself is relatively stable to many bases, strong bases can promote elimination reactions if there is a suitable leaving group on the ring or an adjacent carbon. Additionally, if there are acidic protons on the cyclobutane ring, deprotonation can lead to the formation of a carbanion, which could potentially undergo rearrangement, though this is less common than acid-catalyzed ring opening.
C. Oxidative and Reductive Conditions
Q: I subjected my cyclobutanol derivative to oxidative conditions and unexpectedly formed a 1,2-dioxane. Can you explain this?
A: This is a known oxidative ring expansion reaction.[13] The reaction is often promoted by radical initiators, such as Co(acac)₂, and molecular oxygen. The mechanism likely involves the formation of a cyclobutoxy radical, which then undergoes regioselective cleavage of the strained ring to form a more stable open-chain radical. This radical then traps molecular oxygen to form the 1,2-dioxane product.[13] The ring strain of the cyclobutanol is a key driving force for this transformation.[14]
Q: Can I reduce a cyclobutane ring to butane?
A: Yes, cyclobutane can be hydrogenated to butane under suitable conditions, typically involving a catalyst such as palladium or platinum at elevated temperature and pressure.[4] This reaction is driven by the release of ring strain. However, compared to the hydrogenation of an alkene, the conditions required to hydrogenate a cyclobutane are generally more forcing.
Data Summary: Relative Stability of Cycloalkanes
| Cycloalkane | Strain Energy (kcal/mol) | Heat of Combustion per CH₂ (kJ/mol) |
| Cyclopropane | 27.6 | 697 |
| Cyclobutane | 26.3 | 686 |
| Cyclopentane | 6.5 | 664 |
| Cyclohexane | 0.0 | 659 |
Data compiled from various sources.[2][3][15] This table clearly shows the significantly higher strain energy of cyclopropane and cyclobutane compared to cyclopentane and cyclohexane.
D. Transition Metal-Catalyzed Reactions
Q: I am attempting a transition metal-catalyzed cross-coupling reaction on a cyclobutane derivative, and the reaction is sluggish. What factors should I consider?
A: The success of transition metal-catalyzed cross-coupling reactions on cyclobutane systems can be influenced by several factors:
-
Choice of Catalyst and Ligand: The steric and electronic properties of the catalyst and its ligands are crucial. Bulky ligands may hinder the approach of the catalyst to the cyclobutane ring.
-
Substrate: The nature of the leaving group and the position of substitution on the cyclobutane ring are important. Bridgehead positions in bicyclic systems like BCPs can be particularly challenging to functionalize.[9][16]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all affect the reaction rate and yield.
Q: Can transition metals catalyze the ring-opening of cyclobutanes?
A: Yes, transition metals can promote the ring-opening of cyclobutanes.[17] This can occur through various mechanisms, including oxidative addition of a C-C bond to the metal center.[17] This reactivity has been exploited in the synthesis of polymers and in ring-expansion reactions to form larger carbocycles.[17][18] For example, rhodium(I) catalysts can mediate the [6+2] cycloaddition of allenylcyclobutanes, where the cyclobutane ring acts as the 6π-component.[18]
DOT Diagram: General Reactivity of the Cyclobutane Ring
Caption: Overview of cyclobutane reactivity under various conditions.
III. Concluding Remarks
The cyclobutane ring, with its inherent strain and unique three-dimensional structure, presents both challenges and opportunities in chemical synthesis and drug design. A thorough understanding of its stability under various reaction conditions is paramount for the successful design and execution of experiments. This guide serves as a starting point for troubleshooting common issues and for making informed decisions in your research.
IV. References
-
Steverlynck, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. --INVALID-LINK--
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Favié, C., et al. (2019). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry, 17(28), 6734-6748. --INVALID-LINK--
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Stepan, A. F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Central Science, 7(3), 426-439. --INVALID-LINK--
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García-Rodeja, Y., et al. (2023). Transition-Metal Catalyzed, Thermally Driven [2π+2π]-Cycloadditions of Olefins and Alkynes. Chemistry – A European Journal, 29(1), e202202685. --INVALID-LINK--
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Steverlynck, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. --INVALID-LINK--
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Steverlynck, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. --INVALID-LINK--
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Wang, H., et al. (2020). Transition-metal-catalyzed C-H functionalization of cyclobutanes. ResearchGate. --INVALID-LINK--
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Wikipedia. (n.d.). Silacyclobutane. --INVALID-LINK--
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Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. --INVALID-LINK--
-
Filo. (2025). Discuss the stability and reaction of cyclobutane. --INVALID-LINK--
-
Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-34. --INVALID-LINK--
-
Stepan, A. F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Cyclobutane as a Constrained Linker in Drug Design. --INVALID-LINK--
-
Kumar, R., & Kumar, R. (2019). Transition metal catalyzed [6 + 2] cycloadditions. RSC Advances, 9(45), 26058-26087. --INVALID-LINK--
-
Pearson. (n.d.). Ring Strain Exam Prep. --INVALID-LINK--
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Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. --INVALID-LINK--
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Zhang, Z., et al. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. --INVALID-LINK--
-
Rubin, M. (2011). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 101(1), 1981-2022. --INVALID-LINK--
-
Wikipedia. (n.d.). Ring strain. --INVALID-LINK--
-
OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry. --INVALID-LINK--
-
Wang, Y., et al. (2022). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. Journal of the American Chemical Society, 144(34), 15556-15562. --INVALID-LINK--
-
Dembitsky, V. M., & Hanuš, L. O. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(1), 123. --INVALID-LINK--
-
Park, J., et al. (2014). Reversible single-crystal-to-single-crystal photochemical formation and thermal cleavage of a cyclobutane ring. Angewandte Chemie International Edition, 53(12), 3142-3146. --INVALID-LINK--
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Peterson, B. R., et al. (2018). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 140(40), 12711-12715. --INVALID-LINK--
-
Grelier, G., et al. (2019). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. ChemRxiv. --INVALID-LINK--
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Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. --INVALID-LINK--
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De Nanteuil, F., et al. (2018). Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights. Organic Letters, 20(10), 3021-3025. --INVALID-LINK--
-
ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. --INVALID-LINK--
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University of Liverpool. (n.d.). Alicyclic and Heterocyclic Chemistry. Lecture 9 Reactivity of Four-membered Rings, contd. Electrocyclic Ring Opening of Cyclobut. --INVALID-LINK--
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Padwa, A., et al. (2008). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters, 10(14), 3025-3028. --INVALID-LINK--
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ResearchGate. (2018). Oxidative Ring Contraction of Cyclobutenes – General Approach to Cyclopropylketones Including Mechanistic Insights. --INVALID-LINK--
-
Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. --INVALID-LINK--
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Bellus, D., et al. (1984). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (5), 759-764. --INVALID-LINK--
-
Khan Academy. (n.d.). Stability of cycloalkanes. --INVALID-LINK--
-
McMurry, J. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. --INVALID-LINK--
-
Khan Academy. (2015). Stability of cycloalkanes | Organic chemistry | Khan Academy [Video]. YouTube. --INVALID-LINK--
-
Slideshare. (n.d.). Cycloalkanes stability. --INVALID-LINK--
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]
- 12. Reversible single-crystal-to-single-crystal photochemical formation and thermal cleavage of a cyclobutane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Khan Academy [khanacademy.org]
- 16. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 18. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02839K [pubs.rsc.org]
Technical Support Center: Navigating the Analytical Maze of Cyclobutane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for overcoming the analytical hurdles in monitoring cyclobutane synthesis reactions. The unique structural characteristics of cyclobutanes, primarily their inherent ring strain, present a distinct set of challenges in reaction monitoring, product identification, and purity assessment. This guide, structured in a responsive question-and-answer format, provides in-depth, field-tested insights to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Challenges in Reaction Monitoring
Q1: My [2+2] photocycloaddition reaction shows a low yield. How can I effectively monitor the reaction to identify the cause?
A1: Low yields in [2+2] photocycloadditions are a common challenge.[1] Effective reaction monitoring is crucial to distinguish between poor conversion, product degradation, or the formation of unwanted side products. A multi-faceted analytical approach is recommended.
-
Initial Screening with Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for initial reaction monitoring.[1] It can quickly indicate the consumption of starting materials and the appearance of new, potentially product-related spots. However, be aware that diastereomers may not always be separable by TLC.
-
Quantitative Analysis with GC-MS or LC-MS: For a more detailed understanding, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[2] These techniques can quantify the consumption of reactants and the formation of the cyclobutane product over time.[2] A plateau in product formation before the complete consumption of starting materials could indicate catalyst deactivation or an equilibrium state.[2]
-
In-Situ Monitoring for Mechanistic Insights: For a deeper mechanistic understanding, especially in photocatalytic reactions, in-situ monitoring techniques like LED-NMR or mass spectrometry can be invaluable.[3][4][5][6] These methods allow for the direct observation of reaction intermediates and can provide kinetic data in real-time.[4]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in cyclobutane synthesis.
Q2: I am struggling to differentiate between diastereomers of my cyclobutane product. What are the most effective analytical techniques for this?
A2: The stereochemical complexity of cyclobutane synthesis often leads to the formation of diastereomers, which can be challenging to separate and characterize.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing diastereomers.[7] Key techniques include:
-
¹H NMR: Differences in the chemical shifts and coupling constants of the cyclobutane ring protons can often resolve diastereomers.[8]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can establish the relative stereochemistry by identifying protons that are close in space.[7]
-
Advanced Techniques: For complex mixtures, techniques like DEPT and 2D COSY can aid in assigning signals and confirming connectivity.[7]
-
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, employing a chiral stationary phase (CSP), is a highly effective method for separating enantiomers and can often resolve diastereomers as well.[9][10] Method development will involve screening different chiral columns and mobile phase compositions.
-
Gas Chromatography (GC): For volatile cyclobutanes, chiral GC columns can provide excellent separation of stereoisomers.[11]
Experimental Protocol: NMR Analysis of Diastereomers
-
Sample Preparation: Prepare a concentrated solution of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the integration of signals corresponding to the different diastereomers to determine their ratio.[7]
-
2D COSY: Run a COSY experiment to establish proton-proton coupling networks within each diastereomer.
-
2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum to identify through-space correlations, which will be crucial for assigning the relative stereochemistry.
-
¹³C and DEPT: Obtain ¹³C and DEPT spectra to confirm the number and types of carbon atoms in each isomer.
Q3: My cyclobutane product seems to be degrading during workup or purification. How can I analyze and prevent this?
A3: The inherent ring strain of cyclobutanes makes them susceptible to ring-opening or rearrangement under certain conditions.[12][13][14][15][16]
-
Stability Studies: Before finalizing a workup and purification protocol, it is essential to assess the stability of your product under various conditions. This can be done by taking small aliquots of the crude reaction mixture and subjecting them to different pH values (acidic and basic), temperatures, and chromatographic stationary phases (e.g., silica gel vs. alumina).[17] Monitor for any changes using TLC or LC-MS.
-
Mild Workup Procedures: If instability is observed, opt for milder workup conditions. This may include:
-
Using a saturated aqueous solution of sodium bicarbonate instead of stronger bases.
-
Employing a saturated aqueous solution of ammonium chloride instead of strong acids.
-
Performing extractions and washes at reduced temperatures.
-
-
Alternative Purification Methods: If silica gel chromatography is causing degradation, consider alternative stationary phases like neutral alumina or reverse-phase silica. In some cases, crystallization may be a viable, non-destructive purification method.
Section 2: Method Selection and Optimization
Q4: Should I use GC-MS or LC-MS for monitoring my cyclobutane synthesis?
A4: The choice between GC-MS and LC-MS depends primarily on the volatility and thermal stability of your starting materials and products.[18][19]
| Feature | GC-MS | LC-MS |
| Analyte Properties | Volatile and thermally stable compounds.[18][19] | A wider range of compounds, including non-volatile and thermally labile molecules.[20] |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen).[19] | Liquid solvent mixture.[21] |
| Separation Principle | Based on boiling point and polarity.[19] | Based on polarity and interaction with the stationary phase. |
| Sample Preparation | May require derivatization to increase volatility. | Generally more straightforward. |
| Typical Cyclobutane Applications | Analysis of small, non-polar cyclobutanes. | Analysis of larger, more functionalized, or polar cyclobutanes. |
Decision-Making Flowchart:
Caption: Selecting between GC-MS and LC-MS for cyclobutane analysis.
Q5: I am developing an LC-MS method for my cyclobutane product, but I'm seeing poor peak shape and low sensitivity. What should I try?
A5: Poor peak shape and low sensitivity in LC-MS can stem from several factors. A systematic approach to method development is key.
-
Mobile Phase Optimization:
-
Solvent Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) and aqueous phase.
-
Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can significantly improve peak shape by ensuring the analyte is in a single ionic state.
-
-
Column Selection:
-
Stationary Phase: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best retention and selectivity for your analytes.
-
Particle Size: Smaller particle size columns (e.g., sub-2 µm) can provide higher resolution but will result in higher backpressure.
-
-
Mass Spectrometer Parameters:
-
Ionization Source: Electrospray ionization (ESI) is common, but atmospheric pressure chemical ionization (APCI) may be more suitable for less polar compounds.
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and temperatures to maximize ion generation and transmission.
-
Table of Common LC-MS Troubleshooting Steps:
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., acid or base). Try a different column. |
| Poor Peak Shape (Fronting) | Column overload. | Dilute the sample. |
| Low Sensitivity | Inefficient ionization. | Optimize ionization source parameters. Try a different ionization source (e.g., APCI). |
| Poor Resolution | Inadequate separation. | Optimize mobile phase gradient. Try a different stationary phase. |
Q6: How can I analyze chiral cyclobutane products?
A6: The analysis of chiral cyclobutanes requires specialized techniques to separate and quantify the enantiomers.[22]
-
Chiral Chromatography: This is the most common approach and includes:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to achieve separation. A wide variety of CSPs are commercially available, and screening is often necessary to find the optimal column for a specific analyte.[9][10]
-
Chiral Gas Chromatography (GC): For volatile cyclobutanes, capillary columns with chiral stationary phases can provide excellent enantiomeric separation.[11]
-
Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can offer faster separations and is a more "green" alternative to HPLC.
-
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the enantiomeric excess of a sample if the pure enantiomers have a known CD spectrum.[]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.tue.nl [research.tue.nl]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ring strain - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. How To [chem.rochester.edu]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 20. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 21. conquerscientific.com [conquerscientific.com]
- 22. Chiral analysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Chiral Integrity in Peptides Containing Cyclobutane Amino Acids
A Guide to Preventing Racemization During Peptide Coupling
Welcome to the Technical Support Center. This resource is designed for researchers, chemists, and drug development professionals incorporating sterically hindered cyclobutane amino acids into their peptide synthesis workflows. Due to their rigid and bulky nature, these unique building blocks present specific challenges in maintaining chiral purity during peptide bond formation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and ensure the stereochemical integrity of your final peptide product.
I. Understanding the Challenge: Racemization in Sterically Hindered Couplings
The primary mechanism of racemization during peptide coupling involves the formation of a planar 5(4H)-oxazolone intermediate from the activated N-protected amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Upon subsequent reaction with the amine component, a mixture of D- and L-isomers can be incorporated into the peptide chain.
The steric hindrance of cyclobutane amino acids can slow down the rate of the desired aminolysis reaction, providing a larger window of opportunity for the competing racemization pathway to occur. Therefore, the choice of coupling reagents, additives, base, and reaction conditions is critical to favor rapid amide bond formation over oxazolone-mediated epimerization.
II. Frequently Asked Questions (FAQs)
Q1: Why are cyclobutane amino acids more prone to racemization during peptide coupling?
The rigid, three-dimensional structure of the cyclobutane ring presents significant steric bulk around the carboxylic acid and the α-carbon. This hindrance can slow down the approach of the incoming amine nucleophile, prolonging the lifetime of the highly reactive and racemization-prone activated intermediate.
Q2: Which coupling reagents are recommended for cyclobutane amino acids?
For sterically hindered residues like cyclobutane amino acids, high-reactivity coupling reagents are generally preferred. Uronium/aminium salts and phosphonium salts are more effective than standard carbodiimide reagents (e.g., DCC, DIC) alone.
-
Uronium/Aminium Salts: Reagents like HATU and HBTU are highly recommended. HATU is often considered superior for particularly challenging couplings due to the formation of a more reactive OAt-ester, which can accelerate the coupling reaction and minimize racemization.[1][2]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices. They are known for their high coupling efficiency and ability to suppress racemization.[1]
Q3: What is the role of additives like HOBt, HOAt, and Oxyma?
Additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents, but they are also beneficial with onium salts.[3][4] They function by forming an active ester with the activated amino acid, which is less prone to racemization than the initial activated species (e.g., the O-acylisourea intermediate from carbodiimides).
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt at preventing racemization due to its ability to form a more reactive and stable active ester.[3]
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, known for its ability to enhance coupling rates and suppress racemization.[4]
Q4: How does the choice of base affect racemization?
The base plays a dual role: it deprotonates the incoming amine and can also facilitate the racemization-inducing proton abstraction from the activated amino acid. Therefore, the choice of base is critical.
-
Sterically Hindered Bases: It is generally advisable to use a weaker or more sterically hindered base to minimize racemization. N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices than the more commonly used and stronger base, N,N-diisopropylethylamine (DIEA) .[4][5][6]
Q5: Can reaction temperature be used to control racemization?
Yes, higher temperatures can accelerate the rate of racemization. Performing the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) can be beneficial, especially for prolonged reactions.[6] However, for sterically hindered couplings, a balance must be struck, as lower temperatures may also slow down the desired coupling reaction, potentially requiring longer reaction times.
III. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant epimerization detected in the final peptide. | Use of a racemization-prone coupling reagent (e.g., carbodiimides alone). | - Add an anti-racemization additive such as HOAt or Oxyma .[3][4] - Switch to a uronium/aminium (e.g., HATU ) or phosphonium (e.g., PyBOP ) based coupling reagent.[1][7][8] |
| The base used is too strong or unhindered. | - Replace DIEA with a weaker or more sterically hindered base like NMM or 2,4,6-collidine .[4][5][6] | |
| High reaction temperature. | - Perform the coupling reaction at a lower temperature (e.g., 0 °C). | |
| Prolonged activation time before coupling. | - Minimize the pre-activation time of the amino acid before adding the amine component. | |
| Low coupling efficiency and incomplete reaction. | Steric hindrance of the cyclobutane amino acid is too great for the chosen coupling reagent. | - Switch to a more powerful coupling reagent such as HATU or COMU .[2] - Consider a double coupling protocol. |
| The chosen base is inhibiting the reaction. | - While less common, some hindered bases can slow down the desired reaction. If using a very hindered base like collidine and experiencing slow coupling, consider switching to NMM . | |
| Difficulty in purifying the desired peptide from its diastereomer. | The diastereomers have very similar chromatographic properties. | - Optimize your chiral HPLC method. Consider using a different chiral stationary phase (e.g., macrocyclic glycopeptide-based columns).[9][10] - For analytical purposes, consider derivatization with a chiral reagent to enhance separation on a standard achiral column.[9] |
IV. Data & Protocols
Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, which can be extrapolated to cyclobutane amino acids.
| Coupling Reagent | Typical Yield (%) | Racemization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | <0.5 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1][2] Disadvantages: Higher cost. |
| HBTU | 90-95 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization.[1] |
| PyBOP | 90-96 | <1.0 | Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with BOP. Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.[1] |
| DIC/Oxyma | 85-95 | <1.5 | Advantages: Cost-effective, good racemization suppression. Disadvantages: Generally lower reactivity compared to onium salt reagents.[11] |
| DIC/HOBt | 85-92 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity and higher racemization potential compared to DIC/Oxyma or onium salts.[1] |
Recommended Protocol for Coupling Cyclobutane Amino Acids (SPPS)
This protocol is a starting point and may require optimization based on the specific sequence.
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of Fmoc-Cyclobutane-Amino Acid:
-
In a separate vial, dissolve the Fmoc-cyclobutane amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and NMM (6 equivalents) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The extended time is recommended due to steric hindrance.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress.
-
If the Kaiser test is positive after the initial coupling time, a second coupling may be necessary.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).
-
Analytical Workflow for Assessing Racemization
Caption: Workflow for determining the extent of racemization.
V. Decision-Making Guide for Coupling Strategy
Caption: Decision tree for selecting a coupling strategy.
VI. References
-
A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl. Benchchem. Available at: --INVALID-LINK--.
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Request PDF on ResearchGate. Available at: --INVALID-LINK--.
-
Coupling Reagents. ResearchGate. Available at: --INVALID-LINK--.
-
Coupling Reagents. Aapptec Peptides. Available at: --INVALID-LINK--.
-
peptides | SeRMN – NMR Service at UAB. Available at: --INVALID-LINK--.
-
HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. Benchchem. Available at: --INVALID-LINK--.
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. Available at: --INVALID-LINK--.
-
DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization*. Luxembourg Bio Technologies. Available at: --INVALID-LINK--.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: --INVALID-LINK--.
-
DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization*. Luxembourg Bio Technologies. Available at: --INVALID-LINK--.
-
A Comparative Guide to Racemization in Peptide Synthesis: BOP Reagent vs. Modern Coupling Agents. Benchchem. Available at: --INVALID-LINK--.
-
Peptide Coupling Reagents Guide. Sigma-Aldrich. Available at: --INVALID-LINK--.
-
Epimerisation in Peptide Synthesis. MDPI. Available at: --INVALID-LINK--.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available at: --INVALID-LINK--.
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences. Available at: --INVALID-LINK--.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--.
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: --INVALID-LINK--.
-
Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. Available at: --INVALID-LINK--.
-
Epimerisation in Peptide Synthesis. PubMed. Available at: --INVALID-LINK--.
-
7.4 Racemization Assays. Science of Synthesis. Available at: --INVALID-LINK--.
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC - NIH. Available at: --INVALID-LINK--.
-
Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire Scholars' Repository. Available at: --INVALID-LINK--.
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: --INVALID-LINK--.
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed. Available at: --INVALID-LINK--.
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. PubMed. Available at: --INVALID-LINK--.
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. Available at: --INVALID-LINK--.
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: --INVALID-LINK--.
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. Request PDF on ResearchGate. Available at: --INVALID-LINK--.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Amino-3-hydroxycyclobutane-1-carboxylic acid and Proline in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide design and drug discovery, the quest for novel building blocks that impart favorable structural and functional properties is perpetual. Among the myriad of unnatural amino acids, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHC) has emerged as a compelling proline mimic, offering unique conformational constraints and the potential for enhanced biological activity and stability. This guide provides an in-depth technical comparison of AHC and proline, synthesizing available experimental data and field-proven insights to inform the rational design of next-generation peptide therapeutics.
Introduction: The Significance of Conformational Control in Peptide Design
Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. Proline, with its cyclic pyrrolidine side chain, is a cornerstone of peptide chemistry, renowned for its ability to induce turns and kinks in the peptide backbone, thereby pre-organizing the peptide into a bioactive conformation.[1][2] However, the very properties that make proline a powerful tool also present limitations, such as the potential for cis-trans isomerization of the preceding peptide bond, which can lead to conformational heterogeneity.[3]
This compound (AHC) enters this arena as a structurally rigid proline analog. Its four-membered ring system offers a different set of conformational constraints, while the hydroxyl group introduces a new functional handle for potential hydrogen bonding or further modification. This guide will dissect the nuances of incorporating AHC versus proline into peptides, exploring their impact on structure, stability, and biological function.
Structural and Conformational Implications: A Tale of Two Rings
The fundamental difference between AHC and proline lies in the geometry of their cyclic side chains. Proline's five-membered pyrrolidine ring is relatively flexible, capable of adopting various puckered conformations. In contrast, the four-membered cyclobutane ring of AHC is significantly more rigid.
Conformational Preferences of Proline in Peptides
Proline's unique structure restricts the peptide backbone's phi (Φ) dihedral angle to approximately -60°, significantly limiting its conformational freedom.[4] This constraint is a primary driver for the formation of β-turns and polyproline helices.[5] Furthermore, the peptide bond preceding a proline residue can exist in both cis and trans conformations, with the energy barrier between the two states being relatively low compared to other amino acid residues.[3] This cis-trans isomerization can be a critical determinant of a peptide's biological activity and can also contribute to conformational heterogeneity.[6]
Conformational Preferences of AHC in Peptides
While direct structural studies on AHC-containing peptides are limited, extensive research on the closely related 1-aminocyclobutane-1-carboxylic acid (ACBC) provides valuable insights. ACBC is a potent inducer of β-turns and helical structures, even in short peptides.[1][7] X-ray diffraction and NMR studies have shown that the cyclobutane ring imposes a unique geometry on the peptide backbone, with an expanded N-Cα-C' bond angle.[1] This inherent rigidity can lead to more well-defined and predictable peptide conformations.
The presence of the 3-hydroxy group in AHC is expected to further influence its conformational behavior. Studies on other hydroxylated cyclobutane amino acids have shown that the hydroxyl group can participate in intramolecular hydrogen bonding, further stabilizing specific turn or helical structures.[8]
Comparative Analysis: AHC vs. Proline
| Feature | Proline | This compound (AHC) |
| Ring Structure | Five-membered pyrrolidine | Four-membered cyclobutane with a 3-hydroxy group |
| Conformational Flexibility | Relatively flexible (multiple puckered states) | Highly rigid |
| Induced Secondary Structure | β-turns, polyproline helices[4][5] | β-turns, 310-helices (inferred from ACBC studies)[1][7] |
| Cis-Trans Isomerization | Significant population of cis isomer possible[3] | Expected to strongly favor the trans isomer due to steric hindrance |
| Hydrogen Bonding Potential | Amide nitrogen is a hydrogen bond acceptor | Amide nitrogen is a hydrogen bond acceptor; 3-hydroxy group can act as both a donor and acceptor |
| Enzymatic Stability | Bonds adjacent to proline can be susceptible to specific peptidases[2] | Expected to confer high resistance to enzymatic degradation (inferred from other cyclobutane amino acid analogs)[1] |
Impact on Biological Activity and Stability
The substitution of proline with AHC can have profound effects on a peptide's biological activity and metabolic stability. The increased rigidity imparted by the cyclobutane ring can lock the peptide into a bioactive conformation, potentially leading to enhanced receptor binding and potency.
A compelling example is the study of tuftsin analogs, where the incorporation of 1-aminocyclobutane-1-carboxylic acid derivatives resulted in peptides with significantly higher biological activity and increased resistance to enzymatic degradation in human serum compared to the native peptide.[1] While this study did not use AHC directly, it provides strong evidence for the potential of cyclobutane amino acids to enhance peptide stability. The hydroxyl group of AHC could further contribute to this by shielding adjacent peptide bonds from enzymatic cleavage.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of AHC-Containing Peptides
The incorporation of AHC into peptides via SPPS requires a protected form of the amino acid, typically Fmoc-(1S,3S)-1-amino-3-hydroxycyclobutane-1-carboxylic acid. The synthesis of this building block and its subsequent use in SPPS presents unique challenges, primarily related to the protection of the hydroxyl group.
Diagram of AHC and Proline Structures
Caption: Chemical structures of Proline and this compound (AHC).
Protocol for Fmoc-SPPS of a model AHC-containing peptide (e.g., Ac-Tyr-AHC-Asn-NH2):
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Asn):
-
Pre-activate Fmoc-Asn(Trt)-OH with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Wash: Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Wash: Repeat step 3.
-
Amino Acid Coupling (AHC):
-
Note: The hydroxyl group of Fmoc-AHC-OH must be protected (e.g., with a t-butyl group) to prevent side reactions.
-
Pre-activate Fmoc-AHC(tBu)-OH using a potent coupling reagent like HATU.
-
Couple for an extended period (2-4 hours) due to potential steric hindrance.
-
Monitor the coupling reaction.
-
-
Wash: Repeat step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Wash: Repeat step 3.
-
Amino Acid Coupling (Tyr): Couple Fmoc-Tyr(tBu)-OH as in step 4.
-
Wash: Repeat step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Wash: Repeat step 3.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Wash: Wash the resin with DMF, followed by dichloromethane (DCM).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for SPPS of AHC-containing peptides
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for an AHC-containing peptide.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[9][10] A combination of 1D and 2D NMR experiments can provide information on through-bond and through-space connectivities, which can be used to determine the peptide's conformation.
Key NMR Experiments for Conformational Analysis:
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the peptide's secondary structure and overall fold.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteroatoms (e.g., 13C or 15N), aiding in resonance assignment.
Workflow for NMR-based Conformational Analysis
Caption: Workflow for determining the solution structure of a peptide using NMR spectroscopy.
Conclusion: AHC as a Promising Tool for Peptide Engineering
This compound presents a compelling alternative to proline for constraining peptide conformations. Its rigid cyclobutane framework has the potential to induce well-defined secondary structures, while the 3-hydroxy group offers an additional point of interaction and a potential site for further chemical modification. By replacing proline with AHC, researchers can potentially overcome the challenges associated with cis-trans isomerization and enhance the metabolic stability of peptide-based drug candidates. While further direct comparative studies are needed to fully elucidate the nuanced differences between AHC and proline, the available evidence strongly supports the exploration of AHC as a valuable tool in the design of next-generation peptide therapeutics.
References
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction: The Power of Constraint in Peptide and Protein Engineering
An In-Depth Structural Comparison of Cyclobutane and Cyclopentane Amino Acids for Drug Discovery
In the realm of drug discovery and peptide science, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Native peptides, despite their therapeutic potential, are often plagued by rapid degradation and conformational flexibility, which can lead to promiscuous binding and diminished efficacy. The introduction of conformational constraints into amino acid side chains or backbones has emerged as a powerful strategy to surmount these limitations. By restricting the accessible conformational space, we can pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity and resistance to proteolysis.
Among the various classes of constrained amino acids, cyclic amino acids, particularly those based on cyclobutane and cyclopentane scaffolds, have garnered significant attention. These alicyclic structures impose distinct and predictable local constraints on the peptide backbone, influencing secondary structures like β-turns and helices. This guide provides a comprehensive structural comparison of cyclobutane and cyclopentane amino acids, offering insights into their conformational preferences, synthetic accessibility, and strategic application in the design of next-generation therapeutics.
The Fundamental Difference: Ring Strain and Conformational Landscape
The core distinction between cyclobutane and cyclopentane amino acids lies in their inherent ring strain and the resulting conformational landscape. These differences in ring pucker and the energetic barriers between conformations dictate how they influence peptide structure.
Cyclobutane Amino Acids: A Tightly Puckered System
Cyclobutane rings are characterized by significant angle strain, deviating substantially from the ideal tetrahedral angle of 109.5°. To alleviate this strain, the ring adopts a puckered conformation. The barrier to planarity is relatively low, allowing for rapid interconversion between two equivalent puckered states. This "butterfly" motion has profound implications for how the amino acid substituents are oriented.
Cyclopentane Amino Acids: The Flexible Envelope and Twist
Cyclopentane is a more flexible system with less angle strain than cyclobutane but considerable torsional strain in a planar conformation. To minimize this, it adopts non-planar puckered conformations, most commonly the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The energy barrier between these conformations is very low, leading to a dynamic equilibrium, a phenomenon known as pseudorotation. This flexibility allows for a broader range of substituent orientations compared to the more rigid cyclobutane system.
Comparative Structural Parameters
A quantitative comparison reveals the subtle yet significant differences in the geometry of these two ring systems.
| Parameter | Cyclobutane | Cyclopentane | Implication for Peptide Design |
| Ring Pucker Amplitude | High | Moderate to Low | Cyclobutane offers a more defined and rigid constraint. |
| Ideal Internal Angle | 90° | 108° | Greater angle strain in cyclobutane contributes to its puckered nature.[1][2][3] |
| Conformational States | Puckered "Butterfly" | Envelope and Twist | Cyclopentane has more low-energy conformations, offering more design flexibility.[1][4] |
| Energy Barrier to Planarity | ~1.5 kcal/mol | ~5 kcal/mol | Both are non-planar, but cyclopentane has a higher barrier to the strained planar state.[1] |
Visualizing the Conformational Landscapes
The distinct conformational preferences of cyclobutane and cyclopentane amino acids can be visualized using DOT language diagrams.
Caption: Low energy barrier allows for rapid interconversion between puckered states in cyclobutane.
Caption: Cyclopentane undergoes pseudorotation through low-energy envelope and twist conformations.
Impact on Peptide Secondary Structure
The incorporation of these cyclic amino acids into a peptide chain has a profound and predictable impact on its secondary structure.
-
Cyclobutane Amino Acids: Their rigid puckered nature often serves as a potent β-turn inducer. The defined orientation of the substituents can effectively lock the peptide backbone into a folded conformation, which is particularly useful for mimicking receptor-bound conformations of bioactive peptides.
-
Cyclopentane Amino Acids: The greater conformational flexibility of cyclopentane amino acids allows them to be accommodated in a wider range of secondary structures.[5] Depending on the substitution pattern and stereochemistry, they can stabilize β-turns, helical structures, or even sheet-like structures.[5][6] This versatility makes them valuable tools for exploring a broader conformational space in peptide design.
Experimental Protocols for Conformational Analysis
Determining the precise conformation of these constrained amino acids within a peptide is crucial for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed for this purpose.
Protocol 1: Conformational Analysis by 2D NMR Spectroscopy
This protocol outlines the general steps for determining the solution-state conformation of a peptide containing a cyclobutane or cyclopentane amino acid.
Objective: To elucidate the solution-state conformation and dynamics of the cyclic amino acid within a peptide.
Methodology:
-
Sample Preparation:
-
Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixture) to a final concentration of 1-5 mM.
-
Add a small amount of a reference standard (e.g., TMS) for chemical shift calibration.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: To assess sample purity and obtain an overview of the proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems and assign protons within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å). This is critical for determining the peptide's folded structure and the conformation of the cyclic residue.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with intermediate molecular weight where NOE signals may be weak or absent.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in assignment.
-
-
Data Analysis and Structure Calculation:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances of the peptide.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental distance restraints.
-
Analyze the resulting ensemble of structures to determine the preferred conformation of the cyclobutane or cyclopentane ring and its influence on the overall peptide structure.
-
Caption: Workflow for determining solution-state peptide conformation using 2D NMR spectroscopy.
Protocol 2: Solid-State Conformational Analysis by X-ray Crystallography
This protocol provides a general workflow for obtaining a high-resolution crystal structure of a peptide containing a constrained amino acid.
Objective: To determine the static, solid-state conformation of the cyclic amino acid and the peptide at atomic resolution.
Methodology:
-
Peptide Crystallization:
-
Purify the peptide to >95% purity using HPLC.
-
Screen a wide range of crystallization conditions using commercially available or in-house prepared screens. Variables include precipitant type and concentration (e.g., PEGs, salts), pH, temperature, and peptide concentration.
-
Employ common crystallization techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Monitor the crystallization trials regularly for the formation of single, well-diffracting crystals.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during data collection.
-
Mount the crystal on a goniometer and flash-cool it in a stream of liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline or a home-source X-ray diffractometer.[7][8]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial model of the peptide into the resulting electron density map using software like Coot.
-
Refine the atomic model against the experimental data using refinement software (e.g., PHENIX, REFMAC5) to improve the fit and geometry.
-
Validate the final structure using tools like MolProbity to check for geometric and stereochemical correctness.
-
Synthesis and Applications in Drug Design
The synthetic routes to cyclobutane and cyclopentane amino acids are well-established, often involving multi-step sequences starting from commercially available cyclic precursors. The choice between a cyclobutane and a cyclopentane analog in a drug design campaign is dictated by the specific structural hypothesis being tested.
-
Cyclobutane Amino Acids: Ideal for rigidifying a known bioactive conformation, thereby increasing potency and metabolic stability. They are frequently used in the design of protease inhibitors and receptor antagonists where a well-defined turn structure is critical for activity.
-
Cyclopentane Amino Acids: Offer a more nuanced approach to conformational constraint.[9][10] Their inherent flexibility can be exploited to fine-tune the orientation of key pharmacophoric groups, allowing for the optimization of binding interactions and the exploration of novel binding modes. They have found broad application in areas ranging from antimicrobial peptides to neuroscience.[6][10]
Conclusion
Both cyclobutane and cyclopentane amino acids are invaluable tools in the arsenal of the medicinal chemist and peptide scientist. The choice between the two is not a matter of inherent superiority but rather a strategic decision based on the desired level of conformational constraint and the specific structural goals of the drug design project. Cyclobutane amino acids provide a rigid and predictable means to enforce specific secondary structures, while cyclopentane analogs offer a more subtle and tunable approach to conformational control. A thorough understanding of their distinct structural and conformational properties, coupled with robust experimental validation, is paramount to successfully harnessing their potential in the development of novel and improved therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Validating Peptide Conformation with X-ray Crystallography
For researchers, scientists, and drug development professionals navigating the intricate world of peptide therapeutics, unequivocally determining the three-dimensional structure of a peptide is paramount. This guide provides an in-depth, technical comparison of X-ray crystallography for peptide conformational analysis, grounded in field-proven insights and experimental best practices. We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare this "gold standard" technique with other structural biology methods.
The Unambiguous Verdict of a Crystal: Why X-ray Crystallography?
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about the dynamic nature of peptides in solution, and Cryo-Electron Microscopy (Cryo-EM) excels with large macromolecular complexes, X-ray crystallography remains the dominant and most widely used technique for obtaining high-resolution, static snapshots of molecules at the atomic level.[1][2][3][4][5] The resulting electron density map provides a direct visualization of the peptide's conformation, offering irrefutable evidence of its structure. This atomic-level precision is critical for understanding structure-activity relationships (SAR), guiding rational drug design, and ensuring intellectual property claims.[6][7]
However, the power of X-ray crystallography is contingent on surmounting its most significant hurdle: growing well-ordered crystals.[7][8][9] The journey from a purified peptide to a refined crystal structure is a multi-stage process, each step demanding meticulous attention to detail to ensure the final model is a true representation of the peptide's conformational state.
The Crystallographic Workflow: A Self-Validating System
The process of peptide crystallography can be viewed as a self-validating system, where the quality of the outcome at each stage is a prerequisite for success in the next. This workflow ensures the scientific integrity of the final structure.
Caption: The peptide crystallography workflow, from initial sample preparation to final structure validation and deposition.
Part 1: Peptide Preparation and Crystallization - The Foundation of Success
The quality of the final crystal structure is fundamentally limited by the quality of the starting material.
-
Peptide Design and Purity: For crystallographic studies, peptides must be of exceptionally high purity, typically exceeding 98%.[6] Impurities can inhibit or prevent crystal growth.[8] In some cases, modifications to the peptide sequence, such as the incorporation of a heavy atom (e.g., selenium, bromine, or iodine), may be necessary to aid in solving the "phase problem" later in the process.[8] Designing peptides to be more rigid, for instance by creating macrocycles, can also facilitate crystallization.[8]
-
Crystallization Screening and Optimization: The most challenging step in peptide crystallography is often finding the right conditions to induce crystallization.[8] This process involves screening a wide array of conditions, including pH, temperature, precipitating agents (e.g., polyethylene glycols, salts), and additives.[6][10] High-throughput screening using robotics has significantly accelerated this process, allowing hundreds of conditions to be tested with minimal amounts of peptide.[8] Once initial "hits" (conditions that produce any kind of solid precipitate or microcrystals) are identified, they must be meticulously optimized to grow single, well-ordered crystals of a suitable size (typically 0.2-1.0 mm) for diffraction experiments.[11]
Part 2: Data Collection and Processing - Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are exposed to a focused beam of X-rays to generate a diffraction pattern.
-
In-house vs. Synchrotron Sources: While in-house X-ray diffractometers are convenient for initial screening of crystals, synchrotron sources offer significantly higher X-ray flux (up to 10⁸ times greater).[8] This high intensity is crucial for studying small or weakly diffracting peptide crystals and allows for much faster data collection, often reducing a day-long experiment to under an hour.[8][12] The high brightness and tunability of synchrotron radiation have been pivotal in advancing the field of structural biology.[13][14] However, intense synchrotron beams can also cause radiation damage to the crystal, which is mitigated by cryo-cooling the crystals in liquid nitrogen.[8][12]
-
Data Processing: The diffraction pattern, consisting of a series of spots, contains information about the arrangement of atoms in the crystal. Data processing software is used to index these spots, integrate their intensities, and scale the data from multiple images. The output is a file containing the unique reflection data that will be used for structure solution.
Part 3: Structure Solution, Refinement, and Validation - From Data to Model
This final phase transforms the processed diffraction data into a validated 3D atomic model.
-
The Phase Problem and Electron Density Map Generation: A critical challenge in X-ray crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost during the experiment.[8][15] Various techniques, such as Molecular Replacement (if a similar structure is known) or anomalous diffraction (requiring heavy atoms), are used to computationally retrieve this phase information.[8] Once the phases are determined, an electron density map can be calculated.[16]
-
Model Building and Refinement: The electron density map is then interpreted by building an atomic model of the peptide that fits into the observed density.[16][17][18][19] This is often an iterative process. The initial model is then refined using computational algorithms to improve the fit of the model to the experimental data, while ensuring that the model adheres to known stereochemical principles (e.g., correct bond lengths and angles).
-
Validation: The Ultimate Litmus Test: Before a structure is considered complete and deposited in the Protein Data Bank (PDB), it must undergo rigorous validation.[20][21][22][23] This involves assessing a variety of parameters:
-
R-factor and R-free: These values measure the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
-
Ramachandran Plot: This plot assesses the conformational quality of the peptide backbone, identifying residues with unusual or disallowed torsion angles.
-
Geometric Parameters: Bond lengths, bond angles, and chirality are checked against ideal values.
-
Clashscore: This metric identifies any steric clashes between atoms in the model.
-
The Worldwide PDB (wwPDB) has implemented a standardized validation pipeline, providing detailed reports that are now often required for publication.[20]
Comparative Analysis: X-ray Crystallography vs. Alternatives
While X-ray crystallography provides unparalleled atomic detail, it's essential to understand its strengths and limitations in the context of other structural biology techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy (Cryo-EM) |
| Resolution | Atomic (typically 1-3 Å) | Atomic, but often lower resolution than crystallography | Near-atomic to lower resolution |
| Sample State | Solid (crystal) | Solution | Vitreous ice (near-native state) |
| Molecular Size | No theoretical upper limit, but crystallization is a bottleneck | Practically limited to < 50 kDa | Ideal for large complexes (>100 kDa) and membrane proteins |
| Dynamic Information | Limited (provides a time- and space-averaged structure) | Provides rich information on dynamics and flexibility in solution | Can capture different conformational states |
| Throughput | Can be high once crystallization is established | Lower throughput | Rapidly improving, becoming higher throughput |
| Major Bottleneck | Growing diffraction-quality crystals | Size limitations and complex spectral analysis | Sample preparation (vitrification) and computational processing |
Data Sources: [1][2][5][24][25]
Experimental Protocol: A Step-by-Step Guide to Peptide Crystallization
The following is a generalized protocol for hanging-drop vapor diffusion, a common method for peptide crystallization.
Objective: To identify initial crystallization conditions for a novel peptide.
Materials:
-
Purified peptide solution (e.g., 10 mg/mL in a suitable buffer)[8]
-
Commercially available crystallization screens (e.g., Hampton Research Crystal Screen™, PEG/Ion™)[8]
-
24- or 96-well crystallization plates
-
Siliconized glass cover slips
-
Microscope for crystal visualization
Methodology:
-
Plate Setup: Pipette 500 µL of the various screen solutions into the reservoirs of the crystallization plate.
-
Drop Preparation: On a clean cover slip, mix 1 µL of the peptide solution with 1 µL of the reservoir solution.
-
Sealing: Invert the cover slip and place it over the corresponding reservoir, sealing the well with grease to create a closed system.
-
Equilibration: Water will slowly evaporate from the drop and equilibrate with the more concentrated reservoir solution. This gradually increases the concentration of the peptide and precipitant in the drop, hopefully driving the peptide out of solution and into a crystalline state.
-
Incubation and Observation: Store the plates in a stable, vibration-free environment at a constant temperature (e.g., 20°C).
-
Regular Inspection: Examine the drops under a microscope regularly (e.g., after 24 hours, 3 days, and 1 week) for the formation of crystals.[8]
-
Optimization: If microcrystals, precipitates, or other promising "hits" are observed, a secondary optimization screen will be designed. This involves systematically varying the pH, precipitant concentration, and peptide concentration around the initial hit condition to grow larger, single crystals.
Caption: Schematic of the hanging-drop vapor diffusion crystallization method.
Conclusion
X-ray crystallography provides the most definitive and high-resolution method for validating peptide conformation. While the process, particularly crystallization, can be challenging, the atomic-level detail it provides is indispensable for modern drug discovery and structural biology.[3][4][8] By understanding the principles behind each step of the workflow and employing rigorous validation checks, researchers can have high confidence in the resulting structural models. The integration of X-ray crystallography with complementary techniques like NMR and Cryo-EM offers a powerful, multi-faceted approach to fully characterizing the structural and dynamic landscape of therapeutic peptides.
References
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Protein and Peptide Crystallization | AMRI [amri.staging.ribbitt.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synchrotron radiation macromolecular crystallography: science and spin-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synchrotron Radiation as a Tool for Macromolecular X-Ray Crystallography: a XXI Century Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. cdn.aaai.org [cdn.aaai.org]
- 17. A chemical interpretation of protein electron density maps in the worldwide protein data bank | PLOS One [journals.plos.org]
- 18. A chemical interpretation of protein electron density maps in the worldwide protein data bank - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uknowledge.uky.edu [uknowledge.uky.edu]
- 20. Validation of Structures in the Protein Data Bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rcsb.org [rcsb.org]
- 22. Structure validation and PDB-Redo | Structural bioinformatics [ebi.ac.uk]
- 23. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 24. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 25. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
Beyond Nature's Blueprint: A Comparative Guide to the Enzymatic Stability of Peptides with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their rapid degradation by proteases in the body, leading to a short in vivo half-life and limited bioavailability.[1][2] A powerful strategy to overcome this limitation is the incorporation of unnatural amino acids (UAAs), which can dramatically enhance resistance to enzymatic cleavage.[3][4] This guide provides an in-depth comparison of the enzymatic stability of peptides modified with various classes of unnatural amino acids, supported by experimental data and detailed protocols.
The "Why": Causality Behind Choosing Unnatural Amino Acids
The fundamental principle behind the enhanced stability of peptides containing unnatural amino acids lies in the disruption of protease recognition and binding. Proteases have evolved to recognize and cleave peptide bonds flanked by specific L-amino acid residues. By introducing modifications to the peptide backbone or side chains, we can create steric hindrance, alter electronic properties, or change the local conformation, thereby preventing the peptide from fitting into the enzyme's active site.[5][6]
Comparative Analysis of Enzymatic Stability
The choice of unnatural amino acid significantly impacts the degree of stabilization. Below is a comparative analysis of commonly employed strategies.
N-Methylation: A Subtle Shield
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a highly effective strategy for increasing proteolytic resistance.[7][8] This seemingly minor modification introduces significant steric hindrance, disrupting the hydrogen-bonding patterns that proteases rely on for substrate recognition.[5]
Mechanism of Action: The methyl group on the amide nitrogen acts as a steric shield, preventing the enzyme's catalytic machinery from accessing the scissile peptide bond.[5] This protection can extend beyond the site of modification, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[5]
D-Amino Acids: The Mirror Image Defense
Nature predominantly utilizes L-amino acids. Consequently, proteases are stereospecific for L-amino acid substrates.[6] Replacing a key L-amino acid with its D-enantiomer is a classic and highly effective method to confer enzymatic stability.[9][10]
Mechanism of Action: The altered stereochemistry at the alpha-carbon of a D-amino acid prevents the peptide from correctly fitting into the active site of the protease, thus inhibiting cleavage.[6] Peptides composed entirely of D-amino acids (retro-inverso peptides) exhibit remarkable resistance to proteolysis.[9]
β-Amino Acids: Expanding the Backbone
β-amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts.[11][12] This extension fundamentally alters the peptide's secondary structure and its susceptibility to proteases.
Mechanism of Action: The altered backbone geometry of β-peptides makes them poor substrates for proteases that are specific for α-peptides.[13][14] Peptides containing β-amino acids have been shown to be highly resistant to degradation by a range of proteases, including pepsin, elastase, and carboxypeptidase A.[15]
Fluorinated Amino Acids: The Power of Electronegativity
The incorporation of fluorinated amino acids is an emerging strategy to enhance peptide stability.[16][17] The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly impact enzyme-substrate interactions.[18]
Mechanism of Action: Side-chain fluorination can alter the electronic environment of the peptide and create novel hydrophobic interactions, which can disrupt protease binding.[18][19] However, the effect of fluorination on proteolytic stability is complex and can be position-dependent, sometimes leading to either increased or decreased stability depending on the specific enzyme and the location of the modification.[20]
Quantitative Comparison of Peptide Stability
The following table summarizes representative data from various studies, highlighting the significant improvements in peptide half-life (t½) upon incorporation of unnatural amino acids.
| Peptide Modification | Model Peptide/System | Enzyme/Medium | Half-life (t½) of Modified Peptide | Half-life (t½) of Unmodified Peptide | Fold Increase in Stability | Reference |
| N-Methylation | Minigastrin Analog | In vivo (BALB/c nude mice blood) | > 57-79% intact after 1h | Rapidly degraded | Significant | [21] |
| D-Amino Acid Substitution | Tachyplesin I Analog (TPAD) | Human Serum | > 80% intact after 2h | ~20% intact after 2h | > 4 | [21] |
| β-Amino Acid Incorporation | α,β-peptide | Trypsin or Chymotrypsin | No proteolysis after 36h | Rapidly degraded | > 36h | [13] |
| Terminal Modification (Acetylation) | GIP Analog (N-AcGIP) | In vivo | > 24h | 2-5 minutes | > 288 | [22] |
Experimental Protocols
A standardized protocol for assessing the proteolytic stability of a peptide is crucial for obtaining reliable and comparable data.
Workflow for Enzymatic Stability Assay
Caption: Workflow for a typical in vitro peptide stability assay.
Detailed Step-by-Step Methodology
This protocol provides a general framework for assessing peptide stability in human plasma or serum.[23]
-
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent).
-
Human or animal serum/plasma.
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA)).
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system or a Mass Spectrometer (e.g., LC-MS).
-
-
Procedure:
-
Preparation: Thaw serum/plasma on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.
-
Reaction Setup: In a microcentrifuge tube, mix the serum/plasma with the incubation buffer. Pre-warm the mixture to 37°C for 5 minutes.
-
Initiate Reaction: Add the test peptide to the serum/plasma mixture to a final concentration (e.g., 100 µg/mL). Vortex briefly. This is your t=0 time point.
-
Incubation: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Analysis: Carefully collect the supernatant, which contains the remaining intact peptide and any fragments. Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.[16][23]
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½), which is the time it takes for 50% of the peptide to be degraded.[23]
-
Mechanism of Proteolytic Degradation
Caption: Simplified mechanism of protease action and UAA-mediated resistance.
Conclusion
The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of enzymatic instability.[1][3] By understanding the mechanisms of action and the relative advantages of different UAA classes, researchers can rationally design peptide therapeutics with significantly improved pharmacokinetic profiles and enhanced therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these modifications, enabling data-driven decisions in the drug development pipeline.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [beta]-Amino Acids: Versatile Peptidomimetics - ProQuest [proquest.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Refubium - Impact of amino acid side chain fluorination on proteolytic stability of peptides [refubium.fu-berlin.de]
- 20. researchgate.net [researchgate.net]
- 21. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A-Head-to-Head Comparison: Evaluating the Cell Permeability of Peptides Incorporating 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
Introduction: The Permeability Problem in Peptide Therapeutics
Peptides represent a promising class of therapeutics, offering high specificity and potency. However, their utility is often hampered by poor cell membrane permeability, limiting their access to intracellular targets.[1][2] A key strategy to overcome this hurdle is the incorporation of non-natural, constrained amino acids designed to favorably alter the physicochemical properties of the peptide.[3][4] This guide focuses on 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (Ahc), a novel cyclic β-amino acid, and provides a framework for assessing its impact on peptide cell permeability. The introduction of such constrained residues can pre-organize the peptide backbone, potentially reducing the entropic penalty of membrane crossing and enhancing proteolytic stability.[3][5][6]
The Ahc Advantage: A Structural Hypothesis for Enhanced Permeability
The unique four-membered ring structure of Ahc imposes significant conformational constraints on the peptide backbone. This rigidity is hypothesized to contribute to enhanced cell permeability through several mechanisms:
-
Pre-organization and Reduced Desolvation Energy: The constrained nature of Ahc can encourage the formation of stable intramolecular hydrogen bonds (IMHBs).[2][7] This "chameleon-like" behavior allows the peptide to mask its polar amide groups, reducing the energetic penalty required to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.
-
Optimized Amphipathicity: The rigid structure can help to establish and maintain an amphipathic conformation, where hydrophobic and hydrophilic residues are segregated on opposite faces of the molecule. This arrangement is crucial for interacting with the polar head groups and nonpolar tails of the membrane phospholipids.[5]
-
Increased Proteolytic Resistance: The non-natural structure of Ahc can sterically hinder the approach of proteases, increasing the peptide's stability and bioavailability.[6]
The diagram below illustrates the proposed mechanism by which Ahc can promote a more membrane-compatible conformation.
Caption: Fig 1. Ahc-induced pre-organization lowers the energy barrier for membrane translocation.
Comparative Experimental Framework: Isolating the Impact of Ahc
To rigorously assess the contribution of Ahc to cell permeability, a comparative study is essential. This involves designing and synthesizing a parent peptide and several analogs:
-
Parent Ahc-Peptide: The primary peptide of interest containing the Ahc residue.
-
Linear Control Peptide: An analogous peptide where the Ahc residue is replaced by a flexible amino acid (e.g., Glycine or Alanine) to demonstrate the effect of the conformational constraint.
-
Scrambled Control: A peptide with the same amino acid composition as the Ahc-peptide but in a randomized sequence, to control for effects related solely to amino acid content.
These peptides should be evaluated in parallel using the assays described below.
Key Methodologies for Assessing Cell Permeability
A dual-assay approach is recommended to build a comprehensive understanding of a peptide's permeability profile. This involves a non-cell-based assay to evaluate passive diffusion and a cell-based assay to account for more complex biological transport mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cost-effective method for predicting passive, transcellular permeability.[8][9] It measures the diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane, to an acceptor well.[8][10] This assay is particularly useful for isolating the effect of a compound's physicochemical properties on its ability to cross a lipid barrier, as it is free from the complexities of active transport or efflux.[8][11]
Caption: Fig 2. Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA
-
Prepare Lipid Membrane Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.
-
Prepare Acceptor Plate: Dispense 300 µL of a suitable buffer (e.g., PBS, pH 7.4) into each well of a 96-well acceptor plate.
-
Prepare Donor Plate: Gently dispense 5 µL of the lipid solution onto the membrane of each well in the 96-well donor plate.
-
Prepare Test Compounds: Dilute the Ahc-peptide and control peptides to a final concentration of 10-50 µM in the same buffer as the acceptor plate.
-
Start Assay: Add 150-200 µL of the test compound solutions to the donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate for 5 to 18 hours at room temperature.[8][12]
-
Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry gold standard for in vitro prediction of human intestinal absorption of drugs.[13][14] It utilizes a monolayer of Caco-2 cells, which are derived from a human colon carcinoma and differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[11][] This model allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[13][]
Caption: Fig 3. Workflow for the bidirectional Caco-2 Permeability Assay.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell inserts and culture for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[11][]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).
-
Assay Setup (Apical to Basolateral - A→B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test peptide (e.g., at a 10 µM concentration) to the apical (donor) chamber.[11][]
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 120 minutes).
-
Sampling: At the end of the incubation, take a sample from the basolateral chamber for analysis.
-
Bidirectional Assay (Basolateral to Apical - B→A): To assess active efflux, perform the assay in the reverse direction, adding the peptide to the basolateral chamber and sampling from the apical chamber.[11][13]
-
Quantification: Analyze the concentration of the peptide in the receiver compartment samples via LC-MS/MS.
-
Calculations:
Data Interpretation and Comparative Analysis
The data from both assays should be compiled to provide a holistic view of permeability. The results can be summarized in a table for clear comparison.
| Peptide ID | Sequence | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent Ahc-Peptide | e.g., Ac-X-Y-Ahc -Z-A-NH₂ | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Linear Control | e.g., Ac-X-Y-Ala -Z-A-NH₂ | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Scrambled Control | e.g., Ac-A-Z-Y-Ahc -X-NH₂ | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Reference (Low Perm) | Atenolol | ~0.1 | <1.0 | <1.0 | ~1.0 |
| Reference (High Perm) | Antipyrine | >10 | >15 | >15 | ~1.0 |
Interpreting the Results:
-
PAMPA vs. Caco-2: A good correlation between PAMPA and Caco-2 Papp values suggests that passive diffusion is the primary mechanism of transport.[8] If the Caco-2 permeability is significantly lower than the PAMPA value, it may indicate that the peptide is a substrate for an efflux transporter.[8] Conversely, if Caco-2 permeability is higher, it could suggest the involvement of an active uptake mechanism.
-
Ahc-Peptide vs. Controls: A significantly higher Papp value for the Parent Ahc-Peptide compared to the Linear Control would provide strong evidence that the conformational constraint imposed by Ahc enhances passive permeability.
-
Efflux Ratio: An efflux ratio >2 for any of the peptides suggests they are substrates of efflux pumps like P-gp, which actively transport compounds out of the cell, representing a barrier to intracellular delivery.[11][13]
Conclusion
By employing a systematic and comparative approach using both artificial membrane and cell-based assays, researchers can generate robust and reliable data to assess the impact of incorporating this compound into peptides. This dual-assay strategy provides a nuanced understanding, distinguishing between passive permeability and active transport phenomena. The insights gained from these studies are invaluable for guiding the rational design of next-generation, cell-permeable peptide therapeutics.
References
- 1. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 6. RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAMPA | Evotec [evotec.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. rsc.org [rsc.org]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
A Guide to Conformational Constraint: 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid vs. Azetidine-2-carboxylic Acid in Peptide Design
In the pursuit of therapeutic peptides with enhanced potency, stability, and bioavailability, medicinal chemists and peptide scientists increasingly turn to non-natural amino acids. These molecular scaffolds introduce unique structural constraints, guiding peptides into specific conformations that can improve their pharmacological profiles. This guide provides an in-depth comparison of two powerful tools in this arena: 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA) and Azetidine-2-carboxylic acid (Aze). We will explore their distinct structural impacts, compare their effects on critical peptide properties, and provide a practical framework for their evaluation in your research.
Introduction to the Building Blocks: Structural and Physicochemical Properties
At first glance, both AHCCA and Aze are small, cyclic amino acids. However, their fundamental architecture dictates profoundly different effects on a peptide's backbone.
Azetidine-2-carboxylic acid (Aze) is the smaller, four-membered ring homolog of proline.[1][2] This structural relationship makes it a compelling substitute for proline in peptide sequences, allowing researchers to probe the role of the pyrrolidine ring's pucker and size.[][4] Its synthesis has been well-documented, with various methods developed from starting materials like γ-butyrolactone or through asymmetric synthesis to yield specific enantiomers.[5][6][7]
This compound (AHCCA) , a Cα,α-disubstituted amino acid, incorporates the alpha-carbon into a cyclobutane ring. This class of amino acids is known to be potent inducers of secondary structures like turns and helices.[8][9] The additional hydroxyl group on the cyclobutane ring offers a potential site for further functionalization or for modulating solubility and binding interactions. Its synthesis can be complex, often involving multi-step routes with careful stereochemical control.[10][11]
The following table summarizes their core properties for a direct comparison.
| Property | This compound (AHCCA) | Azetidine-2-carboxylic acid (Aze) |
| Molecular Formula | C₅H₉NO₃ | C₄H₇NO₂ |
| Molecular Weight | 131.13 g/mol | 101.10 g/mol |
| Ring Structure | Four-membered carbocyclic ring | Four-membered heterocyclic (nitrogen-containing) ring |
| Classification | Cα,α-disubstituted, cyclic β-amino acid derivative | Proline homolog, cyclic α-amino acid |
| Key Functional Groups | α-Amino, α-Carboxyl, 3-Hydroxyl | α-Amino (secondary), α-Carboxyl |
| Primary Conformational Impact | Strongly promotes β-turn and helical conformations[8][9] | Induces a unique backbone geometry; more flexible than proline but still highly constrained[2][12] |
The Heart of the Matter: Impact on Peptide Conformation
The primary rationale for using constrained amino acids is to control the peptide's three-dimensional shape. AHCCA and Aze achieve this through different mechanisms, leading to distinct structural outcomes.
Azetidine-2-carboxylic acid (Aze): A Proline Analog with a Twist
Incorporating Aze in place of Proline (Pro) alters the peptide backbone's local geometry. While the overall conformational preferences of Aze and Pro can be similar, peptides containing Aze are generally somewhat more flexible.[2] This is attributed to reduced steric clashes between the smaller four-membered ring and adjacent residues.[2] However, this "flexibility" is relative; Aze still imposes significant constraints compared to acyclic amino acids. Computational studies and experimental data have shown that replacing Pro with Aze can destabilize highly ordered structures like the collagen triple helix.[2][12] The smaller ring also influences the propensity of the preceding peptide bond to adopt a cis conformation, a critical feature in many bioactive peptides.[13]
This compound (AHCCA): A Potent Turn Inducer
As a Cα,α-disubstituted amino acid, AHCCA severely restricts the available conformational space of the peptide backbone. The cyclobutane ring forces the φ (phi) and ψ (psi) dihedral angles into narrow regions, strongly predisposing the peptide to form specific secondary structures. Conformational energy calculations and X-ray diffraction studies on peptides containing the parent compound, 1-aminocyclobutane-1-carboxylic acid (Ac4c), confirm that it is a highly effective inducer of β-turns and helical structures.[8][9] This ability to nucleate a specific fold can be instrumental in designing peptidomimetics that replicate the bioactive conformation of a larger protein segment.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (1246809-40-4) for sale [vulcanchem.com]
- 12. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]
A Senior Application Scientist's Guide to Evaluating the Impact of Cyclobutane Amino Acids on Receptor Binding Affinity
For drug development professionals, researchers, and scientists, the quest for therapeutic candidates with superior potency and selectivity is perpetual. Peptide-based drugs offer high specificity but often suffer from poor metabolic stability and low bioavailability. A leading strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids. Among these, cyclobutane amino acids (CBAAs) have emerged as powerful tools for locking a peptide into a bioactive conformation, thereby enhancing its interaction with a target receptor.[1]
This guide provides an in-depth comparison of ligands containing CBAAs with their flexible counterparts, supported by experimental data and detailed protocols. We will explore the mechanistic basis for the enhanced binding affinity and provide a self-validating framework for you to assess these effects in your own research.
The Principle of Conformational Constraint: An Entropic Advantage
Native peptides are often highly flexible in solution, adopting a multitude of conformations. However, only a specific conformation, the "bioactive conformation," is responsible for binding to a receptor. A significant amount of energy, known as the entropic penalty, is expended as the flexible peptide transitions from its disordered state in solution to the rigid, bound state.
By introducing a rigid structural element like a cyclobutane ring into the peptide backbone, we can pre-organize the molecule into a conformation that is closer to the bioactive state.[2] This rigidification reduces the molecule's conformational freedom.[3][4] The primary advantage of this pre-organization is a reduction in the entropic penalty upon binding. With less conformational disorder to overcome, the binding event becomes more energetically favorable, often resulting in a significant increase in binding affinity (lower Ki or Kd values).[5]
The unique, puckered three-dimensional structure of the cyclobutane ring allows for precise positioning of pharmacophoric groups, optimizing their interaction with the receptor's binding pocket.[2][6] This structural constraint can also enhance selectivity, as the rigid conformation may be less likely to bind to off-target receptors that require a different peptide conformation.[7]
Mechanism of Enhanced Binding Affinity
The incorporation of a cyclobutane amino acid (CBAA) into a peptide ligand fundamentally alters its energetic profile upon binding to a receptor. This diagram illustrates the thermodynamic advantage conferred by conformational constraint.
Caption: A diagram illustrating the reduced entropic penalty for a pre-organized CBAA-peptide.
Comparative Analysis: The Quantitative Impact on Affinity
The true measure of a CBAA's impact lies in quantitative binding data. The following table summarizes experimental results from various studies, comparing the binding affinity of parent peptides to their CBAA-modified analogues against G protein-coupled receptors (GPCRs), a major class of drug targets.[8] The inhibition constant (Ki) is a direct measure of binding affinity; a lower Ki value indicates a more potent ligand.
| Ligand/Analogue | Modification | Target Receptor | Ki (nM) | Fold Improvement | Source |
| MSH Tetrapeptide | Linear Parent | Melanocortin 4 Receptor (MC4R) | ~1000+ | - | Eliasen et al. |
| [GHFRWG; 23–28]kB1 | Cyclotide Graft (Constrained) | Melanocortin 4 Receptor (MC4R) | 29 | >34x | [9] |
| Neuropeptide Y (NPY) C-Terminal Fragment | Linear Parent | Neuropeptide Y Receptors (YxR) | (Promiscuous) | - | Beck-Sickinger et al. |
| NPY C-Terminal Analogue | Contains β-Cyclobutane AA | Neuropeptide Y4 Receptor (Y4R) | (Selective) | Enhanced Selectivity | [7] |
| Calpain Inhibitor Peptide | P2: α-aminocyclopentane carboxylic acid | µ-calpain | 11,000 | - | Patel et al. |
| Calpain Inhibitor Peptide | P2: α,α'-diethylglycine (Acyclic constraint) | µ-calpain | 500 | 22x | [10] |
Note: The data presented is compiled from multiple sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
As the data clearly indicates, the introduction of a constrained amino acid, such as a CBAA, can lead to dramatic improvements in binding affinity and, in some cases, receptor selectivity.[7][9]
Experimental Protocol: Validating Binding Affinity via Competitive Radioligand Assay
To empirically determine and validate the binding affinity (Ki) of your CBAA-containing compound, a competitive radioligand binding assay is the gold standard.[11][12] This protocol provides a self-validating system to ensure data integrity.
Caption: Workflow for a competitive radioligand binding assay.
1. Materials & Reagents:
-
Receptor Source: Cell membranes expressing the target receptor of interest (e.g., from HEK293 or CHO cell lines).
-
Radioligand: A high-affinity, commercially available ligand for your target receptor, labeled with 3H or 125I.
-
Test Compound: Your CBAA-containing peptide (unlabeled competitor).
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation Counter & Scintillation Fluid.
2. Experimental Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + NSB Control.
-
Competition: Receptor membranes + Radioligand + varying concentrations of your Test Compound (e.g., 10-11 M to 10-5 M).
-
-
Incubation:
-
Causality: The goal is to reach equilibrium.[11] Incubation time and temperature must be optimized (e.g., 60 minutes at 25°C), but kept consistent for all experiments to ensure comparability.
-
Add receptor membranes, buffer, and either NSB control or test compound to the wells.
-
Initiate the binding reaction by adding the radioligand at a fixed concentration, typically at or below its dissociation constant (Kd).[13]
-
-
Separation:
-
Causality: The reaction must be stopped quickly to prevent re-equilibration. Rapidly harvest the plate contents onto the glass fiber filter mat using a cell harvester. The membranes and bound radioligand will be trapped by the filter, while unbound ligand passes through.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
3. Data Analysis & Interpretation:
-
Calculate Specific Binding: For each data point, calculate specific binding: Specific Binding = Total Binding (CPM) - Mean NSB (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of your test compound. This will generate a sigmoidal dose-response curve.
-
Determine IC50: Use non-linear regression (e.g., in GraphPad Prism) to fit the curve and determine the IC50 value. The IC50 is the concentration of your test compound that displaces 50% of the specifically bound radioligand.[13]
-
Convert IC50 to Ki: The IC50 is dependent on the assay conditions, particularly the concentration of the radioligand used.[14][15] To determine the absolute binding affinity (Ki), which is an intrinsic property of the compound, use the Cheng-Prusoff equation .[14][16][17]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] = Concentration of free radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
-
Trustworthiness: The Ki value is a standardized measure of affinity that can be reliably compared across different experiments and laboratories, provided the Cheng-Prusoff assumptions are met (e.g., competitive binding at a single site).[14]
Conclusion
The strategic incorporation of cyclobutane amino acids represents a validated and powerful approach in modern peptidomimetic design.[18] By enforcing conformational constraint, these unique building blocks can significantly enhance receptor binding affinity, improve selectivity, and increase metabolic stability. The experimental framework provided here offers a robust method for quantifying these improvements. By understanding the causal link between structural rigidity and binding energetics, researchers can more effectively design next-generation peptide therapeutics with superior pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing cyclotides to design and develop novel peptide GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
Unlocking Constrained Architectures: A Comparative Guide to Spectroscopic Analysis of Cyclobutane-Containing Peptides
Introduction: The Compelling Case for Conformational Constraint
In the landscape of modern drug development and materials science, peptides featuring non-canonical amino acids are of paramount importance. Among these, the incorporation of cyclobutane residues represents a powerful strategy to impart rigid conformational constraints. This pre-organization into specific secondary structures can enhance biological activity, improve metabolic stability, and modulate cell permeability. However, the very rigidity that makes these molecules desirable also presents unique challenges for structural elucidation. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy—for the definitive structural confirmation of peptides bearing cyclobutane residues. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower researchers in this exciting field.
The Analytical Challenge: Rigidity and Unnatural Isomers
The puckered four-membered ring of a cyclobutane amino acid restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in ways not accessible to natural amino acids. This can induce stable turns and helical structures.[1][2][3][4] The stereochemistry of the cyclobutane ring itself—cis versus trans substitution patterns—further dictates the resulting peptide conformation.[3][4][5] Consequently, spectroscopic analysis must not only confirm the primary sequence but also precisely define the three-dimensional arrangement dictated by these unique residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Conformational Analysis
NMR spectroscopy is arguably the most powerful technique for the complete structural and conformational elucidation of cyclobutane-containing peptides in solution.[6] Unlike other methods that provide global secondary structure information, NMR can resolve atomic-level details, including the crucial stereochemistry of the cyclobutane ring and its influence on the peptide backbone.[1][7][8][9]
Expertise & Experience: Why NMR Excels
The rationale for employing a suite of NMR experiments lies in its ability to probe through-bond and through-space correlations between nuclei. For peptides with cyclobutane residues, this is critical for:
-
Unambiguous Resonance Assignment: The unusual chemical shifts of protons and carbons within and adjacent to the cyclobutane ring require robust 2D correlation experiments like COSY and TOCSY to assign the complete spin systems of each residue.[6][10][11]
-
Stereochemistry Determination: The relative stereochemistry of substituents on the cyclobutane ring can be definitively established through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY).[8][11] The presence or absence of cross-peaks between specific protons on the ring provides direct evidence of their spatial proximity.
-
Conformational Mapping: NOEs between backbone protons (e.g., Hα-HN) and between side-chain and backbone protons reveal the secondary structure, such as turns or helices, induced by the constrained residue.[1][3] High-resolution NMR studies have demonstrated that peptides with trans-cyclobutane residues tend to adopt more folded structures compared to their cis-cyclobutane counterparts, which often form more extended, strand-like structures.[3][4][5]
Experimental Protocol: A Step-by-Step Workflow for NMR Analysis
The following workflow outlines a comprehensive approach to analyzing a novel cyclobutane-containing peptide.
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH). The choice of solvent can influence conformation and should be selected based on peptide solubility and the desired experimental conditions.
-
1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, concentration, and the presence of any aggregation.
-
2D Correlation Spectroscopy (COSY/TOCSY):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 bonds. It is essential for linking protons within a spin system, such as the Hα, Hβ, and other side-chain protons of an amino acid.[10][11]
-
TOCSY (Total Correlation Spectroscopy): This experiment extends the correlation to the entire spin system of a residue.[6][11] This is particularly useful for identifying the full set of protons belonging to a specific amino acid, even if some are obscured in the COSY spectrum.
-
-
2D NOESY/ROESY:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining the 3D structure. It identifies protons that are close in space (< 5 Å), irrespective of their bond connectivity.[11] This is crucial for identifying inter-residue contacts and the stereochemistry of the cyclobutane ring.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE may be close to zero, ROESY provides similar through-space information but with a different dependence on molecular motion.
-
-
Data Analysis: The sequential assignment process involves using the COSY and TOCSY spectra to identify the spin systems of the amino acids and then using the NOESY/ROESY spectra to link them in the correct order based on sequential NOEs (e.g., between the Hα of residue i and the HN of residue i+1).
Data Presentation: Comparative NMR Data
| NMR Experiment | Information Gained | Application to Cyclobutane Peptides | Alternative Technique & Limitation |
| 1D ¹H | Overall purity and folding state | Preliminary assessment of sample quality. | MS (cannot provide conformational information). |
| 2D COSY | Through-bond (2-3 bond) proton correlations | Identifies coupled protons within the cyclobutane ring and side chains. | TOCSY (may be too complex if spin systems overlap). |
| 2D TOCSY | Full spin system correlation | Assigns all protons belonging to a specific residue. | COSY (may not show all correlations in a spin system). |
| 2D NOESY/ROESY | Through-space proton correlations (< 5 Å) | Defines stereochemistry of the cyclobutane ring and determines the global peptide fold. | X-ray Crystallography (requires crystal formation and provides solid-state structure). |
Visualization: NMR Workflow
Caption: Workflow for 3D structure determination of peptides using NMR spectroscopy.
Mass Spectrometry (MS): Indispensable for Primary Structure Verification
While NMR excels at conformational analysis, mass spectrometry is the workhorse for verifying the primary structure—the amino acid sequence and overall molecular weight. For peptides containing unnatural amino acids like cyclobutane derivatives, MS is crucial for confirming successful synthesis.
Expertise & Experience: Why MS is Essential
The core strength of MS is its exceptional sensitivity and mass accuracy. For cyclobutane peptides, its applications are:
-
Molecular Weight Confirmation: A high-resolution MS spectrum provides the accurate mass of the peptide, confirming that the correct amino acids, including the cyclobutane residue, have been incorporated.
-
Sequence Verification: Tandem MS (MS/MS) involves isolating the peptide ion, fragmenting it, and analyzing the masses of the fragments.[12] This allows for de novo sequencing or confirmation of the expected sequence. However, cyclic peptides and those with constrained residues can present challenges due to complex fragmentation patterns.[13][14][15][16]
-
Purity Analysis: When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS is the standard method for assessing the purity of the synthesized peptide.[17]
Challenges in MS of Cyclobutane Peptides
-
Isobaric Residues: Standard MS cannot distinguish between isobaric residues like leucine and isoleucine without specialized fragmentation techniques.[18][19]
-
Complex Fragmentation: The rigid cyclobutane ring can alter the typical fragmentation pathways observed in linear, flexible peptides, making spectral interpretation more complex.[13][14] For cyclic peptides, multiple ring-opening events can occur, leading to a convoluted MS/MS spectrum.[13][15]
Experimental Protocol: LC-MS/MS for Peptide Characterization
-
Sample Preparation: Dissolve a small amount of the peptide (picomole to nanomole range) in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
Chromatographic Separation (LC): Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (acetonitrile). This step separates the target peptide from impurities.
-
Mass Analysis (MS1): As the peptide elutes from the column, it is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer. A full scan (MS1) is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Tandem Mass Spectrometry (MS/MS): The instrument is programmed to automatically select the peptide ion from the MS1 scan, isolate it, induce fragmentation (e.g., through collision-induced dissociation, CID), and acquire a spectrum of the resulting fragment ions (MS2).
-
Data Analysis: The accurate mass from the MS1 scan is used to confirm the elemental composition. The MS2 spectrum is analyzed, either manually or using sequencing software, to verify the amino acid sequence by identifying the characteristic b- and y-ion series.
Visualization: MS Fragmentation
Caption: Collision-induced dissociation (CID) of a peptide backbone in tandem MS.
Circular Dichroism (CD) Spectroscopy: A Rapid Screen for Secondary Structure
Circular Dichroism (CD) spectroscopy is a fast, non-destructive technique that provides information about the overall secondary structure of a peptide in solution.[20] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
Expertise & Experience: The Power and Pitfalls of CD
-
Why it's useful: CD is highly sensitive to the ordered secondary structures of peptides (α-helices, β-sheets, turns).[20][21] For cyclobutane-containing peptides, which are designed to adopt specific conformations, CD provides a quick and valuable assessment of whether the desired structure has been achieved.[17][22] For example, a high degree of α-helicity, induced by cyclobutane stapling, can be readily quantified.[22][23]
-
Causality: The peptide backbone, when arranged in a regular, repeating structure like an α-helix, becomes a chromophore with a characteristic CD spectrum. α-helices typically show a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm.
-
Limitations: CD provides a global average of the structure. It cannot pinpoint the location of secondary structure elements within the peptide sequence. Furthermore, contributions from aromatic side chains can complicate spectral interpretation.
Experimental Protocol: Acquiring a CD Spectrum
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 10-100 µM) in a suitable buffer or solvent that does not have high absorbance in the far-UV region (e.g., phosphate buffer, water, or trifluoroethanol).
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.5-1 mm) to minimize solvent absorbance.[24]
-
Data Acquisition: Scan the sample from ~260 nm down to ~190 nm.[24] Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.
-
Data Analysis: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]). Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil content.
Data Presentation: Comparative CD Spectra
| Secondary Structure | Characteristic CD Bands (nm) | Interpretation |
| α-Helix | Positive ~195, Negative ~208, Negative ~222 | Indicates a well-formed helical structure, often the goal of cyclobutane stapling. |
| β-Sheet | Positive ~195, Negative ~218 | Suggests an extended conformation, potentially from intermolecular aggregation or specific cis-cyclobutane isomers. |
| Random Coil | Strong Negative band ~198 | The peptide is largely unstructured. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes of the Backbone
FTIR spectroscopy is another valuable tool for analyzing peptide secondary structure by probing the vibrational modes of the peptide backbone, particularly the amide bonds.[25][26][27]
Expertise & Experience: The Vibrational Fingerprint
-
Causality: The frequencies of the amide bond vibrations are sensitive to the hydrogen-bonding environment, which is, in turn, dictated by the secondary structure.[28][29]
-
Key Bands: The most informative band for secondary structure analysis is the Amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone.[26][30][31]
-
α-Helices: ~1650-1658 cm⁻¹
-
β-Sheets: ~1620-1640 cm⁻¹ (strong) and sometimes a weaker band at ~1680-1695 cm⁻¹
-
Turns: ~1660-1685 cm⁻¹
-
-
Advantages: FTIR can be used to analyze peptides in various environments, including in solution, as lyophilized powders, and even within lipid membranes.[27] This makes it a versatile complement to CD and NMR.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solution studies, use a cell with windows transparent to IR radiation (e.g., CaF₂). For solid-state analysis, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Collect an interferogram and perform a Fourier transform to obtain the spectrum. A background spectrum of the solvent/matrix is collected and subtracted.
-
Data Analysis: The Amide I band is often broad due to overlapping contributions from different structural elements. Deconvolution and second-derivative analysis are used to resolve the individual components and estimate the percentage of each type of secondary structure.[26][30]
Data Presentation: Amide I Band Frequencies
| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 |
| β-Turn | 1660 - 1685 |
| Random Coil | 1640 - 1650 |
Synergistic Approach: A Self-Validating System
No single technique provides a complete picture. The most trustworthy and authoritative structural elucidation comes from a synergistic approach, where the results from each method validate the others.
Caption: A synergistic approach combining multiple spectroscopic techniques for robust peptide structure validation.
An ideal workflow begins with LC-MS to confirm the synthesis of the correct primary sequence and assess purity. CD and FTIR are then used as rapid, complementary methods to confirm the presence of the expected secondary structure. Finally, a full suite of 2D NMR experiments is employed to determine the precise three-dimensional structure and stereochemistry, providing the ultimate confirmation of the peptide's constrained architecture. This multi-faceted approach ensures the highest degree of scientific integrity and provides a self-validating system for the structural characterization of these complex and promising molecules.
References
- 1. Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 4. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 5. cyclobutane | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. cs.uwaterloo.ca [cs.uwaterloo.ca]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. shimadzu.com [shimadzu.com]
- 15. mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 22. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Vibrational spectroscopy and conformation of peptides, polypeptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. revroum.lew.ro [revroum.lew.ro]
- 27. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Unveiling Vibrational Couplings in Model Peptides in Solution by a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Ab initio Calculations of Vibrational Spectra of Model Peptides [digitalcommons.kennesaw.edu]
- 30. agilent.com [agilent.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Comparative Molecular Dynamics Simulations: Proline vs. Cyclobutane-Containing Peptides
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the conformational dynamics of proline-containing peptides versus those incorporating cyclobutane amino acids, supported by data from molecular dynamics (MD) simulations. We will explore the fundamental structural implications of each residue, detail the necessary computational protocols for their study, and present a comparative analysis of their dynamic behavior.
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is often limited by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity. To overcome these challenges, medicinal chemists often introduce conformationally constrained amino acid analogues. Proline, with its unique cyclic side chain, has long been a cornerstone of this strategy.[1] More recently, synthetic amino acids featuring cyclobutane rings have emerged as promising alternatives, offering a different flavor of structural rigidity.[2][3][4][5]
This guide will dissect the conformational nuances of these two classes of cyclic amino acids through the lens of molecular dynamics simulations, a powerful computational technique for exploring the dynamic nature of biomolecules at an atomic level.[6][7][8]
The Structural Underpinnings: Proline's Puckering and Cyclobutane's Rigidity
Proline: A Tale of Two Isomers
The five-membered pyrrolidine ring of proline significantly restricts the backbone dihedral angle φ to approximately -60° to -75°.[9][10] This inherent constraint is a key determinant of local peptide conformation. Furthermore, the proline ring itself is not planar and exists in two primary puckered states: "up" (Cγ-exo) and "down" (Cγ-endo).[9][10] These puckering states are in equilibrium and can influence the preceding peptide bond's propensity to adopt a cis or trans conformation.[1] The cis-trans isomerization of the X-Pro peptide bond is a high-energy process (around 20 kcal/mol) that occurs on a timescale of seconds, making it a critical factor in protein folding and function.[7][8]
Caption: Proline's key conformational equilibria.
Cyclobutane Amino Acids: A More Rigid Scaffold
Cyclobutane-containing amino acids introduce a four-membered ring into the peptide backbone or as a side chain. This smaller ring system imparts an even greater degree of rigidity compared to proline.[2][3][4] The conformational space available to the peptide backbone is more severely restricted, which can be advantageous for pre-organizing a peptide into a desired bioactive conformation.[3][4] Unlike proline, the peptide bonds flanking a cyclobutane residue generally have a much lower propensity for cis-trans isomerization, simplifying the conformational landscape.
Experimental Protocol: Performing Comparative Molecular Dynamics Simulations
The following protocol outlines a robust workflow for comparing the conformational dynamics of proline- and cyclobutane-containing peptides using GROMACS, a widely used MD simulation package. [11] Step 1: Peptide Structure Preparation
-
Proline-containing peptide: Build the initial 3D structure using a molecular builder (e.g., PyMOL, Avogadro). A common starting conformation is a polyproline II (PPII) helix, which is prevalent in aqueous solutions. [9][12]* Cyclobutane-containing peptide: Building this structure requires more care as it is a non-standard residue. The initial geometry can be built using a molecular editor, and its geometry should be optimized using a quantum mechanics method (e.g., DFT with a 6-31G* basis set) to obtain a low-energy starting conformation.
Step 2: Force Field Parameterization
-
Proline: Standard protein force fields like CHARMM36m or AMBER ff19SB include well-validated parameters for proline. [11][13]* Cyclobutane Amino Acid: This is a non-standard residue and requires custom parameterization.
-
Topology Generation: Use a tool like the CHARMM General Force Field (CGenFF) or antechamber for AMBER to generate initial parameters. [13] * Parameter Validation: It is crucial to validate and potentially refine the generated parameters. This involves comparing QM-calculated properties (e.g., bond lengths, angles, dihedral potentials) with the molecular mechanics (MM) representation.
-
Step 3: System Solvation and Ionization
-
Create a simulation box (e.g., cubic or dodecahedron) and solvate the peptide with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).
Step 4: Energy Minimization
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
Step 5: Equilibration
-
NVT Equilibration: Perform a short simulation (e.g., 1 ns) in the NVT (constant number of particles, volume, and temperature) ensemble to allow the system to reach the target temperature. Use a position restraint on the peptide backbone to allow the solvent to equilibrate around it.
-
NPT Equilibration: Follow with a longer simulation (e.g., 5-10 ns) in the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density. Gradually release the position restraints on the peptide.
Step 6: Production MD Simulation
-
Run the production simulation for a duration sufficient to sample the conformational space of interest. For small peptides, several hundred nanoseconds to microseconds may be necessary, especially to observe rare events like proline cis-trans isomerization. [14]Enhanced sampling methods like Gaussian accelerated Molecular Dynamics (GaMD) can be employed to accelerate the exploration of conformational space. [14][15] Step 7: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.
-
Dihedral Angle Analysis: To characterize the backbone and side-chain conformations.
-
Hydrogen Bond Analysis: To identify stable intramolecular hydrogen bonds.
-
Clustering Analysis: To group similar conformations and identify the most populated conformational states.
Caption: Workflow for comparative MD simulations.
Comparative Analysis: Dynamic Behavior and Conformational Landscapes
The following table summarizes the expected key differences in the dynamic behavior of proline- and cyclobutane-containing peptides based on MD simulations.
| Feature | Proline-Containing Peptide | Cyclobutane-Containing Peptide | Rationale |
| Backbone Flexibility | Moderately restricted | Highly restricted | The four-membered ring of cyclobutane imposes more severe steric constraints on the peptide backbone than the five-membered ring of proline. [2][3][4] |
| Conformational Ensemble | Broader, with multiple distinct states | Narrower, dominated by a few low-energy conformations | Proline's ring puckering and cis-trans isomerization lead to a more complex and diverse conformational landscape. [1][12]The rigidity of the cyclobutane ring limits the accessible conformations. [2][3][4] |
| Cis-Trans Isomerization | Possible, but a high-energy process | Highly improbable | The energy barrier for cis-trans isomerization of the X-Pro bond is significant, while it is even higher for peptide bonds adjacent to cyclobutane residues. [7][8] |
| Solvent Interactions | Dynamic, influenced by ring pucker and isomerization | More static, with a well-defined solvent-exposed surface | The conformational flexibility of proline-containing peptides allows for more varied interactions with the surrounding solvent. |
Experimental Validation: Bridging Simulation and Reality
While MD simulations provide invaluable insights, experimental validation is crucial for confirming the computational predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing peptide conformations in solution. [16][17][18][19][20]
-
Nuclear Overhauser Effect (NOE): Provides distance constraints between protons, which can be used to define the three-dimensional structure. [20]* J-coupling Constants: Can be related to dihedral angles through the Karplus equation, providing information about backbone and side-chain conformations. [18]* Chemical Shifts: Sensitive to the local electronic environment and can be used to identify secondary structure elements. [18] A strong correlation between the conformational ensembles generated by MD simulations and the experimental constraints from NMR provides a high degree of confidence in the computational model. [16][18]
Conclusion: Choosing the Right Tool for Conformational Control
Both proline and cyclobutane amino acids are valuable tools for constraining peptide conformations. The choice between them depends on the specific design goals.
-
Proline is ideal for introducing turns and kinks, and its ability to undergo cis-trans isomerization can be exploited to create molecular switches. [7][8]* Cyclobutane amino acids offer a higher degree of rigidity, making them suitable for locking a peptide into a specific, pre-organized conformation, which can be beneficial for maximizing binding affinity and metabolic stability. [2][3][4] Molecular dynamics simulations, when coupled with careful parameterization and experimental validation, provide a robust framework for understanding the conformational consequences of incorporating these non-standard amino acids, thereby accelerating the rational design of next-generation peptide therapeutics.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability | DIGITAL.CSIC [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate Structure Prediction for Cyclic Peptides Containing Proline Residues with High-Temperature Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 12. Conformational preferences of proline oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 16. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Immunogenicity of Peptides with Non-Standard Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids (nsAAs) has revolutionized peptide therapeutics, bestowing them with enhanced stability, prolonged half-lives, and improved binding affinities.[1][2][3] Semaglutide, for instance, utilizes an aminoisobutyric acid (Aib) modification to resist degradation, significantly increasing its therapeutic utility.[1] However, these chemical modifications introduce a critical challenge: altered immunogenicity.[4][5] The immune system, honed to recognize peptides composed of the 20 canonical amino acids, can perceive nsAA-containing peptides as foreign, triggering an unwanted immune response that can compromise both safety and efficacy.[6]
This guide provides a comparative framework for assessing the immunogenicity of nsAA-peptides, moving from computational prediction to definitive cell-based assays. It is designed to explain the causality behind experimental choices and to provide actionable, field-proven protocols for a robust, multi-tiered risk assessment strategy.
The Immunological Challenge: Why Non-Standard Amino Acids Alter the Rules
An immune response to a peptide therapeutic is a multi-step process. The introduction of nsAAs can disrupt this cascade at several key junctures:
-
Antigen Processing and Presentation: Antigen-presenting cells (APCs), such as dendritic cells, internalize the peptide drug and cleave it into smaller fragments. nsAAs can alter these cleavage patterns, potentially creating novel peptide fragments that were not present in the natural counterpart.[1]
-
MHC Binding: These fragments are then loaded onto Major Histocompatibility Complex (MHC) class II molecules (known as Human Leukocyte Antigen or HLA in humans). The binding of a peptide to the MHC groove is a prerequisite for T-cell recognition.[1][7] nsAAs can fundamentally change the peptide's affinity for the MHC binding groove, either increasing or decreasing it, thereby altering the repertoire of presented peptides.[4]
-
T-Cell Receptor (TCR) Recognition: The peptide-MHC (pMHC) complex is displayed on the APC surface for surveillance by CD4+ "helper" T-cells. A T-cell that recognizes the pMHC complex as foreign becomes activated, initiating a cascade that can lead to the production of anti-drug antibodies (ADAs).[8] ADAs can neutralize the drug, alter its pharmacokinetics, and in rare cases, cause adverse events.[6]
The core challenge is that nsAAs create novel immunological signatures that must be carefully evaluated.
Caption: Workflow of nsAA-peptide immunogenicity.
A Multi-Tiered Approach to Immunogenicity Assessment: A Comparative Guide
No single method can fully predict immunogenicity. A tiered, integrated approach combining in silico, in vitro, and sometimes in vivo methods is the industry standard and aligns with regulatory expectations.[9][10]
| Methodology | Principle | Applicability to nsAAs | Throughput | Physiological Relevance |
| In Silico Screening | Algorithm-based prediction of peptide-MHC binding. | Limited: Most tools are trained on natural amino acids. Requires expert adaptation. | High | Low |
| MHC Binding Assay | Measures direct binding of a peptide to purified MHC molecules. | High: Directly quantifies the key initiating event. | Medium-High | Medium |
| Cell-Based Assays | Uses human immune cells to model processing, presentation, and T-cell activation. | High: The most physiologically relevant in vitro approach. | Low | High |
Tier 1: In Silico Screening - An Imperfect but Essential First Look
-
Expertise & Experience: In silico tools like NetMHCIIpan, Tepitope, and EpiMatrix use algorithms to predict the binding affinity of a peptide sequence to a panel of HLA alleles.[1][7][11] Their primary function is to flag potential "hotspots" of immunogenicity early in development. The central challenge for nsAA-peptides is that these algorithms are trained on data from the 20 natural amino acids.[1][5]
-
Trustworthiness: Direct prediction for nsAAs is often inaccurate.[1] Therefore, the strategy involves a "placeholder" approach. The nsAA is substituted with a structurally similar natural amino acid or a neutral one (like Glycine or Alanine) to get a baseline prediction. More advanced approaches use 3D structural modeling to estimate the binding of the nsAA-containing peptide.[12][13] While not definitive, this flags sequences that warrant closer experimental scrutiny. It reduces the number of peptides that need to be synthesized and tested in more costly downstream assays.[12]
Caption: In Silico screening workflow for nsAA-peptides.
Tier 2: In Vitro Assays - The Core of Preclinical Assessment
Experimental validation is essential. In vitro assays provide direct, quantitative data on the key steps of the immunogenicity cascade.
A. Component Assay: MHC-II Binding
-
Expertise & Experience: This assay directly measures the binding affinity (or stability) of your nsAA-peptide to purified, recombinant HLA-DR molecules.[14][15] It isolates the first critical step: pMHC formation. A competitive format is typically used, where the nsAA-peptide competes with a known high-affinity control peptide. A low IC50 value indicates strong binding.
-
Trustworthiness: This is a robust, cell-free biochemical assay that definitively answers whether the nsAA modification enhances, diminishes, or has no effect on MHC binding compared to its natural counterpart. It is a crucial validation step for in silico predictions.[1][11]
Table 1: Representative MHC-II Binding Assay Data (IC50, nM)
| Peptide | Sequence (nsAA in bold) | HLA-DRB101:01 | HLA-DRB104:01 | HLA-DRB107:01 |
| Native Peptide | YPKYVKQNTLKLAT | 1500 | 850 | >50000 |
| Modified Peptide | YPKYVK[Aib] NTLKLAT | 250 | 920 | >50000 |
| Interpretation | The Aib modification significantly increased binding to HLA-DRB101:01, flagging a potential immunogenicity risk for individuals with this allele. |
B. Cell-Based Assays: T-Cell Activation
-
Expertise & Experience: These assays are the gold standard for in vitro immunogenicity assessment because they integrate all necessary components: professional APCs for processing and presentation, and T-cells as the responders.[14][16] The most common and sensitive readout is the Enzyme-Linked Immunospot (ELISpot) assay, which quantifies the number of T-cells secreting a specific cytokine (typically IFN-γ) in response to the peptide.[16][17]
-
Trustworthiness: By using peripheral blood mononuclear cells (PBMCs) from a diverse panel of healthy human donors, these assays account for the vast polymorphism of the HLA system in the human population.[18] A positive response in multiple donors is a strong indicator of potential immunogenicity. The protocol's self-validating nature comes from including positive controls (known immunogenic peptides) and negative controls (vehicle) for each donor.
Detailed Protocol: IFN-γ ELISpot T-Cell Assay
This protocol outlines a typical workflow for assessing T-cell responses to your nsAA-peptide.
1. Materials:
-
Cryopreserved PBMCs from a panel of healthy, HLA-typed donors.
-
IFN-γ ELISpot plates and reagent kit.
-
Complete RPMI-1640 medium.
-
Test peptides (nsAA-modified and native counterpart), positive control peptide pool (e.g., CEF), and negative control (vehicle).
-
Recombinant human IL-2.
2. Methodology:
-
Day 0: Cell Thawing and Plating
-
Rapidly thaw cryopreserved PBMCs in a 37°C water bath.
-
Wash cells to remove cryoprotectant and resuspend in complete medium.
-
Count viable cells using a trypan blue exclusion assay.
-
Plate 2x10^5 viable cells per well into a 96-well IFN-γ ELISpot plate pre-coated with anti-IFN-γ capture antibody.
-
-
Day 0: Stimulation 5. Add peptides to the appropriate wells at a final concentration of 10 µg/mL.
- Test Wells: Native peptide, nsAA-peptide.
- Negative Control: Vehicle (e.g., DMSO).
- Positive Control: CEF peptide pool.
- Incubate plates for 18-24 hours at 37°C, 5% CO2.
-
Day 1: Detection 7. Wash plates to remove cells. 8. Add the biotinylated anti-IFN-γ detection antibody and incubate as per manufacturer's instructions. 9. Wash plates and add Streptavidin-Alkaline Phosphatase. 10. Wash plates and add the substrate solution (e.g., BCIP/NBT). Spots will form where IFN-γ was secreted. 11. Stop the reaction by washing with distilled water once spots are clearly visible.
-
Day 2: Analysis 12. Air dry the plates completely. 13. Count the spots in each well using an automated ELISpot reader. 14. Data Interpretation: Calculate the Stimulation Index (SI) = (Mean spots in test wells) / (Mean spots in negative control wells). An SI ≥ 2 is typically considered a positive response, indicating the presence of peptide-specific T-cells.
Caption: Workflow for an IFN-γ ELISpot T-cell assay.
Table 2: Representative IFN-γ ELISpot Data (Stimulation Index)
| Donor ID (HLA-DRB1) | Native Peptide SI | nsAA-Peptide SI | Positive Control SI |
| 001 (01:01, 07:01) | 1.2 | 8.5 | 45.1 |
| 002 (03:01, 11:01) | 1.5 | 1.3 | 52.8 |
| 003 (04:01, 15:01) | 1.1 | 1.8 | 61.3 |
| 004 (07:01, 09:01) | 1.3 | 3.1 | 39.7 |
| Interpretation | The nsAA-peptide elicited a strong positive T-cell response (SI > 2) in donors 001 and 004, who share the HLA-DRB107:01 allele. This, combined with the MHC binding data, strongly suggests the nsAA has created a new T-cell epitope. |
Conclusion and Strategic Outlook
The assessment of immunogenicity for peptides containing non-standard amino acids is not a check-box exercise; it is a critical, data-driven investigation. The strategy outlined here—beginning with broad in silico screening to prioritize candidates, followed by definitive in vitro MHC binding and T-cell activation assays—provides a robust framework for de-risking novel peptide therapeutics.
By understanding the "why" behind each experimental step and meticulously comparing the modified peptide to its natural counterpart, researchers can gain clear, actionable insights. This multi-tiered approach allows for the early identification of immunogenic liabilities, enabling data-driven decisions to either modify the candidate, select an alternative, or proceed with a clear understanding of the potential risks to be monitored in clinical development.
References
- 1. In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 6. From the bench to clinical practice: understanding the challenges and uncertainties in immunogenicity testing for biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Immunogenicity Assessment of Therapeutic Peptides - Li - Current Medicinal Chemistry [rjpbr.com]
- 8. researchgate.net [researchgate.net]
- 9. FDA issues draft guidance of clinical pharmacology, labeling considerations for peptide drug products | RAPS [raps.org]
- 10. fda.gov [fda.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In silico immunogenicity assessment for peptides with unnatural amino acids - Syngene International Ltd [syngeneintl.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. proimmune.com [proimmune.com]
- 15. MHC/Peptide Binding Assays - Creative BioMart [mhc.creativebiomart.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification of MHC class II restricted T-cell-mediated reactivity against MHC class I binding Mycobacterium tuberculosis peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. usp.org [usp.org]
Safety Operating Guide
Proper Disposal of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and scientific innovation, the meticulous management of novel chemical entities is a cornerstone of both safety and discovery. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, a non-standard amino acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established principles of laboratory safety and chemical waste management to ensure a cautious and compliant disposal process. Our approach is grounded in the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework, prioritizing the safety of personnel and the protection of our environment.
Foundational Principles: The "Why" Behind Cautious Disposal
While many amino acid derivatives are not classified as hazardous, the toxicological and ecological properties of novel compounds like this compound are often not fully investigated[1]. Therefore, a risk-averse approach is paramount. The procedures outlined below are designed to comply with the foundational regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), which mandate the safe handling and disposal of all laboratory chemicals[2][3][4].
At the heart of these regulations is the institutional Chemical Hygiene Plan (CHP) , a written program that outlines specific procedures for minimizing exposure to hazardous chemicals and ensuring their proper management from acquisition to disposal[2][5][6]. All disposal activities for this compound must be conducted in accordance with your institution's CHP.
Immediate Safety & Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing accidental exposure is the first line of defense.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against accidental splashes of solutions containing the compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound, which could be an irritant[7][8]. |
In the event of a spill, the area should be evacuated. For small spills of the solid material, carefully sweep it up to avoid generating dust and place it in a designated, sealed container for disposal[9].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated chemical waste stream. Under no circumstances should this compound or its solutions be disposed of down the sink [10][11]. This practice is prohibited as it can lead to environmental contamination and potential damage to aquatic life[1][12].
Waste Collection and Segregation
-
Designate a Waste Container:
-
Select a clearly labeled, leak-proof container for the collection of solid this compound waste.
-
For solutions, use a compatible liquid waste container. Ensure the container material is compatible with the solvent used. For instance, do not store acidic or basic solutions in metal containers[13].
-
-
Proper Labeling:
-
The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Caution: Handle with Care - Toxicological Properties Unknown")[14].
-
-
Segregation of Waste:
-
Do not mix this waste with other chemical waste streams unless you can confirm their compatibility[10][15]. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be near the point of generation and under the control of laboratory personnel[10][14].
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. afgsci.com [afgsci.com]
- 2. osha.gov [osha.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. danielshealth.com [danielshealth.com]
- 5. compliancy-group.com [compliancy-group.com]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. oehs.tulane.edu [oehs.tulane.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
Comprehensive Safety and Handling Guide for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
This guide provides essential safety and logistical information for handling 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 1246809-40-4) in a laboratory setting. As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep-rooted culture of safety and excellence in your work.
Immediate Hazard Assessment and Core Principles
Before handling this compound, it is crucial to recognize the potential hazards. Based on analogous compounds, this chemical should be treated as potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[3][4][5][6] Therefore, the foundational principle of handling this compound is the minimization of all routes of exposure.
The RAMP Framework for Safety:
A systematic approach to laboratory safety involves the RAMP framework: Recognize, Assess, Minimize, and Prepare.
-
Recognize the hazards: Based on available data for similar compounds, be aware of potential irritation to the skin, eyes, and respiratory system.[3][4][5][6]
-
Assess the risks: Evaluate the specific procedures you will be performing and the potential for dust generation, spillage, or aerosolization.
-
Minimize the risks: Employ the engineering controls and personal protective equipment detailed in this guide.
-
Prepare for emergencies: Know the location and proper use of safety showers, eyewash stations, and spill kits.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary method for exposure reduction, PPE is a critical final barrier.[7][8] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields[9] | Disposable nitrile gloves[9] | Laboratory coat[9] | Not generally required |
| Weighing and Transfer (in a fume hood) | Safety glasses with side shields[9] | Disposable nitrile gloves[9] | Laboratory coat[9] | Not generally required |
| Weighing and Transfer (on an open bench - Not Recommended) | Chemical safety goggles[5] | Disposable nitrile gloves[9] | Laboratory coat[9] | NIOSH-approved N95 respirator or higher[10] |
| Dissolving the Compound | Chemical safety goggles or a face shield over safety glasses[8][11] | Disposable nitrile gloves[9] | Laboratory coat[9] | Work in a fume hood to avoid vapor inhalation[7] |
| Cleaning and Decontamination | Chemical safety goggles[5] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat[10] | As needed, based on the cleaning agent used |
Safe Handling and Operational Workflow
Adherence to a stringent operational workflow is crucial for minimizing exposure and preventing contamination.
Preparation and Pre-Handling Checks
-
Designate a Work Area: Cordon off and label a specific area for handling the compound. Cover the work surface with absorbent bench paper.[12]
-
Assemble Equipment: Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, are clean and readily accessible within the designated area.
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly. Work at least 6 inches inside the sash for optimal containment.[7]
-
Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
Weighing and Transferring the Solid Compound
The primary risk associated with handling powdered chemicals is the inhalation of airborne particles.[12]
-
Perform in a Fume Hood: All weighing and transfer operations should be conducted inside a certified chemical fume hood to control dust.[10]
-
Minimize Dust Generation: Handle the powder gently. Use a spatula to transfer small portions at a time rather than pouring directly from the container.[12]
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed to prevent accidental spills and minimize dust dispersion.[12]
Dissolving the Compound
-
Slow Addition of Solvent: To prevent splashing, slowly add the solvent to the solid compound.
-
Work in a Ventilated Area: If the solvent is volatile, perform the dissolution within a chemical fume hood.[7]
The following diagram illustrates the recommended workflow for handling powdered this compound.
Caption: Workflow for handling powdered this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
-
Spills: For small spills, carefully clean the area using a wet cleaning method or a HEPA vacuum to avoid generating dust.[12] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Storage and Disposal: Maintaining a Safe Environment
Proper storage and disposal are essential for long-term safety and environmental responsibility.
Storage
-
Container: Keep the compound in a tightly closed container.[1]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13] The product information suggests storage at room temperature.[14]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any known hazards.[11]
Disposal
-
Waste Streams: Dispose of unused compounds and any contaminated materials (e.g., gloves, weigh boats, bench paper) in a designated hazardous waste container.
-
Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[1]
References
- 1. afgsci.com [afgsci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 14. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
